2,6-Dichloroindophenol sodium salt
Description
Properties
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSUAFOWIXUYQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889360 | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Dark green crystalline powder; [Carolina Biological Supply MSDS] | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10609 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620-45-1 | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloroindophenol sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(3,5-dichloro-4-oxocyclohexa-2,5-dienylideneamino)phenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROINDOPHENOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAD7Q8XO1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of 2,6-Dichloroindophenol Sodium Salt as a Redox Indicator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
2,6-Dichloroindophenol (B1210591) sodium salt (DCPIP) is a chemical compound that functions as a redox-sensitive dye. Its utility as a redox indicator is rooted in a reversible reduction-oxidation reaction that results in a distinct color change. The core of its mechanism lies in the acceptance of electrons and protons, which alters its chemical structure and, consequently, its light-absorbing properties.
In its oxidized state, DCPIP is a deep blue color in neutral and alkaline solutions, with a maximal absorbance at approximately 600 nm.[1][2] This distinct blue color is due to the conjugated system in its molecular structure. When DCPIP is reduced by a suitable reducing agent, such as ascorbic acid or electrons from a biological electron transport chain, it accepts two electrons and two protons. This reduction disrupts the conjugated system, leading to the formation of a colorless compound, often referred to as leuco-DCPIP.[1][2] In acidic conditions, the oxidized form of DCPIP is pink/red.[1]
The reversible nature of this reaction allows for the monitoring of redox processes. The rate of the color change from blue to colorless is directly proportional to the rate of reduction, providing a quantifiable measure of the activity of the reducing agent or the biological system under investigation.[2]
Physicochemical Properties and Quantitative Data
The efficacy of DCPIP as a redox indicator is defined by its physicochemical properties. These properties are crucial for the design and interpretation of experiments.
| Property | Value | Conditions/Notes |
| Chemical Formula | C₁₂H₆Cl₂NNaO₂ | Anhydrous sodium salt |
| Molecular Weight | 290.08 g/mol | Anhydrous sodium salt |
| Appearance | Dark green powder | |
| Color in Oxidized State | Blue | Neutral/alkaline pH |
| Pink/Red | Acidic pH | |
| Color in Reduced State | Colorless | |
| Standard Redox Potential (E₀') | +0.217 V | at pH 7.0 |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ | at 605 nm, pH 7.4 (oxidized form) |
| ~22,000 M⁻¹cm⁻¹ | at 600 nm | |
| Negligible | at 600-605 nm (reduced form) | |
| Maximum Absorbance (λmax) | ~600-605 nm | Oxidized form, pH dependent |
Table 1: Summary of Quantitative Data for 2,6-Dichloroindophenol Sodium Salt (DCPIP).
Key Applications and Experimental Protocols
DCPIP is a versatile tool in biochemical and physiological research. Its two most prominent applications are the quantification of ascorbic acid (Vitamin C) and the measurement of the rate of photosynthesis through the Hill reaction.
Quantification of Ascorbic Acid (Vitamin C)
Principle: Ascorbic acid is a potent reducing agent that quantitatively reduces the blue-colored DCPIP to its colorless form. By titrating a sample containing ascorbic acid with a standardized solution of DCPIP, the concentration of ascorbic acid can be determined. The endpoint of the titration is marked by the persistence of a faint pink or blue color, indicating that all the ascorbic acid has been oxidized and there is a slight excess of DCPIP.
Experimental Protocol: Titration of Ascorbic Acid in Fruit Juice
-
Preparation of Standard Ascorbic Acid Solution (0.1% w/v):
-
Accurately weigh 0.1 g of L-ascorbic acid.
-
Dissolve it in 100 mL of distilled water in a volumetric flask.
-
-
Preparation of DCPIP Solution (0.025% w/v):
-
Accurately weigh 0.025 g of 2,6-dichloroindophenol sodium salt.
-
Dissolve it in 100 mL of warm distilled water in a volumetric flask. Allow it to cool to room temperature. This solution should be stored in a dark bottle and prepared fresh.
-
-
Standardization of DCPIP Solution:
-
Pipette 10 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of 3% acetic acid solution as a stabilizing agent.
-
Fill a burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution until a faint, persistent pink color is observed for at least 30 seconds.
-
Record the volume of DCPIP solution used. Repeat the titration at least twice more to obtain concordant results.
-
Calculate the amount of ascorbic acid equivalent to 1 mL of DCPIP solution.
-
-
Titration of Fruit Juice Sample:
-
Pipette 10 mL of the fruit juice sample into a conical flask. If the juice is colored, it may need to be diluted to minimize interference with the endpoint color change.
-
Titrate the fruit juice with the standardized DCPIP solution until the endpoint is reached (a persistent faint pink or greyish color).
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of ascorbic acid in the fruit juice sample.
-
Measurement of Photosynthesis Rate (The Hill Reaction)
Principle: In the light-dependent reactions of photosynthesis, electrons are transferred along an electron transport chain. DCPIP can act as an artificial electron acceptor, intercepting electrons from the electron transport chain, typically after Photosystem I, thereby substituting for the natural electron acceptor, NADP+.[1][2] The reduction of DCPIP leads to a loss of its blue color, and the rate of this decolorization is proportional to the rate of photosynthetic electron transport.
Experimental Protocol: Measuring the Hill Reaction in Isolated Chloroplasts
-
Isolation of Chloroplasts:
-
Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., 0.5 M sucrose, 0.05 M phosphate (B84403) buffer at pH 7.5).
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell walls and nuclei.
-
Carefully decant the supernatant and centrifuge it at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of the ice-cold isolation buffer. All steps should be carried out at 4°C and in dim light.
-
-
Hill Reaction Assay:
-
Prepare a reaction mixture in a series of cuvettes. A typical reaction mixture contains the isolated chloroplast suspension, a buffer solution (e.g., phosphate buffer at pH 7.5), and the DCPIP solution.
-
Set up a control cuvette that is kept in the dark to account for any non-photochemical reduction of DCPIP.
-
Expose the experimental cuvettes to a light source.
-
Measure the absorbance of the reaction mixtures at 600 nm at regular time intervals using a spectrophotometer.
-
The rate of photosynthesis is determined by calculating the rate of decrease in absorbance over time.
-
Visualizations of Mechanisms and Workflows
Redox Mechanism of DCPIP
The fundamental redox reaction of DCPIP involves the gain of two electrons and two protons.
Caption: Redox transformation of DCPIP.
Ascorbic Acid Titration Workflow
The following diagram illustrates the logical flow of the titration experiment to quantify Vitamin C.
Caption: Workflow for Vitamin C quantification.
DCPIP in the Photosynthetic Electron Transport Chain
This diagram shows how DCPIP intercepts electrons in the light-dependent reactions of photosynthesis.
Caption: DCPIP as an artificial electron acceptor.
References
2,6-dichloroindophenol sodium salt chemical and physical properties
An In-depth Technical Guide to 2,6-Dichloroindophenol (B1210591) Sodium Salt
Introduction
2,6-Dichloroindophenol sodium salt (DCPIP) is a chemical compound widely used in scientific research as a redox indicator.[1] In its oxidized form, DCPIP is a dark-green powder that forms a blue solution in water.[2][3] Upon reduction, it becomes colorless.[4] This distinct color change makes it an invaluable tool for monitoring biochemical reactions, particularly in studies of photosynthesis and cellular respiration, and for the quantitative determination of compounds like ascorbic acid (Vitamin C).[1][5][6] This guide provides a comprehensive overview of the chemical and physical properties of DCPIP, along with detailed experimental protocols for its application.
Chemical and Physical Properties
The properties of 2,6-dichloroindophenol sodium salt are summarized in the tables below. The data is compiled from various chemical suppliers and databases.
Table 1: Physical Properties
| Property | Value | References |
| Appearance | Dark green powder/solid | [1][2][7][8] |
| Molecular Formula | C₁₂H₆Cl₂NNaO₂ (anhydrous) | [1][6][8] |
| Molecular Weight | 290.08 g/mol (anhydrous) | [1][5][8][9] |
| Molecular Weight | 326.11 g/mol (dihydrate) | [2] |
| Solubility | Soluble in water and alcohol.[2][3] | [2][3] |
| Storage Temperature | Room temperature (15-30°C), desiccated.[7][10] | [7][10] |
| Stability | Stable under recommended conditions, but is hygroscopic and sensitive to moisture.[2][3][7] | [2][3][7] |
Table 2: Chemical and Spectral Properties
| Property | Value | References |
| CAS Number | 620-45-1 | [1][5][6] |
| EC Number | 210-640-4 | [6][11] |
| Redox Potential (E₀) | +0.22 V (vs. SHE) | [12] |
| Absorption Maximum (λmax) | 600-605 nm in water or phosphate (B84403) buffer (pH 8.3).[12][13] | [12][13] |
| Molar Extinction Coefficient (ε) | 18.0-19.7 mM⁻¹cm⁻¹ (in 0.1 M phosphate buffer, pH 8.3) | |
| Color (Oxidized) | Blue (in neutral/alkaline solution) | [5][13] |
| Color (Reduced) | Colorless | [4][5][13] |
| Color (Acidic) | Pink/Red | [10][14] |
Redox Behavior and Reaction Pathways
DCPIP's utility stems from its function as a redox dye. It can accept electrons from reducing agents, causing its transformation from a blue oxidized state to a colorless reduced state.[10] This reaction is reversible.[10] In acidic conditions (low pH), the oxidized form of DCPIP appears pink.[10]
This property is famously exploited in the measurement of photosynthesis rates where DCPIP acts as an artificial electron acceptor, intercepting electrons from the electron transport chain in chloroplasts.[10][13][15] As the light-dependent reactions proceed, the reduction of DCPIP leads to a measurable decrease in the blue color, allowing for quantification of the photosynthetic rate.[13][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. brainly.com [brainly.com]
- 5. gspchem.com [gspchem.com]
- 6. mpbio.com [mpbio.com]
- 7. 2,6-Dichloroindophenol sodium salt | 620-45-1 [chemicalbook.com]
- 8. 2,6-Dichloroindophenol sodium | C12H6Cl2NNaO2 | CID 23697355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Absorption [2,6-dichloroindophenol] | AAT Bioquest [aatbio.com]
- 10. thomassci.com [thomassci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 14. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Colorimetric Properties of 2,6-Dichlorophenolindophenol (DCPIP) in Redox Reactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,6-Dichlorophenolindophenol (DCPIP) is a redox-active dye extensively utilized in biochemical and physiological research as a potent visual and spectrophotometric indicator of electron transfer.[1][2] Its distinct color change from blue in its oxidized state to colorless upon reduction provides a reliable method for monitoring the progress of various redox reactions.[1][3][4] This technical guide elucidates the core chemical principles governing the colorimetric properties of DCPIP, presents its key physicochemical data, and provides detailed experimental protocols for its primary applications, including the analysis of photosynthetic electron transport, enzyme kinetics, and the quantification of reducing agents like ascorbic acid.
Core Mechanism of DCPIP Redox Color Change
DCPIP's function as a redox indicator is rooted in the reversible reduction of its quinone-imine structure. In its oxidized state, the conjugated system of the molecule absorbs light in the red region of the visible spectrum (~600 nm), resulting in its characteristic blue color in neutral or alkaline solutions.[1][5][6] When DCPIP accepts two electrons and two protons, this extended conjugation is disrupted, rendering the reduced form of the molecule, DCPIPH₂, colorless.[1][3][7]
The reaction can be summarized as:
DCPIP (Blue) + 2e⁻ + 2H⁺ ⇌ DCPIPH₂ (Colorless)
The redox potential of DCPIP is pH-dependent.[8][9] The standard reduction potential for DCPIP is approximately +0.217 V to +0.22 V versus a standard hydrogen electrode.[5][8][9] The pKa of the phenolic group is around 5.9, meaning the color of the oxidized form can also be influenced by pH; in acidic conditions (below its pKa), the dye turns pink/red.[1][5][10]
Quantitative Physicochemical Properties
A summary of the key quantitative data for DCPIP is presented below. It is crucial to note that properties such as the molar extinction coefficient are highly dependent on the pH, buffer system, and temperature of the assay.[8][9]
| Property | Value | Conditions / Notes |
| IUPAC Name | 4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | - |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | - |
| Molar Mass | 268.09 g·mol⁻¹ | For the acid form.[1] The sodium salt is 290.08 g·mol⁻¹.[11] |
| Standard Reduction Potential (E₀') | +0.217 V to +0.22 V | vs. SHE.[5][8] |
| pKa | ~5.9 | Transition from blue to pink form in oxidized state.[5] |
| Absorption Maximum (λₘₐₓ) | ~600-605 nm | Oxidized form, pH > 6.[1][5][12] |
| ~514-520 nm | Oxidized form, acidic pH.[5][13] | |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ | At 605 nm, pH 7.4.[5] |
| 6,800 M⁻¹cm⁻¹ | At 520 nm, pH < 6.5.[13] | |
| Appearance (Oxidized) | Dark blue/green powder | Blue in neutral/alkaline solution, pink in acid.[1][14] |
| Appearance (Reduced) | Colorless | The reduced form is DCPIPH₂.[1] |
Experimental Protocols and Applications
DCPIP's utility spans several key areas of biochemical investigation.
Photosynthesis Research: The Hill Reaction
In photosynthesis, DCPIP serves as an artificial electron acceptor, intercepting electrons from the electron transport chain of the light-dependent reactions, typically in place of ferredoxin/NADP⁺.[1][6][15] The rate of DCPIP reduction (loss of blue color) is directly proportional to the rate of photosynthetic electron transport.[6][15]
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves (approx. 5-10 g) with an ice-cold isolation buffer (e.g., 100 ml of 0.4 M sucrose, 10 mM Tris-HCl, pH 7.8) using a blender for ~30 seconds.[16]
-
Filter the homogenate through multiple layers of cheesecloth into a pre-chilled beaker.[7]
-
Transfer the filtrate to centrifuge tubes and centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet intact chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-5 ml) of the ice-cold isolation buffer.[7] Keep the chloroplast suspension on ice at all times.
-
-
Reaction Setup:
-
Prepare reaction tubes (e.g., spectrophotometer cuvettes) with a reaction buffer (e.g., 4 ml of phosphate (B84403) buffer, pH 7.0), the chloroplast suspension (e.g., 0.5 ml), and water.[17]
-
Set up control tubes: one wrapped in foil to serve as a dark control, and another without chloroplasts to control for spontaneous DCPIP reduction.[18][19]
-
Place the experimental tubes at a fixed distance from a light source.
-
-
Measurement:
-
Set a spectrophotometer to a wavelength of ~600 nm and zero it using a blank containing buffer and chloroplasts (no DCPIP).
-
To initiate the reaction, add a known concentration of DCPIP solution (e.g., 0.1 ml of 0.1% DCPIP) to each tube, mix quickly by inversion, and immediately take the first absorbance reading (t=0).[16]
-
Record the absorbance at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-15 minutes).[16]
-
The rate of photosynthesis is determined by the rate of decrease in absorbance over time (ΔAbs/min).
-
Quantification of Ascorbic Acid (Vitamin C)
DCPIP is used in a classic titration method to determine the concentration of ascorbic acid.[1] Ascorbic acid is a strong reducing agent that rapidly and stoichiometrically reduces the blue DCPIP to its colorless form.[10] The endpoint of the titration is reached when all ascorbic acid has been consumed, and the addition of excess DCPIP results in a persistent pink or blue color.[1]
-
Sample Preparation:
-
Prepare a liquid extract from the sample (e.g., fruit juice). If the sample is solid, homogenize a known weight of the tissue in a known volume of distilled water or a stabilizing acid solution (e.g., metaphosphoric acid).[10]
-
Clarify the extract by centrifugation or filtration if it is turbid.
-
-
Standardization of DCPIP Solution:
-
Prepare a standard solution of DCPIP (e.g., 0.1%).
-
Prepare a standard solution of ascorbic acid with a known concentration.
-
Titrate a known volume of the standard ascorbic acid solution with the DCPIP solution until a faint, permanent pink/blue color persists for at least 10 seconds.[1]
-
Calculate the ascorbic acid equivalent of the DCPIP solution (mg of ascorbic acid per ml of DCPIP).
-
-
Sample Titration:
-
Pipette a known volume of the sample extract into a flask.
-
Titrate the sample extract with the standardized DCPIP solution until the endpoint is reached (a persistent color change).
-
Record the volume of DCPIP solution used.
-
-
Calculation:
-
Calculate the amount of ascorbic acid in the sample using the volume of DCPIP required and the previously determined ascorbic acid equivalent.
-
Enzyme Kinetics Assays
DCPIP can serve as an artificial electron acceptor for various oxidoreductase enzymes, such as dehydrogenases. The rate of enzyme activity is determined by monitoring the rate of DCPIP reduction at ~600 nm.
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme, the enzyme's substrate in saturating concentrations, and a known concentration of DCPIP.[13]
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette at the desired temperature in a spectrophotometer.
-
Initiate the reaction by adding a small, known amount of the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at ~600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of DCPIP under the specific assay conditions to convert the rate of change in absorbance to the rate of substrate conversion (μmol/min).
-
Factors Influencing Stability and Performance
The reliability of assays using DCPIP depends on proper handling and awareness of factors that affect its stability.
| Factor | Effect on DCPIP | Recommendations |
| Light | Can cause photoreduction (bleaching) of the dye, leading to high background signal.[20] | Store stock solutions in dark or amber bottles.[20] Prepare solutions fresh daily and keep them in the dark when not in use.[8] |
| pH | Affects the color of the oxidized form (blue > pH 6, pink < pH 6) and the redox potential.[5][8] | Use a buffered solution appropriate for the specific assay to maintain a constant pH. Determine the molar extinction coefficient for the specific pH used.[8] |
| Oxygen | Can slowly re-oxidize the colorless, reduced form (DCPIPH₂) back to the blue, oxidized form, especially under aerobic conditions.[8] | For highly sensitive or prolonged kinetic assays, consider degassing buffers or performing the assay under anaerobic conditions.[8] |
| Temperature | Affects reaction rates and can influence the stability of the dye over long periods. | Maintain a constant, controlled temperature during assays. For storage, refrigeration or freezing (-20°C) is recommended for long-term stability.[14][20] |
| Purity | Impurities in the DCPIP powder can affect the molar extinction coefficient and assay reproducibility. | Use high-purity DCPIP from a reliable supplier. |
Conclusion
2,6-Dichlorophenolindophenol remains an invaluable tool for researchers in biochemistry, plant science, and analytical chemistry. Its pronounced and quantifiable color change upon reduction provides a straightforward yet robust method for investigating fundamental biological processes. By understanding the core mechanism, physicochemical properties, and factors influencing its performance, researchers can effectively leverage DCPIP to generate reliable and reproducible data in a variety of experimental contexts.
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. savemyexams.com [savemyexams.com]
- 5. mdpi.com [mdpi.com]
- 6. DCPIP dichlorophenolindophenol is a Inhibitor of electron class 11 biology CBSE [vedantu.com]
- 7. snabbiology.co.uk [snabbiology.co.uk]
- 8. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 11. gspchem.com [gspchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edvotek.com [edvotek.com]
- 15. tutorchase.com [tutorchase.com]
- 16. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 17. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 18. senecalearning.com [senecalearning.com]
- 19. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 20. answers.com [answers.com]
A Technical Guide to 2,6-dichloroindophenol Sodium Salt: Hydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) is a vital redox indicator and electron acceptor used extensively in biochemical assays, including the quantification of ascorbic acid and the study of electron transport chain activity. It is commercially available in both a hydrated and an anhydrous form. The presence of water of hydration significantly impacts the compound's molecular weight, stability, and handling, which has critical implications for experimental accuracy and reproducibility. This technical guide provides an in-depth comparison of the two forms, offering detailed data, experimental protocols, and best-practice recommendations to aid researchers in the proper selection and use of DCPIP for their specific applications.
Core Chemical and Physical Properties
The primary distinction between the hydrate (B1144303) and anhydrous forms of 2,6-dichloroindophenol sodium salt lies in the presence of water molecules within the crystal lattice of the hydrate. This directly affects the formula weight and requires careful consideration when preparing solutions of known concentrations. The anhydrous form has a molecular weight of 290.08 g/mol , while the commonly available dihydrate form has a molecular weight of 326.10 g/mol .[1][2] Both forms typically appear as dark green powders or crystals.[3][4][5]
The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6] Therefore, proper storage in a dry, cool, and well-ventilated place is essential, often under an inert atmosphere, to prevent the anhydrous form from hydrating and the hydrated form from absorbing additional water.[6] Both forms are soluble in water, with some sources indicating a solubility of up to 3% in water and 2% in ethanol (B145695).[1][3][7] The process of dissolution can be slow, and using a dilute sodium bicarbonate solution can aid in dissolving the compound.[8]
Table 1: Comparative Properties of DCPIP Sodium Salt Hydrate vs. Anhydrous
| Property | Anhydrous Form | Hydrate Form (Dihydrate) | Data Source(s) |
| Molecular Formula | C₁₂H₆Cl₂NNaO₂ | C₁₂H₆Cl₂NNaO₂ · 2H₂O | [1][4] |
| Molecular Weight | 290.08 g/mol | 326.10 g/mol (as dihydrate) | [1][2][7][9][10] |
| CAS Number | 620-45-1 | 620-45-1 (often used for hydrates as well) | [1][3] |
| Appearance | Dark green powder/solid | Dark green to black powder/crystals | [3][4][11] |
| Solubility | Soluble in water | Soluble in water (approx. 30 g/L) and ethanol (approx. 20 g/L) | [1][3][7] |
| Stability | Hygroscopic, air and moisture sensitive | Hygroscopic | [3][6] |
| Storage | Room temperature, dry, inert atmosphere | Room temperature, dry | [3][6][10][12] |
Impact on Experimental Design and Accuracy
The choice between the hydrated and anhydrous forms of DCPIP is critical for experimental accuracy, primarily concerning the preparation of standard solutions.
-
Concentration Calculations: Using the anhydrous molecular weight for a hydrated salt will lead to a lower-than-expected molar concentration. It is imperative to know the exact degree of hydration (e.g., dihydrate, xH₂O) as specified by the manufacturer or to use a product whose purity is certified based on the anhydrous substance.[9] When the degree of hydration is variable or unknown, it is best practice to standardize the solution against a primary standard, such as ascorbic acid.
-
Stability and Handling: The anhydrous form is more susceptible to hydration upon exposure to air.[3][6] This can alter the weight and purity of the reagent over time. Therefore, it requires more stringent handling conditions, such as the use of a desiccator or glove box for weighing. The hydrate form is generally more stable in this regard, although it is still hygroscopic and should be stored properly.
Key Experimental Protocols
Protocol for Preparation of a DCPIP Solution for Ascorbic Acid Titration
This protocol outlines the preparation of a DCPIP solution, which is not a primary standard and therefore requires subsequent standardization.
Materials:
-
2,6-dichloroindophenol sodium salt (hydrate or anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled or deionized water
-
Volumetric flask (e.g., 250 mL)
-
Analytical balance
-
Filter paper
Methodology:
-
Calculate the required mass:
-
If using the anhydrous form (MW = 290.08 g/mol ): To make a 0.001 M solution, weigh out approximately 0.0725 g.
-
If using the dihydrate form (MW = 326.10 g/mol ): To make a 0.001 M solution, weigh out approximately 0.0815 g.
-
Note: Adjust the mass based on the specific molecular weight and purity provided on the certificate of analysis.
-
-
Prepare the solvent: Dissolve approximately 0.05 g of sodium bicarbonate in 200 mL of distilled water. This slightly alkaline solution aids in the dissolution and stability of the DCPIP.[8]
-
Dissolve the DCPIP: Add the weighed DCPIP powder to the sodium bicarbonate solution. Stir thoroughly. The dye can be difficult to dissolve.[8]
-
Allow for complete dissolution: Cover the solution and leave it to stir overnight in a cool, dark place to ensure complete dissolution.[8]
-
Filter the solution: The following day, filter the solution using standard laboratory filter paper to remove any insoluble impurities.[8]
-
Adjust to final volume: Transfer the filtered solution to a 250 mL volumetric flask and add distilled water to the mark.
-
Storage: Store the solution in a dark, refrigerated bottle. The solution is typically stable for a few weeks.
Protocol for Standardization of the DCPIP Solution
Materials:
-
Prepared DCPIP solution
-
Standard ascorbic acid solution (primary standard) of known concentration (e.g., 0.1 mg/mL)
-
Metaphosphoric acid or oxalic acid solution (as a stabilizing agent for ascorbic acid)
-
Burette, pipette, and conical flask
Methodology:
-
Prepare the standard: Pipette a known volume (e.g., 2.00 mL) of the standard ascorbic acid solution into a conical flask.
-
Add stabilizing acid: Add approximately 10 mL of the metaphosphoric or oxalic acid solution to the flask.
-
Titrate with DCPIP: Fill a burette with the prepared DCPIP solution. Titrate the ascorbic acid solution dropwise while swirling the flask.
-
Determine the endpoint: The endpoint is reached when a faint pink or blue color persists for at least 15-30 seconds. The ascorbic acid reduces the blue DCPIP to its colorless form; the first excess drop of DCPIP imparts color to the solution.
-
Calculate the concentration: Repeat the titration at least three times to ensure consistency. Use the average volume of DCPIP solution required to reach the endpoint to calculate its exact molarity based on the known concentration of the ascorbic acid standard.
Visualization of Pathways and Workflows
DCPIP Redox Reaction
The primary function of DCPIP is as a redox indicator. In its oxidized form, it is a deep blue color. When it accepts electrons from a reducing agent, such as ascorbic acid, it is reduced to the colorless leuco-form.
Caption: Redox mechanism of 2,6-dichloroindophenol (DCPIP).
Experimental Workflow for Ascorbic Acid Quantification
The following diagram illustrates the logical flow of an experiment to determine the concentration of ascorbic acid in a sample using DCPIP titration.
Caption: Workflow for Ascorbic Acid Quantification using DCPIP.
Summary and Recommendations
-
Key Difference: The fundamental difference between the two forms is the presence of water of hydration, which significantly alters the molecular weight.
-
Impact on Accuracy: Failure to account for the water of hydration is a common source of error in quantitative assays. Always use the molecular weight corresponding to the specific form (anhydrous or a particular hydrate) you are using.
-
Recommendation for High-Precision Work: For applications requiring high accuracy, it is recommended to either use an anhydrous form with a high-purity certification (and handle it in a controlled, dry environment) or, more practically, to standardize the prepared DCPIP solution against a primary standard.
-
Storage is Crucial: Both forms are hygroscopic. Store them in tightly sealed containers in a cool, dry place to maintain their integrity. The anhydrous form is particularly sensitive to atmospheric moisture.
By understanding the distinct properties of the 2,6-dichloroindophenol sodium salt hydrate and anhydrous forms and by implementing rigorous experimental protocols, researchers can ensure the accuracy, reliability, and reproducibility of their results.
References
- 1. CAS 620-45-1: 2,6-Dichloroindophenol, sodium salt hydrate [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. 2,6-Dichloroindophenol sodium salt | 620-45-1 [chemicalbook.com]
- 4. 2,6-Dichloroindophenol sodium | C12H6Cl2NNaO2 | CID 23697355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsavers.com [chemsavers.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,6-Dichloroindophenol sodium salt hydrate | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,6-Dichloroindophenol sodium salt hydrate 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 1266615-56-8 CAS MSDS (2,6-DICHLOROINDOPHENOL SODIUM SALT HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Principle of DCPIP in Ascorbic Acid Quantification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the quantification of ascorbic acid (Vitamin C) using 2,6-dichlorophenolindophenol (DCPIP). It delves into the underlying redox reaction, offers detailed experimental protocols for both titrimetric and spectrophotometric assays, presents quantitative data for comparison, and includes visual diagrams to illustrate the key processes.
Core Principle: A Redox Reaction
The quantification of ascorbic acid using DCPIP is based on a redox reaction. Ascorbic acid is a potent reducing agent, while DCPIP is a redox dye that acts as an oxidizing agent. In this reaction, ascorbic acid reduces the DCPIP molecule, resulting in a distinct color change.
Specifically, ascorbic acid donates electrons to DCPIP, causing the reduction of the indophenol (B113434) dye. The oxidized form of DCPIP is blue, while its reduced form is colorless.[1] In acidic conditions, the oxidized DCPIP solution appears pink.[2] This color change serves as the basis for both qualitative and quantitative analysis of ascorbic acid. The reaction proceeds with a straightforward 1:1 stoichiometry, meaning one mole of ascorbic acid reacts with one mole of DCPIP.[3] This stoichiometric relationship is fundamental for calculating the concentration of ascorbic acid in a sample.
Quantitative Data Summary
The following table summarizes representative quantitative data from ascorbic acid quantification experiments using the DCPIP method. This data is illustrative and can be used for comparative purposes.
| Sample Type | Method | Initial DCPIP Concentration | Volume of Sample/Titer Value | Calculated Ascorbic Acid Concentration | Reference |
| Standard Ascorbic Acid Solution | Titration | 0.000782 M | 7.25 mL | 0.00567 M | [4] |
| Chilled Orange Juice | Spectrophotometry | Not specified | 1:40 dilution | 135 µg/mL | [5] |
| Room Temperature Orange Juice | Spectrophotometry | Not specified | 1:20 dilution | 37.3 µg/mL | [5] |
| Heated Orange Juice | Spectrophotometry | Not specified | 1:10 dilution | 43.6 µg/mL | [5] |
| Cabbage Extract | Titration | Standardized (1 mL DCPIP ≈ 4 mg Ascorbic Acid) | 0.3 mL - 0.5 mL | Varies | [6] |
Experimental Protocols
Two primary methods are employed for ascorbic acid quantification using DCPIP: titration and spectrophotometry.
Titrimetric Method
This classic method involves the direct titration of a sample containing ascorbic acid with a standardized DCPIP solution.
Reagents and Preparation:
-
DCPIP Solution (e.g., 0.001 M): Dissolve a precisely weighed amount of 2,6-dichlorophenolindophenol sodium salt in distilled water. Due to its instability, this solution should be standardized daily.[7] To prepare, one can dissolve approximately 0.05 g of DCPIP and 0.04 g of sodium hydrogen carbonate in 200 mL of distilled water, let it sit overnight, and then filter.[4]
-
Standard Ascorbic Acid Solution (e.g., 0.1% w/v): Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of a stabilizing extraction solution (e.g., a mixture of metaphosphoric acid and acetic acid) in a volumetric flask.[4]
-
Extraction Solution (Stabilizing Agent): A common solution consists of 15 g of phosphoric acid and 40 mL of glacial acetic acid in 200 mL of distilled water, made up to a final volume of 500 mL.[4] This acidic solution helps to preserve the ascorbic acid from oxidation.
Standardization of DCPIP Solution:
-
Pipette a known volume (e.g., 5.00 mL) of the standard ascorbic acid solution into an Erlenmeyer flask.
-
Add a small volume of the extraction solution.
-
Titrate with the DCPIP solution from a burette until a faint, persistent pink or blue color is observed, marking the endpoint.[4]
-
Record the volume of DCPIP solution used.
-
Calculate the exact concentration of the DCPIP solution using the known concentration of the ascorbic acid standard.
Sample Analysis:
-
Extract a known weight or volume of the sample (e.g., fruit juice, vegetable homogenate) with the extraction solution.
-
Centrifuge or filter the extract to obtain a clear solution.[3]
-
Pipette a known volume of the sample extract into an Erlenmeyer flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached.
-
Calculate the ascorbic acid content in the sample based on the volume of DCPIP solution used and its standardized concentration.
Spectrophotometric Method
This method measures the decrease in absorbance of the DCPIP solution at a specific wavelength as it is reduced by ascorbic acid.
Reagents and Preparation:
-
DCPIP Solution: Prepare as described for the titrimetric method.
-
Standard Ascorbic Acid Solutions: Prepare a series of standard solutions of known ascorbic acid concentrations.
-
Buffer Solution (e.g., Citrate Buffer): A buffer is used to maintain a constant pH, which can affect the stability and absorbance of DCPIP.[5]
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for DCPIP (typically around 520 nm).[5]
-
Prepare a series of tubes with a fixed volume of the DCPIP solution.
-
Add increasing volumes of the standard ascorbic acid solutions to these tubes to create a standard curve.
-
Measure the absorbance of each standard solution. The absorbance will decrease as the concentration of ascorbic acid increases.
-
Plot a standard curve of absorbance versus ascorbic acid concentration.
-
For sample analysis, add a known volume of the sample extract to a tube containing the same volume of DCPIP solution.
-
Measure the absorbance of the sample mixture.
-
Determine the concentration of ascorbic acid in the sample by interpolating its absorbance on the standard curve.[2]
Factors Influencing the Assay
Several factors can affect the accuracy and reliability of the DCPIP assay:
-
pH: The color and stability of DCPIP are pH-dependent. Therefore, maintaining a consistent and appropriate pH, typically in the acidic range, is crucial.[8]
-
Interfering Substances: Other reducing agents present in the sample, such as sulfites, ferrous ions, and some phenolic compounds, can also reduce DCPIP, leading to an overestimation of ascorbic acid content.[9] The use of an extraction solution containing chelating agents like EDTA can help to minimize interference from metal ions like Fe(II).[9]
-
Light and Temperature: Both ascorbic acid and DCPIP are sensitive to light and heat. Samples and reagents should be protected from direct light and stored at low temperatures to prevent degradation.
-
Oxygen: Atmospheric oxygen can oxidize ascorbic acid. Therefore, sample preparation and analysis should be performed promptly. The use of a stabilizing extraction solution helps to mitigate this issue.[4]
Conclusion
The DCPIP method remains a widely used, rapid, and relatively simple technique for the quantification of ascorbic acid. Its foundation lies in a well-understood redox reaction with a clear visual endpoint. By carefully controlling experimental conditions and being mindful of potential interferences, researchers, scientists, and drug development professionals can obtain reliable and accurate measurements of ascorbic acid content in a variety of samples. The choice between the titrimetric and spectrophotometric approach will depend on the specific application, available equipment, and the desired level of sensitivity and throughput.
References
- 1. scribd.com [scribd.com]
- 2. Determination of Ascorbic Acid Content - Team Granola [nfsc450groupd.weebly.com]
- 3. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 4. seniorchem.com [seniorchem.com]
- 5. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric method for ascorbic acid using dichlorophenolindophenol: elimination of the interference due to iron | CoLab [colab.ws]
The Role of 2,6-Dichloroindophenol Sodium Salt in the Photosynthesis Hill Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) in the study of the Hill reaction in photosynthesis. It delves into the underlying biochemical principles, offers detailed experimental protocols, and presents quantitative data to facilitate the application of this essential technique in research and development.
Core Principles: DCPIP as an Artificial Electron Acceptor
The Hill reaction, first demonstrated by Robert Hill in 1937, fundamentally showed that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without carbon dioxide fixation.[1] This discovery was crucial in establishing that the light-dependent and light-independent reactions of photosynthesis are distinct processes.
2,6-dichloroindophenol (DCPIP) is a redox indicator dye that serves as a classic artificial electron acceptor in the Hill reaction.[1] Its utility stems from a distinct color change upon reduction. In its oxidized state, DCPIP is blue, with a maximum absorbance at approximately 600-605 nm.[1][2] When it accepts electrons, it becomes reduced and colorless.[2][3][4][5] This colorimetric change provides a straightforward and quantifiable method to monitor the rate of the light-dependent reactions of photosynthesis.[3]
In the context of the photosynthetic electron transport chain, DCPIP intercepts electrons after Photosystem II (PSII).[6][7] Specifically, it is thought to accept electrons from the reduced plastoquinone (B1678516) (PQ) pool, thereby diverting them from the subsequent components of the chain, such as the cytochrome b6f complex and Photosystem I (PSI). By doing so, DCPIP effectively substitutes for the natural electron acceptor, NADP+.[3][4] The rate of DCPIP reduction is therefore directly proportional to the rate of electron flow from the photolysis of water, driven by light energy captured by PSII.[3]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for the use of DCPIP in Hill reaction assays, compiled from various studies.
| Parameter | Value | pH | Reference |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹ cm⁻¹ | 7.4 | [2] |
| Absorption Maximum (λmax) | 600-605 nm | Neutral | [1][2] |
| Redox Potential (E₀') | +0.217 V | 7.0 | [8] |
Table 1: Physicochemical Properties of DCPIP
| Component | Typical Concentration | Purpose |
| DCPIP | 0.03 - 0.1 mM | Artificial electron acceptor |
| Chloroplast Suspension | Varies (normalized by chlorophyll (B73375) content) | Source of photosynthetic machinery |
| Buffer (e.g., Phosphate, Tris-HCl) | 50 - 125 mM | Maintain optimal pH (typically 6.5 - 7.8) |
| Osmoticum (e.g., Sucrose, Sorbitol) | 0.4 - 0.5 M | Prevent chloroplast lysis |
| Uncouplers (e.g., NH₄Cl, Gramicidin D) | Varies (e.g., 10 mM NH₄Cl) | Optional: to study photophosphorylation |
| Inhibitors (e.g., DCMU, DBMIB) | Varies | Optional: to study specific sites of electron transport |
Table 2: Typical Reaction Mixture Components
| Condition | Observation | Reference |
| Light Intensity | Rate of DCPIP reduction increases with light intensity until saturation. | [3][6] |
| Temperature | Rate increases with temperature to an optimum (e.g., ~35-42°C for some species), then declines. | [9] |
| pH | Optimal pH is typically in the range of 6.5-7.5. Some studies show enhanced rates at slightly acidic pH. | [2][10][11] |
| Inhibitors (e.g., DCMU) | Blocks electron flow from PSII, inhibiting DCPIP reduction. | [12][13] |
Table 3: Influence of Experimental Conditions on DCPIP Reduction Rate
Detailed Experimental Protocol: The DCPIP Hill Reaction Assay
This protocol provides a generalized methodology for measuring the Hill reaction rate using DCPIP. Researchers should optimize specific parameters based on the plant species and experimental objectives.
Materials and Reagents
-
Plant Material: Fresh spinach leaves or other suitable plant tissue.
-
Isolation Buffer: 0.5 M Sucrose, 0.05 M Phosphate buffer (pH 7.0), 0.01 M KCl. Keep ice-cold.[14]
-
Reaction Buffer: 0.05 M Phosphate buffer (pH 7.0).[14]
-
DCPIP Solution: 1 x 10⁻⁴ M DCPIP in reaction buffer. Prepare fresh and store in the dark.[14]
-
Equipment: Blender or mortar and pestle, cheesecloth, refrigerated centrifuge and tubes, spectrophotometer, light source, ice bath.
Chloroplast Isolation
-
Homogenization: Weigh approximately 5-10 g of fresh, deveined spinach leaves and chop them into small pieces. Homogenize the leaves in a pre-chilled blender or with a mortar and pestle with about 100 mL of ice-cold isolation buffer for approximately 30 seconds.[10][15]
-
Filtration: Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.[15]
-
Centrifugation: Transfer the filtrate to chilled centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2-5 minutes to pellet cell debris.[16]
-
Pelleting Chloroplasts: Carefully decant the supernatant into fresh, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000-2000 x g) for 5-10 minutes to pellet the chloroplasts.[16][17]
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (e.g., 2-5 mL) of ice-cold isolation buffer.[17] Keep the chloroplast suspension on ice at all times.
Spectrophotometric Measurement
-
Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to 600 nm.
-
Blanking: Prepare a blank cuvette containing the reaction buffer and a small aliquot of the chloroplast suspension to zero the spectrophotometer.[16]
-
Reaction Setup: In a separate cuvette, prepare the reaction mixture. A typical mixture might include:
-
3.0 mL of reaction buffer
-
0.5 mL of DCPIP solution
-
0.1 mL of chloroplast suspension
-
Note: The final component to be added should be the chloroplast suspension or the DCPIP, just before starting the measurement, to initiate the reaction.[16]
-
-
Measurement:
-
Dark Control: Prepare a reaction tube, wrap it in aluminum foil to exclude light, and measure its absorbance at the beginning and end of the experiment. This accounts for any non-photochemical reduction of DCPIP.[14][17]
-
Light Reaction: Add the chloroplast suspension to the reaction cuvette, mix by inversion, and immediately take an initial absorbance reading (time zero).
-
Expose the cuvette to a constant, high-intensity light source.
-
Take absorbance readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.[5][16]
-
-
Data Analysis: Plot absorbance at 600 nm versus time. The initial linear portion of the curve represents the rate of the Hill reaction. The rate can be calculated as the change in absorbance per unit time (ΔA/min).
Visualizing the Process: Diagrams and Workflows
Photosynthetic Electron Transport and DCPIP Interception
Caption: Electron transport chain showing DCPIP intercepting electrons.
Experimental Workflow for DCPIP Assay
Caption: Workflow for the DCPIP-based Hill reaction assay.
Logical Relationship of the Assay
Caption: Logical flow from light energy to measured photosynthetic rate.
Applications and Limitations
Applications
-
Quantitative Measurement of Photosynthetic Rate: The DCPIP assay provides a reliable method to quantify the rate of the light-dependent reactions.[3]
-
Herbicide Research: It is widely used to study the effects of herbicides that target the photosynthetic electron transport chain, such as Diuron (DCMU).[12][15]
-
Environmental Stress Physiology: The assay can be employed to assess the impact of various environmental stressors (e.g., temperature, light intensity, pollutants) on photosynthetic efficiency.[3]
-
Educational Tool: Due to its simplicity and visual nature, it is an excellent tool for teaching the principles of photosynthesis.[6][18]
Limitations
-
Chloroplast Integrity: The assay is sensitive to the quality of the isolated chloroplasts. Damaged chloroplasts will yield lower and less reliable results.[3]
-
Non-Specific Reduction: DCPIP can be reduced by other cellular components, such as ascorbic acid, necessitating proper controls.[2]
-
Reoxidation: Reduced DCPIP can be reoxidized by molecular oxygen, especially under aerobic conditions, which can lead to an underestimation of the reaction rate.[2]
-
Indirect Measurement: The assay measures the rate of electron flow to an artificial acceptor, not the complete process of photosynthesis, including carbon fixation.
-
pH Sensitivity: The color and redox potential of DCPIP are pH-dependent, requiring careful buffering of the reaction mixture.[2][11]
References
- 1. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. online.ucpress.edu [online.ucpress.edu]
- 7. ableweb.org [ableweb.org]
- 8. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Temperature on the Hill Reaction and Photophosphorylation in Isolated Cactus Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snabbiology.co.uk [snabbiology.co.uk]
- 11. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 12. blogs.iwu.edu [blogs.iwu.edu]
- 13. scribd.com [scribd.com]
- 14. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 15. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 16. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 17. ocr.org.uk [ocr.org.uk]
- 18. ERIC - EJ523662 - The Hill Reaction of Photosynthesis in Isolated Chloroplasts: A Quantitative Approach., American Biology Teacher, 1996 [eric.ed.gov]
safety and handling precautions for 2,6-dichloroindophenol sodium salt
An In-depth Technical Guide on the Safety and Handling of 2,6-Dichloroindophenol (B1210591) Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-dichloroindophenol sodium salt (DCPIP), a redox indicator commonly used in scientific research, particularly for the determination of ascorbic acid (Vitamin C). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental results.
Chemical and Physical Properties
2,6-Dichloroindophenol sodium salt is a dark green, crystalline powder.[1][2] It is soluble in water and freely soluble in alcohol.[3] The aqueous solution is a deep blue, which turns red in acidic conditions.[3]
Table 1: Physical and Chemical Properties of 2,6-Dichloroindophenol Sodium Salt
| Property | Value |
| Appearance | Dark green solid/powder[1][2] |
| Molecular Formula | C₁₂H₆Cl₂NNaO₂ |
| Molecular Weight | 290.08 g/mol |
| Solubility | Soluble in water, freely soluble in alcohol[3] |
| pH | No data available |
| Melting Point | Decomposes[2] |
| Boiling Point | Decomposes[2] |
| Vapor Pressure | Negligible[4] |
Hazard Identification and Safety Precautions
While not classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), 2,6-dichloroindophenol sodium salt may cause irritation to the eyes, skin, and respiratory and digestive tracts.[1][3] The toxicological properties of this substance have not been fully investigated.[1]
Table 2: Hazard Identification and GHS Classification
| Hazard | Description |
| GHS Classification | Not a hazardous substance or mixture[3] |
| Potential Health Effects | May cause eye, skin, respiratory, and digestive tract irritation[1][3] |
| Chronic Effects | No information found[1] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment should be worn when handling 2,6-dichloroindophenol sodium salt.
Table 3: Recommended Personal Protective Equipment (PPE)
| Type | Specification |
| Eye Protection | Chemical splash goggles[5][6] |
| Skin Protection | Chemically resistant gloves (e.g., natural rubber, neoprene, PVC), lab coat, or apron[2][5] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator should be worn.[2][6] |
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the chemical's stability and prevent accidents.
-
Handling : Use with adequate ventilation and wash hands thoroughly after handling.[1] Avoid creating and inhaling dust.[6] Do not ingest or take internally.[5]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[1][7] The material is hygroscopic and may be photodegradable, so it should be protected from moisture and light.[5][7]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[2][3] Always consult a permitted waste disposer to ensure compliance.[2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them at rest. Seek medical advice if symptoms appear.[5][6] |
| Skin Contact | Wash the affected area immediately with plenty of water.[6] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, and seek medical advice.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical advice.[1][6] |
Fire and Explosion Hazards
2,6-Dichloroindophenol sodium salt is not considered a fire hazard.[8] However, fine dust dispersed in the air may form combustible concentrations.[7] In the event of a fire, use media suitable to extinguish the surrounding fire, such as water spray, carbon dioxide, dry chemical, or foam.[8][9] Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[6] Hazardous decomposition products in a fire may include carbon oxides, nitrogen oxides, hydrogen chloride, and chlorine-containing gases.[1][6][7]
Experimental Protocol: Determination of Ascorbic Acid
A primary application of 2,6-dichloroindophenol sodium salt is the quantitative determination of ascorbic acid (Vitamin C) through redox titration. Ascorbic acid reduces the blue DCPIP to a colorless compound.[4][5] The endpoint of the titration is indicated by the persistence of a pink or blue color from excess DCPIP.[5][10]
Preparation of Reagents
-
DCPIP Solution (e.g., 0.025%) : Dissolve 0.025 g of 2,6-dichloroindophenol sodium salt in 100 mL of distilled water in a volumetric flask. Mix thoroughly. This solution should be prepared fresh and refrigerated until use.[3]
-
Standard Ascorbic Acid Solution (e.g., 0.1%) : Accurately weigh 0.1 g of L-asorbic acid and dissolve it in 100 mL of distilled water in a volumetric flask.[3]
Standardization of DCPIP Solution
-
Pipette a known volume (e.g., 5.00 mL) of the standard ascorbic acid solution into an Erlenmeyer flask.[5]
-
Add approximately 25 mL of distilled water.[5]
-
Fill a burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution until a faint, persistent pink or blue color is observed for more than 30 seconds.[5][10]
-
Record the volume of DCPIP solution used and repeat the titration for accuracy.
Titration of Unknown Sample
-
Prepare the sample (e.g., fruit juice) by filtering or centrifuging to remove solids.[11]
-
Pipette a known volume of the sample into an Erlenmeyer flask.
-
Titrate the sample with the standardized DCPIP solution until the endpoint is reached.
-
Calculate the ascorbic acid concentration in the sample based on the volume of DCPIP solution used.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of ascorbic acid using 2,6-dichloroindophenol sodium salt.
Caption: Workflow for Ascorbic Acid Determination using DCPIP.
References
- 1. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 2. KINETICS AND MECHANISMS OF THE REDOX REACTIONS OF 2,6-DICHLOROPHENOL INDOPHENOL WITH OXYANIONS, HYDRAZINE AND HYDROGEN PEROXIDE IN AQUEOUS MEDIUM [kubanni.abu.edu.ng]
- 3. flinnsci.com [flinnsci.com]
- 4. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichlorophenolindophenol sodium hydrate | Biochemical Assay Reagents | 1266615-56-8 | Invivochem [invivochem.com]
- 8. scribd.com [scribd.com]
- 9. metrohm.com [metrohm.com]
- 10. studylib.net [studylib.net]
- 11. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
A Technical Guide to the Solubility of 2,6-Dichloroindophenol Sodium Salt
This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP), a redox indicator vital in various scientific applications. The following sections detail its solubility in different solvents, present experimental protocols for solubility determination, and illustrate the workflow for these procedures. This document is intended for researchers, scientists, and professionals in drug development who require precise solubility data and methodologies.
Quantitative Solubility Data
The solubility of 2,6-dichloroindophenol sodium salt has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Solubility | Concentration (w/v) | Reference |
| Water | 10 mg/mL | 1% | |
| Water | Up to 3% | 30 mg/mL | |
| Water (pH 7.4) | >43.5 µg/mL | >0.00435% | [1] |
| Ethanol | Up to 2% | 20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (sonication may be required) | Not specified | [2] |
| Methanol | Slightly soluble (sonication may be required) | Not specified | [2] |
It is important to note that the solubility of 2,6-dichloroindophenol sodium salt can be influenced by factors such as temperature, pH, and the presence of other solutes. For instance, it is more soluble in alkaline solutions where it appears blue, while it turns red in acidic conditions. The compound is also known to be hygroscopic and may contain water of hydration, which can affect its solubility characteristics.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for its application in research and development. The following are detailed methodologies for both kinetic and thermodynamic solubility assays, primarily based on the widely accepted shake-flask method.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.
a. Materials:
-
2,6-dichloroindophenol sodium salt (solid powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaker or rotator capable of constant agitation
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
b. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2,6-dichloroindophenol sodium salt to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of the dissolved 2,6-dichloroindophenol sodium salt in the filtrate using a validated analytical method. UV-Vis spectrophotometry is suitable for this compound due to its chromophoric nature. Alternatively, HPLC can be used for more complex matrices or lower concentrations.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent under the tested conditions.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
a. Materials:
-
2,6-dichloroindophenol sodium salt stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplates
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
b. Procedure:
-
Compound Addition: Add a small volume of the DMSO stock solution of 2,6-dichloroindophenol sodium salt to the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and incubate it at a specific temperature (e.g., room temperature) on a plate shaker for a defined period, typically 1 to 2 hours.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. An increase in turbidity compared to a blank indicates precipitation and that the kinetic solubility limit has been exceeded.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.
Caption: Workflow for solubility determination.
References
A Technical Guide to the Molar Extinction Coefficient of 2,6-Dichloroindophenol Sodium Salt (DCPIP)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the molar extinction coefficient of 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP), a redox-active dye crucial for various biochemical and physiological assays. It includes quantitative data, detailed experimental protocols for its characterization, and graphical representations of its application and the principles of its measurement.
Introduction to 2,6-Dichloroindophenol (DCPIP)
2,6-dichloroindophenol (DCPIP) is a chemical compound widely employed as a redox indicator. In its oxidized state, DCPIP is a deep blue color, exhibiting a maximal absorbance (λ_max) at approximately 600 nm.[1][2] Upon reduction, it becomes colorless, a property that allows for the convenient spectrophotometric monitoring of various biochemical reactions.[1][3]
The reduction potential of DCPIP (+217 mV vs. standard hydrogen electrode) allows it to serve as an artificial electron acceptor in numerous biological systems.[3] Its most notable application is in the study of photosynthesis, where it intercepts electrons from the electron transport chain, substituting for the natural electron acceptor NADP+.[1][4] This process, known as the Hill reaction, was pivotal in demonstrating that oxygen evolution in photosynthesis is light-dependent and can be separated from CO₂ fixation.[4] DCPIP is also used in quantifying ascorbic acid (Vitamin C) and assaying the activity of various dehydrogenase enzymes.[3][5][6]
The spectral properties of DCPIP are highly dependent on the pH of the solution.[7] In acidic solutions, it appears red, while in alkaline conditions, it is blue.[5] This pH sensitivity necessitates the precise determination of its molar extinction coefficient under specific experimental conditions to ensure accurate quantitative analysis.
Molar Extinction Coefficient (ε) of DCPIP
The molar extinction coefficient (ε), or molar absorptivity, is an intrinsic property of a substance that relates the absorbance of light to its concentration, as defined by the Beer-Lambert Law. The value for DCPIP is not constant; it varies significantly with the pH and the measurement wavelength.[7] For quantitative assays, it is critical to use the extinction coefficient determined under conditions identical to the experiment.
Data Summary
The following table summarizes the reported molar extinction coefficient of DCPIP under various experimental conditions.
| Molar Extinction Coefficient (ε) | Wavelength (nm) | pH | Solvent/Buffer | Citation(s) |
| ~19,100 M⁻¹cm⁻¹ | 605 | 7.4 | 10 mM Phosphate Buffer | [3] |
| 18,000 - 19,700 M⁻¹cm⁻¹ | 600-605 | 8.3 | 0.1 M Phosphate Buffer | [5] |
| 20,700 M⁻¹cm⁻¹ | 600 | Not Specified | Not Specified | [8] |
| 21,000 M⁻¹cm⁻¹ | 600 | Not Specified | Not Specified | [9] |
| 22,000 M⁻¹cm⁻¹ | 600 | 8.0 | 0.1 M Tris-HCl | [6] |
| 522 nm (Isobestic Point) | 522 | pH-independent | Varies | [10][11] |
Note on the Isobestic Point: At the isobestic point of 522 nm, the molar absorptivity of the protonated ("pink") and deprotonated ("blue") forms of oxidized DCPIP are equal.[10][11] Measuring absorbance at this wavelength can be advantageous in experiments with fluctuating pH, as the measurement will reflect the total concentration of oxidized DCPIP, irrespective of the equilibrium between its colored forms.[10][11]
Experimental Protocols
Protocol for Determining the Molar Extinction Coefficient of DCPIP
This protocol outlines the procedure for experimentally determining the molar extinction coefficient of DCPIP using the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Materials:
-
2,6-dichloroindophenol sodium salt hydrate
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Buffer solution of the desired pH (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Standard 1 cm path length cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of DCPIP sodium salt. To minimize errors from hygroscopic water, the salt can be dried over a desiccant like P₂O₅ to a constant weight. Dissolve the weighed DCPIP in a precise volume of the chosen buffer in a volumetric flask to create a stock solution of known concentration (e.g., 0.5 mM).
-
Prepare Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution using the same buffer. Aim for at least five concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the measurement wavelength to the desired value (e.g., 605 nm).
-
Blank the Instrument: Fill a cuvette with the buffer solution used for the dilutions. Place it in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the buffer and the cuvette itself.
-
Measure Absorbance: Measure the absorbance of each of the prepared DCPIP dilutions, starting from the most dilute and working towards the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
Data Analysis:
-
Plot a graph of Absorbance (A) on the y-axis versus Molar Concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The data should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.[12]
-
The slope of this line is equal to the product of the molar extinction coefficient (ε) and the path length (b).
-
Calculate ε using the formula: ε = slope / b . Since the path length (b) is typically 1 cm, the slope of the line is the molar extinction coefficient in M⁻¹cm⁻¹.
-
Visualizations and Applications
The Beer-Lambert Law
The determination of the molar extinction coefficient and its subsequent use in concentration measurements are governed by the Beer-Lambert Law. This relationship is fundamental to spectrophotometry.
Caption: Logical flow of the Beer-Lambert Law for calculating concentration.
Experimental Workflow: Determination of ε
The following diagram illustrates the standard workflow for the experimental determination of the molar extinction coefficient as described in Protocol 3.1.
Caption: Workflow for determining the molar extinction coefficient of DCPIP.
Application: The Hill Reaction in Photosynthesis
DCPIP is famously used to demonstrate and quantify the rate of the light-dependent reactions of photosynthesis. It acts as an artificial electron acceptor, being reduced by electrons from Photosystem II. The rate of its decolorization is proportional to the rate of photosynthetic electron transport.
Caption: Electron flow in photosynthesis showing DCPIP as an artificial acceptor.
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. A novel electro-optical sensor format with generic applicability for exploitation with NAD(P) dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones | MDPI [mdpi.com]
- 4. senecalearning.com [senecalearning.com]
- 5. Powder, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 7. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved Using the Beer-Lambert law (ΔA=εΔCl ) and an | Chegg.com [chegg.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 11. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 12. Beer's Law Tutorial [chem.ucla.edu]
Methodological & Application
Application Note: Measuring Photosynthetic Activity in Chloroplasts using DCPIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosynthesis is a fundamental biological process that converts light energy into chemical energy. The light-dependent reactions of photosynthesis involve an electron transport chain (ETC) within the thylakoid membranes of chloroplasts. The activity of this ETC is a direct measure of photosynthetic efficiency. This application note describes a robust and widely used method for quantifying the rate of photosynthetic electron transport in isolated chloroplasts using the redox indicator 2,6-dichlorophenolindophenol (DCPIP). This assay is invaluable for basic research in plant biology and for screening compounds that may modulate photosynthetic activity in drug and herbicide development.
Principle of the Assay
During the light-dependent reactions of photosynthesis, electrons are excited by light energy and passed along the ETC. The final natural electron acceptor in this process is NADP+, which is reduced to NADPH.[1][2] DCPIP is a blue redox dye that can act as an artificial electron acceptor, intercepting electrons from the ETC, typically after Photosystem II.[3][4] When DCPIP accepts electrons, it becomes reduced and changes from blue to colorless.[5][6][7] The rate of this color change is directly proportional to the rate of photosynthetic electron transport and can be quantified by measuring the decrease in absorbance at approximately 600-620 nm using a spectrophotometer.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental procedure for the DCPIP assay.
Caption: Electron transport chain and DCPIP reduction pathway.
Caption: Experimental workflow for the DCPIP assay.
Experimental Protocols
Materials and Reagents
-
Plant Material: Fresh spinach leaves (approx. 30-50 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M Sorbitol, 0.1 M Tris-HCl (pH 7.8), 5 mM MgCl₂, 10 mM NaCl, 2 mM EDTA.[8] Prepare fresh and keep on ice.
-
DCPIP Solution: 0.1 mM DCPIP in CIB.
-
Equipment:
-
Blender or mortar and pestle
-
Muslin cloth or cheesecloth
-
Refrigerated centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes
-
Ice bath
-
Light source (e.g., 100W lamp)
-
Pipettes
-
Protocol 1: Chloroplast Isolation
This procedure should be performed quickly and at 0-4°C to maintain chloroplast integrity and enzyme activity.[2][9]
-
Preparation: Pre-cool the blender, mortar, pestle, centrifuge tubes, and all buffers in an ice bath.
-
Homogenization: Remove the midribs from fresh spinach leaves and cut them into small pieces. Place approximately 30 g of the leaf tissue into a pre-cooled blender with 100 mL of ice-cold CIB.[10] Blend with short bursts (e.g., 3 x 10 seconds) to avoid overheating.
-
Filtration: Filter the homogenate through several layers of muslin or cheesecloth into a chilled beaker to remove large debris.[3][8]
-
First Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200-300 x g) for 2 minutes to pellet cell debris and unbroken cells.[4]
-
Second Centrifugation: Carefully decant the supernatant into fresh, chilled centrifuge tubes. Centrifuge at a higher speed (e.g., 1000-1500 x g) for 7-10 minutes to pellet the chloroplasts.[4][8]
-
Resuspension: Discard the supernatant. Gently resuspend the green chloroplast pellet in a small volume (e.g., 2-3 mL) of ice-cold CIB. Keep the final chloroplast suspension on ice and in the dark.
Protocol 2: DCPIP Assay for Photosynthetic Activity
-
Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to 600 nm.
-
Blanking: Prepare a blank cuvette containing 2.8 mL of CIB and 0.1 mL of the chloroplast suspension. Use this to zero the spectrophotometer.
-
Reaction Setup: In a separate cuvette, prepare the experimental reaction mixture as follows:
-
2.7 mL CIB
-
0.1 mL Chloroplast Suspension
-
0.2 mL of 0.1 mM DCPIP solution
-
-
Measurement: Immediately after adding the DCPIP, cover the cuvette with parafilm, invert to mix, and take the initial absorbance reading (t=0). This reading should be taken before significant exposure to the light source.
-
Illumination and Readings: Place the cuvette in a holder approximately 12-15 cm from a bright light source.[2] Take absorbance readings at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes, or until the absorbance value stabilizes.
-
Controls: It is crucial to include control experiments, such as a reaction mixture kept in the dark, to demonstrate that the reduction of DCPIP is light-dependent.
Data Presentation and Analysis
The rate of photosynthesis is determined by calculating the rate of change in absorbance over time (ΔA/min). A steeper negative slope indicates a higher rate of photosynthetic activity.
Table 1: Effect of Light Intensity on Photosynthetic Rate
| Light Intensity (µmol photons m⁻²s⁻¹) | Initial A600 | Final A600 (at 10 min) | ΔA600 | Rate of Photosynthesis (ΔA600/min) |
| 0 (Dark Control) | 0.812 | 0.805 | -0.007 | 0.0007 |
| 50 | 0.815 | 0.655 | -0.160 | 0.0160 |
| 100 | 0.810 | 0.410 | -0.400 | 0.0400 |
| 200 | 0.818 | 0.118 | -0.700 | 0.0700 |
| 400 | 0.814 | 0.094 | -0.720 | 0.0720 |
Table 2: Effect of a Photosynthesis Inhibitor (DCMU) on Photosynthetic Rate
| Condition | Initial A600 | Final A600 (at 10 min) | ΔA600 | Rate of Photosynthesis (ΔA600/min) |
| Light (No Inhibitor) | 0.820 | 0.130 | -0.690 | 0.0690 |
| Light + 10 µM DCMU | 0.815 | 0.795 | -0.020 | 0.0020 |
| Dark (No Inhibitor) | 0.818 | 0.810 | -0.008 | 0.0008 |
Interpretation of Results
-
Light-Dependence: A significant decrease in absorbance should only be observed in samples exposed to light, confirming that the DCPIP reduction is a result of the light-dependent reactions of photosynthesis.[2][11]
-
Rate Calculation: The rate of photosynthesis is directly proportional to the rate of DCPIP reduction. Faster rates of color change indicate more active chloroplasts.[1][6]
-
Effect of Variables: This assay can be adapted to study the effects of various factors on photosynthesis, such as light intensity, temperature, and the presence of inhibitors or activators.[1][11] For instance, as shown in Table 1, the rate of photosynthesis increases with light intensity until it reaches a saturation point. Table 2 demonstrates the potent inhibitory effect of DCMU, which blocks electron flow from Photosystem II, thereby preventing DCPIP reduction.
Conclusion
The DCPIP assay is a simple, reliable, and quantitative method for measuring the photosynthetic activity of isolated chloroplasts. It serves as an excellent tool for fundamental research into the mechanisms of photosynthesis and for applied research in areas such as herbicide discovery and crop science. The detailed protocols and data presentation formats provided in this note offer a comprehensive guide for implementing this technique in the laboratory.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 3. ableweb.org [ableweb.org]
- 4. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 5. Photosynthesis – Biology I: Introduction to Cell and Molecular Biology Lab Guidebook [boisestate.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. amherst.edu [amherst.edu]
- 11. senecalearning.com [senecalearning.com]
DCPIP Assay for Measuring Enzyme Kinetics: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,6-dichlorophenolindophenol (DCPIP) assay is a versatile and widely used spectrophotometric method for measuring the activity of various oxidoreductase enzymes. DCPIP is a redox-active dye that acts as an artificial electron acceptor. In its oxidized state, DCPIP is blue, with a maximum absorbance at approximately 600 nm.[1] Upon reduction by an enzyme-catalyzed reaction, it becomes colorless.[1] The rate of this color change is directly proportional to the enzyme's activity, providing a simple and robust method for kinetic analysis.
This document provides detailed application notes and protocols for utilizing the DCPIP assay to determine enzyme kinetics, screen for inhibitors, and quantify enzyme activity, with a focus on applications relevant to research and drug development.
Principle of the Method
The core of the assay lies in the interception of electrons by DCPIP from an enzyme-catalyzed redox reaction. Many dehydrogenases, for example, transfer electrons from their substrate to a natural electron acceptor like NAD⁺ or FAD. In the DCPIP assay, DCPIP serves as an artificial electron acceptor, bypassing the natural acceptor.[1]
The reaction can be summarized as:
Substrate (Reduced) + Enzyme → Product (Oxidized) + Enzyme + 2e⁻ + 2H⁺
DCPIP (Oxidized, Blue) + 2e⁻ + 2H⁺ → DCPIPH₂ (Reduced, Colorless)
The rate of the reaction is monitored by measuring the decrease in absorbance of DCPIP at its λmax (~600 nm) over time. This rate can then be used to calculate the enzyme's activity and other kinetic parameters.[2][3] In some cases, an intermediate electron carrier, such as Phenazine Methosulfate (PMS), is used to facilitate the transfer of electrons from the enzyme to DCPIP.[4][5]
Key Applications
-
Enzyme Characterization: Determining kinetic parameters such as Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for various dehydrogenases and oxidases.[6][7]
-
Drug Development: High-throughput screening (HTS) of compound libraries to identify potential enzyme inhibitors.[8][9]
-
Metabolic Studies: Assessing the activity of key enzymes in metabolic pathways, such as succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain.[2][10]
-
Photosynthesis Research: Measuring the rate of the light-dependent reactions of photosynthesis (the Hill reaction) by using DCPIP as an artificial electron acceptor for photosystem II.[1]
Quantitative Data Summary
Accurate quantitative analysis relies on precise parameters. The molar extinction coefficient of DCPIP is highly dependent on the pH and buffer composition of the assay.[4][11] It is crucial to use the correct coefficient for the specific experimental conditions or determine it empirically.
Table 1: Physicochemical and Spectrophotometric Properties of DCPIP
| Parameter | Value | Notes |
|---|---|---|
| Chemical Formula | C₁₂H₇Cl₂NO₂ | [1] |
| Molar Mass | 268.09 g/mol | [1] |
| Typical λmax | ~600 nm | Can shift depending on pH.[1] |
| Redox Potential | +0.217 V | [12] |
| Molar Extinction Coefficient (ε) | Varies significantly | See below for examples. |
| 22,000 M⁻¹cm⁻¹ | At pH 8.0 in Tris-HCl buffer.[13] | |
| 21,000 M⁻¹cm⁻¹ | For Complex II activity measurement.[10] | |
| 19,100 M⁻¹cm⁻¹ | At pH 7.4.[14] |
| | 20,700 M⁻¹cm⁻¹ | At 600 nm.[15] |
Table 2: Example Reagent Concentrations for a Succinate Dehydrogenase (SDH) Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
|---|---|---|
| Assay Buffer | - | 1X |
| Succinate (Substrate) | 0.6 M | Varies (for Kₘ determination) |
| DCPIP | 2.5 mM | ~0.04 - 0.1 mM |
| Phenazine Methosulfate (PMS) | 12.5 mM | ~0.2 - 0.4 mM |
| Potassium Cyanide (KCN) | 0.2 M | ~3-4 mM (to inhibit cytochrome c oxidase) |
| Enzyme Preparation | Varies | Amount yielding a linear rate |
(Concentrations adapted from multiple sources and should be optimized for each specific enzyme and system).[2][13]
Experimental Protocols
Protocol 1: General Dehydrogenase Activity Assay (Cuvette-Based)
This protocol provides a general method for measuring the activity of a dehydrogenase, such as succinate dehydrogenase, in a standard spectrophotometer.
5.1. Materials
-
Spectrophotometer capable of reading at 600 nm
-
1 cm pathlength cuvettes
-
Micropipettes
-
Enzyme preparation (e.g., isolated mitochondria, cell lysate, or purified enzyme)[16]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0 or 50 mM Phosphate Buffer, pH 7.2)[2][13]
-
Substrate solution (e.g., 0.6 M Sodium Succinate)[13]
-
DCPIP solution (e.g., 2.5 mM, prepared fresh in assay buffer and protected from light)[4][13]
-
(Optional) Intermediate electron acceptor solution (e.g., 12.5 mM PMS, prepared fresh)[13]
-
(Optional) Inhibitor solution (e.g., 0.2 M KCN to block downstream electron transport)[13]
5.2. Procedure
-
Reagent Preparation: Prepare all solutions and keep them on ice. DCPIP and PMS solutions are light-sensitive and should be made fresh daily in amber tubes.[4][11]
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 600 nm and equilibrate the temperature to 25°C (or the optimal temperature for your enzyme).[2]
-
Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture. A typical 1 mL reaction might consist of:
-
700 µL Assay Buffer
-
100 µL Substrate Solution
-
50 µL DCPIP Solution
-
(Optional) 20 µL KCN Solution
-
(Optional) 20 µL PMS Solution
-
Distilled water to bring the volume to 980-990 µL.
-
-
Blank Measurement: Mix the components and place the cuvette in the spectrophotometer. Use this mixture to zero (blank) the instrument.
-
Initiate Reaction: To start the reaction, add 10-20 µL of the enzyme preparation to the cuvette. Mix quickly by inverting with parafilm or using a plunger.
-
Data Acquisition: Immediately start recording the absorbance at 600 nm every 10-15 seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.[16]
Protocol 2: High-Throughput Inhibitor Screening (96-Well Plate)
This protocol adapts the DCPIP assay for a 96-well microplate format, ideal for screening compound libraries for enzyme inhibitors.[9][17]
5.1. Materials
-
Microplate reader with kinetic reading capabilities at 600 nm and temperature control
-
Clear, flat-bottom 96-well plates[2]
-
Multichannel pipettes or automated liquid handling system
-
Reagents as listed in Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
5.2. Procedure
-
Plate Layout: Design the plate map, including wells for blanks (no enzyme), negative controls (enzyme + solvent), positive controls (enzyme + known inhibitor), and test compounds at various concentrations.
-
Compound Plating: Add the test compounds and controls to the appropriate wells (e.g., 1-2 µL).
-
Enzyme Addition: Add the enzyme solution to all wells except the blank (e.g., 50 µL). Pre-incubate the plate with the compounds for 5-10 minutes at the desired temperature (e.g., 25°C).[8]
-
Reaction Initiation: Prepare a reaction master mix containing the assay buffer, substrate, and DCPIP. Initiate the reaction by adding the master mix to all wells (e.g., 150 µL).
-
Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurements, reading the absorbance at 600 nm every 30 seconds for 15-30 minutes.[2]
Data Analysis and Interpretation
The primary data obtained is the change in absorbance over time (ΔA/time).
6.1. Calculating Specific Enzyme Activity
The specific activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of DCPIP (in M⁻¹cm⁻¹)
-
c is the concentration of DCPIP (in M)
-
l is the pathlength of the light (in cm)
The rate of reaction in µmol/min/mg of protein is calculated as follows:
Specific Activity (µmol/min/mg) = [ (ΔA/min) / (ε × l) ] × (Vₜ / Vₑ) × (1 / P) × 10⁶
Where:
-
ΔA/min: The initial linear rate of absorbance change per minute.
-
ε: Molar extinction coefficient of DCPIP (e.g., 22,000 M⁻¹cm⁻¹).[13]
-
l: Light pathlength (1 cm for a standard cuvette; for 96-well plates, this must be measured or calculated based on volume).
-
Vₜ: Total reaction volume in mL.
-
Vₑ: Volume of enzyme solution added in mL.
-
P: Protein concentration of the enzyme solution in mg/mL.
-
10⁶: Conversion factor from Moles to µmoles. (Calculation steps adapted from multiple sources).[15][18][19][20]
6.2. Determining Kₘ and Vₘₐₓ
To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay is performed with varying concentrations of the substrate. The initial velocities (v₀) are then plotted against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation using non-linear regression software.[6][21][22]
6.3. Determining Inhibitor Potency (IC₅₀)
For inhibitor screening, the percentage of inhibition is calculated for each compound concentration relative to the uninhibited control:
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] × 100
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background/Noisy signal | - DCPIP auto-reduction or bleaching by light. - Contaminants in the enzyme sample. | - Prepare DCPIP solution fresh daily and store in the dark.[4] - Run a blank reaction without the enzyme to check for non-enzymatic reduction. |
| Non-linear reaction rate | - Substrate depletion. - Enzyme instability. - Product inhibition. | - Use a lower enzyme concentration or a higher substrate concentration. - Ensure assay conditions (pH, temp) are optimal for enzyme stability. - Use only the initial linear portion of the curve for calculations.[23] |
| Low or no activity | - Inactive enzyme. - Incorrect assay conditions (pH, temperature). - Interfering substances in the sample buffer. | - Verify enzyme activity with a positive control. - Optimize assay pH and temperature for the specific enzyme.[4] - Check buffer components for compatibility; consider dialysis or desalting of the sample.[24] |
| Variability between replicates | - Pipetting errors. - Inconsistent mixing. - Temperature fluctuations across the plate. | - Use calibrated pipettes and ensure proper technique. - Ensure thorough but gentle mixing after adding reagents. - Allow the plate to equilibrate to the correct temperature before starting the reaction. |
| Re-oxidation of reduced DCPIP | - Presence of oxygen can slowly re-oxidize colorless DCPIPH₂ back to its blue form. | - For highly sensitive assays, consider performing them under anaerobic or low-oxygen conditions.[4][11] |
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isolation and Biochemical Characterization of a Glucose Dehydrogenase from a Hay Infusion Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Microplate assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 14. mdpi.com [mdpi.com]
- 15. Solved Using the Beer-Lambert law (ΔA=εΔCl ) and an | Chegg.com [chegg.com]
- 16. content.abcam.com [content.abcam.com]
- 17. A 96-well microtiter plate assay for high-throughput screening of Mycobacterium tuberculosis dTDP-d-glucose 4,6-dehydratase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calculating enzyme activity - Cell Biology [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 22. benchchem.com [benchchem.com]
- 23. pathoindia.com [pathoindia.com]
- 24. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Standardization of 2,6-Dichloroindophenol Sodium Salt Solution with Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The standardization of a 2,6-dichloroindophenol (B1210591) (DCPIP) solution using a primary standard, ascorbic acid (Vitamin C), is a critical procedure in many analytical laboratories. This redox titration method is widely employed for the quantitative determination of ascorbic acid in various samples, including pharmaceuticals, food products, and biological fluids. Ascorbic acid, a potent reducing agent, readily reduces the blue DCPIP dye to a colorless form.[1][2][3] The endpoint of the titration is visually determined by the appearance of a persistent pink or rose-pink color, indicating the presence of excess DCPIP in the acidic solution.[2][4] This document provides a detailed protocol for the preparation of reagents and the standardization of the DCPIP solution.
Principle of the Method
The standardization process is based on a redox reaction where ascorbic acid is oxidized to dehydroascorbic acid, while the 2,6-dichloroindophenol dye is reduced to a colorless leuco-base.[2] The reaction proceeds in a 1:1 stoichiometric ratio.[1][5]
Reaction: Ascorbic Acid + DCPIP (blue) → Dehydroascorbic Acid + Leuco-DCPIP (colorless)
In an acidic medium, DCPIP is red, but in the presence of ascorbic acid, it becomes colorless.[6] Once all the ascorbic acid in the standard solution has reacted, the next drop of the DCPIP solution will impart a persistent pink color to the solution, signifying the endpoint of the titration.[3][6]
Materials and Reagents
Equipment
-
Analytical balance (0.1 mg sensitivity)
-
Volumetric flasks (100 mL, 250 mL, 1000 mL)
-
Pipettes (10 mL, 25 mL)
-
Burette (50 mL) with stand
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bars
-
Filter paper (Whatman No. 1)
Reagents
-
L-Ascorbic acid (analytical standard grade)
-
2,6-dichloroindophenol sodium salt
-
Sodium bicarbonate (NaHCO₃)
-
Metaphosphoric acid (HPO₃) or Oxalic acid ((COOH)₂)
-
Distilled or deionized water
Experimental Protocols
Preparation of Standard Ascorbic Acid Solution (0.1 mg/mL)
-
Accurately weigh approximately 100 mg of L-ascorbic acid onto a weighing paper.
-
Transfer the weighed ascorbic acid to a 100 mL volumetric flask.
-
Dissolve the ascorbic acid in approximately 50 mL of 3% metaphosphoric acid solution or 4% oxalic acid solution.[2][7] These acids act as stabilizing agents to prevent the auto-oxidation of ascorbic acid.
-
Make up the volume to 100 mL with the same acid solution.
-
Stopper the flask and mix thoroughly. This solution should be prepared fresh daily.
Preparation of 2,6-Dichloroindophenol (DCPIP) Solution
-
Weigh approximately 50 mg of 2,6-dichloroindophenol sodium salt and 42 mg of sodium bicarbonate.[2][8]
-
Transfer the solids to a 200 mL volumetric flask.
-
Add approximately 150 mL of hot distilled water and stir until the dye is completely dissolved.[7][9]
-
Cool the solution to room temperature.
-
Make up the volume to 200 mL with distilled water.
-
Filter the solution if necessary and store it in a brown bottle in a refrigerator.[8][9] This solution needs to be standardized before use.
Standardization Procedure
-
Rinse and fill a 50 mL burette with the prepared DCPIP solution, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.
-
Pipette 10.0 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.
-
Add approximately 25 mL of distilled water to the flask to ensure an adequate volume for titration.
-
Titrate the ascorbic acid solution with the DCPIP solution from the burette. Swirl the flask continuously.
-
The blue color of the DCPIP will disappear as it is added to the ascorbic acid solution.
-
The endpoint is reached when a faint but permanent pink or rose-pink color persists for at least 15-30 seconds.[4][10]
-
Record the final burette reading.
-
Repeat the titration at least two more times. The results should be concordant (within 0.1 mL of each other).
Data Presentation
The results of the titration should be recorded in a clear and organized manner to facilitate the calculation of the DCPIP solution's concentration.
| Titration No. | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of DCPIP Used (mL) |
| 1 | 0.00 | V₁ | V₁ - 0.00 |
| 2 | V₁ | V₂ | V₂ - V₁ |
| 3 | V₂ | V₃ | V₃ - V₂ |
| Average | (V₁ + (V₂-V₁) + (V₃-V₂))/3 |
Calculations
The concentration of the 2,6-dichloroindophenol solution can be calculated using the following formula, derived from the principle of equivalence (C₁V₁ = C₂V₂), considering the 1:1 molar ratio of the reaction.
Concentration of DCPIP (mg/mL) = (Concentration of Ascorbic Acid (mg/mL) x Volume of Ascorbic Acid (mL)) / Average Volume of DCPIP Used (mL)
Example Calculation:
-
Concentration of Standard Ascorbic Acid Solution = 0.1 mg/mL
-
Volume of Ascorbic Acid Solution = 10.0 mL
-
Average Volume of DCPIP Used = 12.5 mL
Concentration of DCPIP = (0.1 mg/mL * 10.0 mL) / 12.5 mL = 0.08 mg/mL
Visualizations
Signaling Pathway of the Redox Reaction
Caption: Redox reaction between ascorbic acid and DCPIP.
Experimental Workflow for Standardization
Caption: Workflow for DCPIP standardization.
References
- 1. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 4. Experiments: Food Science Experiment- Vitamin C determination Using 2,6-dichloroindophenol titrimetric method [experiments-budrockz.blogspot.com]
- 5. quora.com [quora.com]
- 6. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. metrohm.com [metrohm.com]
- 10. webassign.net [webassign.net]
Application Notes: Quantification of Vitamin C (Ascorbic Acid) using DCPIP Titration
Abstract
This document provides a comprehensive protocol for the quantification of Vitamin C (L-ascorbic acid) in various samples using the 2,6-dichlorophenolindophenol (DCPIP) visual titration method. This redox-based assay is a well-established, rapid, and cost-effective technique suitable for research and quality control applications in the pharmaceutical and food and beverage industries. Detailed procedures for reagent preparation, titrant standardization, sample analysis, and data calculation are presented.
Introduction
Vitamin C is an essential water-soluble vitamin and a potent antioxidant.[1] Its quantification is crucial for nutritional analysis, stability testing of pharmaceutical formulations, and quality assessment of food products. The DCPIP titration method relies on the ability of ascorbic acid to act as a strong reducing agent.[2] The titrant, DCPIP, is a redox dye that is blue in its oxidized form and becomes colorless upon reduction by ascorbic acid.[1] In an acidic medium, excess DCPIP appears pink, which serves as the endpoint of the titration.[3] The volume of DCPIP solution required to neutralize the ascorbic acid in a sample is directly proportional to the Vitamin C concentration.[4]
Principle of the Method
The core of the assay is the redox reaction between L-ascorbic acid and DCPIP. Ascorbic acid is oxidized to dehydroascorbic acid, while the intensely blue DCPIP is reduced to the colorless leuco-form, DCPIPH₂.[5] The reaction is stoichiometric, with one mole of DCPIP reacting with one mole of ascorbic acid.[4] The endpoint is reached when all the ascorbic acid in the sample has been oxidized, and the next drop of DCPIP solution imparts a persistent pink or violet color to the acidic solution.[1]
Caption: Redox reaction between L-ascorbic acid and DCPIP.
Materials and Reagents
3.1 Equipment
-
Analytical Balance (± 0.0001 g)
-
Burette (50 mL, Class A)
-
Pipettes (Volumetric, Class A: 5 mL, 10 mL, 25 mL)
-
Volumetric Flasks (100 mL, 500 mL, 1000 mL, Class A)
-
Erlenmeyer Flasks (250 mL)
-
Beakers and Graduated Cylinders
-
Filter paper (Whatman No. 1)
-
Magnetic stirrer and stir bars
3.2 Reagents
-
2,6-dichlorophenolindophenol (DCPIP), sodium salt: Analytical reagent grade.
-
L-ascorbic acid: Primary standard grade, dried in a desiccator.
-
Metaphosphoric acid (HPO₃) or Oxalic Acid (C₂H₂O₄): Analytical reagent grade, used for extraction and stabilization. A 3% (w/v) solution is typically used.
-
Sodium bicarbonate (NaHCO₃): Analytical reagent grade.
-
Distilled or deionized water.
Experimental Protocols
Protocol 1: Reagent Preparation
A. 3% (w/v) Metaphosphoric Acid Solution (Extraction Solution)
-
Weigh 30 g of metaphosphoric acid.
-
Dissolve in approximately 800 mL of distilled water in a 1000 mL volumetric flask.
-
Make up the volume to the 1000 mL mark with distilled water and mix thoroughly. This solution acts as a stabilizing agent for ascorbic acid.
B. Standard Ascorbic Acid Solution (0.1 mg/mL)
-
Accurately weigh 100.0 mg (0.1000 g) of primary standard L-ascorbic acid.[6]
-
Transfer quantitatively to a 1000 mL volumetric flask.
-
Dissolve in and make up to the mark with 3% metaphosphoric acid solution. Mix well.[6]
-
This solution should be prepared fresh daily and kept in an amber bottle to protect it from light.
C. DCPIP Stock Solution
-
Weigh approximately 50 mg (0.050 g) of DCPIP sodium salt and 42 mg of sodium bicarbonate.
-
Transfer to a 200 mL beaker and dissolve in approximately 150 mL of hot distilled water.
-
Cool the solution and filter it into a 200 mL volumetric flask.
-
Make up the volume to the mark with distilled water. Store in a refrigerator in a dark bottle. This solution is not a primary standard and must be standardized before use.[6]
Protocol 2: Standardization of DCPIP Solution
The precise concentration of the DCPIP solution must be determined daily by titrating it against the standard ascorbic acid solution.[1]
-
Pipette 10.0 mL of the standard ascorbic acid solution (0.1 mg/mL) into a 250 mL Erlenmeyer flask.
-
Add 40 mL of 3% metaphosphoric acid solution.
-
Fill the burette with the DCPIP solution and record the initial volume.
-
Titrate the ascorbic acid solution with the DCPIP solution, swirling the flask continuously. The blue DCPIP will become colorless as it is added.
-
The endpoint is reached when a faint but permanent pink color persists for at least 30 seconds.[1]
-
Record the final volume of the DCPIP solution used (the titre).
-
Repeat the titration at least two more times. The titres should be concordant (within 0.1 mL).
-
Calculate the average titre volume.
Protocol 3: Sample Preparation
-
Juices: Centrifuge or filter the juice to remove pulp. Dilute a known volume of the clear juice with 3% metaphosphoric acid if the Vitamin C content is expected to be high.[7]
-
Solid Samples (e.g., tablets, powders): Accurately weigh a portion of the homogenized sample, dissolve or extract it in a known volume of 3% metaphosphoric acid solution. Filter if necessary to obtain a clear extract.
-
Fruits/Vegetables: Weigh a representative sample (e.g., 10 g) and homogenize it with a known volume of 3% metaphosphoric acid (e.g., 90 mL). Filter the slurry to obtain a clear extract for titration.
Protocol 4: Titration of Sample
-
Pipette a known volume (e.g., 10-25 mL) of the prepared sample extract into a 250 mL Erlenmeyer flask.[1]
-
Titrate with the standardized DCPIP solution until the endpoint (a persistent faint pink color) is reached.[8]
-
Record the volume of DCPIP solution used.
-
Repeat the titration for replicate samples.
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 4. Dehydroascorbic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dichlorphenolindophenol [chemeurope.com]
Application of 2,6-Dichlorophenolindophenol (DCPIP) in Food and Beverage Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenolindophenol (DCPIP) is a redox indicator that is widely utilized in food and beverage analysis. Its most prominent application is the quantification of ascorbic acid (Vitamin C), a vital antioxidant in numerous food products. The principle of this assay lies in the ability of ascorbic acid to reduce the blue-colored DCPIP to a colorless compound. The volume of the sample required to decolorize a known concentration of DCPIP is directly proportional to its ascorbic acid content. Beyond Vitamin C determination, DCPIP can also be employed to assess the total antioxidant capacity of various food matrices, including beverages like tea. This document provides detailed protocols for these applications, presents quantitative data in a structured format, and includes diagrams to illustrate the underlying principles and experimental workflows.
Principle of the DCPIP Assay
The DCPIP assay is a redox titration method. Ascorbic acid is a strong reducing agent that readily donates electrons. In an acidic solution, DCPIP is a blue-colored oxidizing agent. When ascorbic acid is added to a solution of DCPIP, it reduces the DCPIP to the colorless leuco-form. The endpoint of the titration is reached when all the DCPIP has been reduced, indicated by the disappearance of the blue color. In acidic conditions, excess unreacted DCPIP may appear pink.
Chemical Reaction of DCPIP Assay
Caption: Redox reaction between DCPIP and Ascorbic Acid.
Applications in Food and Beverage Analysis
The primary applications of the DCPIP assay in the food and beverage industry include:
-
Quantification of Vitamin C: This is the most common application, used for fruit juices, fresh fruits and vegetables, and fortified beverages.[1][2][3][4]
-
Determination of Total Antioxidant Capacity: DCPIP can be used to estimate the total antioxidant capacity of beverages like tea and other plant extracts.[5][6]
While DCPIP is a versatile reagent, it is not a standard method for milk quality testing. Standard milk quality tests typically focus on parameters like microbial count, acidity, fat content, and the presence of adulterants.[7][8][9]
Experimental Protocols
Protocol 1: Determination of Vitamin C in Beverages (e.g., Fruit Juices)
This protocol outlines the titrimetric method for quantifying ascorbic acid in liquid samples.[3][10]
Materials:
-
2,6-Dichlorophenolindophenol (DCPIP) solution (0.01% w/v)
-
Standard Ascorbic Acid solution (0.1% w/v)
-
Metaphosphoric acid (3% w/v) or Oxalic acid (4% w/v) solution
-
Burette (50 mL)
-
Pipettes (1 mL, 5 mL, 10 mL)
-
Conical flasks (100 mL)
-
Filter paper
Procedure:
-
Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of the metaphosphoric acid or oxalic acid solution.
-
Titrate with the DCPIP solution from the burette until a faint pink color persists for at least 15 seconds.
-
Record the volume of DCPIP solution used (V1).
-
Calculate the dye factor (mg of ascorbic acid per mL of DCPIP solution).
-
-
Sample Preparation:
-
Centrifuge or filter the beverage sample to remove any pulp or suspended solids.
-
If the sample is highly colored, it may require dilution with the metaphosphoric acid or oxalic acid solution to avoid interference with the endpoint visualization.[3]
-
-
Titration of the Sample:
-
Pipette 10 mL of the prepared beverage sample into a conical flask.
-
Add 10 mL of the metaphosphoric acid or oxalic acid solution.
-
Titrate with the standardized DCPIP solution until the endpoint is reached (a faint pink color).
-
Record the volume of DCPIP solution used (V2).
-
Calculation:
Vitamin C (mg/100 mL) = (V2 / V1) * (Concentration of Standard Ascorbic Acid) * (100 / Volume of Sample)
Protocol 2: Determination of Vitamin C in Solid Foods (e.g., Fruits and Vegetables)
This protocol is adapted for solid food matrices, requiring an initial extraction step.[1][11]
Materials:
-
Same as Protocol 1
-
Mortar and pestle or blender
-
Distilled water
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation and Extraction:
-
Weigh a known amount of the solid food sample (e.g., 10 g).
-
Homogenize the sample in a mortar and pestle or blender with a known volume of metaphosphoric acid or oxalic acid solution (e.g., 50 mL).
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant for analysis.
-
-
Titration:
-
Follow the same titration procedure as described in Protocol 1, using a known volume of the sample extract.
-
Calculation:
Vitamin C (mg/100 g) = (V2 / V1) * (Concentration of Standard Ascorbic Acid) * (Total Volume of Extract / Volume of Extract Used for Titration) * (100 / Weight of Sample)
Protocol 3: Spectrophotometric Determination of Total Antioxidant Capacity
This method is an alternative to titration and measures the change in absorbance of the DCPIP solution.
Materials:
-
DCPIP solution (0.025 mg/mL in 50% ethanol)
-
Standard antioxidant (e.g., Ascorbic acid or Gallic acid) solutions of known concentrations
-
Spectrophotometer
-
Cuvettes
-
Test tubes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard antioxidant solutions of varying concentrations.
-
To a set of test tubes, add a fixed volume of the DCPIP solution (e.g., 2 mL).
-
Add a known volume of each standard antioxidant solution to the respective test tubes.
-
Incubate the mixture for a specific time (e.g., 5 minutes) at room temperature.
-
Measure the absorbance at the wavelength of maximum absorbance for DCPIP (around 600 nm).
-
Plot a standard curve of absorbance versus antioxidant concentration.
-
-
Sample Analysis:
-
Prepare an extract of the food or beverage sample.
-
Follow the same procedure as for the standard curve, using the sample extract instead of the standard antioxidant solution.
-
Measure the absorbance of the sample mixture.
-
Calculation:
-
Determine the antioxidant concentration in the sample extract by interpolating its absorbance value on the standard curve.
-
Calculate the total antioxidant capacity of the original sample based on the dilution factor.
Data Presentation
The following tables summarize representative quantitative data from various studies utilizing the DCPIP assay.
Table 1: Vitamin C Content in Various Fruit Juices Determined by DCPIP Titration
| Fruit Juice | Vitamin C Concentration (mg/100 mL) | Reference |
| Orange Juice | 45.2 | [10] |
| Apple Juice | 8.5 | [10] |
| Mango Juice | 22.7 | [10] |
| Grape Juice | 5.3 | [10] |
| Pineapple Juice | 15.8 | [11] |
Table 2: Vitamin C Content in Selected Vegetables
| Vegetable | Vitamin C Concentration (mg/100 g) | Reference |
| Cabbage | 36.6 | [11] |
| Onion | 7.4 | [11] |
Visualizations
Experimental Workflow for DCPIP Titration
Caption: Workflow for Vitamin C analysis using DCPIP titration.
Workflow for Spectrophotometric Antioxidant Assay
Caption: Workflow for spectrophotometric antioxidant analysis.
Conclusion
The DCPIP assay is a rapid, cost-effective, and reliable method for the determination of Vitamin C and the estimation of total antioxidant capacity in a variety of food and beverage products. The protocols provided herein offer a standardized approach for researchers and scientists. Accurate and reproducible results depend on careful standardization of the DCPIP solution and appropriate sample preparation, especially for colored or solid matrices. While not applicable for all food quality assessments, such as milk analysis, the DCPIP method remains a valuable tool in nutritional analysis and quality control within the food and beverage industry.
References
- 1. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 2. scribd.com [scribd.com]
- 3. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dairypc.org [dairypc.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for 2,6-Dichloroindophenol Sodium Salt in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroindophenol sodium salt (DCPIP) is a redox-active dye that serves as a valuable tool in various clinical diagnostic and biochemical assays. Its distinct color change upon reduction provides a straightforward method for the quantification of various analytes. In its oxidized form, DCPIP is a deep blue solution, which becomes colorless upon reduction. This property allows for both visual and spectrophotometric determination of substances that can act as reducing agents or are involved in enzymatic reactions that produce a reducing agent. The most prominent application of DCPIP in clinical diagnostics is the determination of ascorbic acid (Vitamin C) levels.
Principle of DCPIP-Based Assays
The core principle of assays utilizing DCPIP is a redox reaction. DCPIP acts as an electron acceptor. In the presence of a reducing agent, such as ascorbic acid, it is reduced to the colorless leuko-form, DCPIPH₂. The change in absorbance, typically measured at or around 600 nm, is directly proportional to the concentration of the reducing substance in the sample.[1][2] This principle can be extended to enzymatic assays where the enzyme's activity results in the production of a substance that can reduce DCPIP, often through a coupled reaction.
Applications in Clinical Diagnostics
Determination of Ascorbic Acid (Vitamin C)
The quantification of ascorbic acid is a primary clinical application of DCPIP. Vitamin C is a potent antioxidant and its deficiency can lead to scurvy. Monitoring its levels is important in nutritional assessment and for patients with certain metabolic disorders.
Reaction Principle:
Ascorbic acid directly reduces the blue DCPIP to its colorless form.
Ascorbic Acid + DCPIP (blue) → Dehydroascorbic Acid + DCPIPH₂ (colorless)
a) Spectrophotometric Method for Ascorbic Acid Determination
This method is suitable for clear liquid samples such as serum, plasma, or urine after appropriate sample preparation to remove interfering substances.
Reagents and Equipment:
-
2,6-Dichloroindophenol sodium salt (DCPIP) solution (e.g., 0.025% w/v in distilled water)[3]
-
Metaphosphoric acid (3% w/v) or Trichloroacetic acid (TCA) solution (5% w/v) for sample deproteinization
-
Ascorbic acid standard solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL in 3% metaphosphoric acid)
-
Spectrophotometer capable of measuring absorbance at ~600 nm
-
Cuvettes
-
Micropipettes
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For serum or plasma: Mix equal volumes of the sample with 10% TCA or 6% metaphosphoric acid.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Collect the clear supernatant for analysis.
-
For urine: Dilute the sample with distilled water as necessary. A stabilizing agent like metaphosphoric acid can be added.
-
-
Standard Curve Preparation:
-
Prepare a series of ascorbic acid standards of known concentrations.
-
To a set of test tubes, add a fixed volume of DCPIP solution (e.g., 2 mL).
-
Add an equal volume of each standard to the respective tubes.
-
Include a blank containing the DCPIP solution and the diluent (metaphosphoric acid).
-
Measure the absorbance of each solution at ~600 nm immediately after mixing.
-
Plot the absorbance against the concentration of the ascorbic acid standards to generate a standard curve.
-
-
Sample Analysis:
-
To a test tube, add the same fixed volume of DCPIP solution used for the standards.
-
Add an equal volume of the prepared sample supernatant.
-
Measure the absorbance at ~600 nm.
-
Determine the concentration of ascorbic acid in the sample by interpolating the absorbance value on the standard curve.
-
b) Titrimetric Method for Ascorbic Acid Determination
This method is useful for colored samples or when a spectrophotometer is not available.
Reagents and Equipment:
-
DCPIP solution (standardized)
-
Ascorbic acid standard solution for standardization
-
Sample extract
-
Burette
-
Erlenmeyer flasks
Procedure:
-
Standardization of DCPIP Solution:
-
Pipette a known volume of the standard ascorbic acid solution into an Erlenmeyer flask.
-
Titrate with the DCPIP solution from a burette until a faint pink or blue color persists for at least 30 seconds.[4]
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of the DCPIP solution.
-
-
Sample Titration:
-
Pipette a known volume of the prepared sample extract into an Erlenmeyer flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached (persistent faint pink/blue color).
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of ascorbic acid in the sample.
-
Enzymatic Assays
DCPIP can serve as an artificial electron acceptor in various enzymatic reactions, where its reduction is indicative of enzyme activity.
Glutathione (B108866) reductase is an important enzyme in cellular antioxidant defense. Its activity can be assayed by monitoring the oxidation of NADPH, which can be coupled to the reduction of DCPIP.
Reaction Principle:
NADPH + H⁺ + GSSG --(Glutathione Reductase)--> NADP⁺ + 2 GSH NADPH + H⁺ + DCPIP (blue) --(Diaphorase - as a coupling enzyme)--> NADP⁺ + DCPIPH₂ (colorless)
In this coupled assay, the decrease in absorbance at 600 nm is proportional to the rate of NADPH oxidation, and thus to the glutathione reductase activity.
Note: While this assay is biochemically feasible, its direct application in routine clinical diagnostics is less common than methods that directly measure NADPH absorbance at 340 nm.[5][6]
NADPH diaphorases are enzymes that catalyze the oxidation of NADPH. In histochemistry, DCPIP can be used as an electron acceptor to visualize the localization of this enzyme activity. In a clinical context, altered NADPH diaphorase activity has been associated with various pathological conditions.[7]
Reaction Principle:
NADPH + H⁺ + DCPIP (blue) --(NADPH Diaphorase)--> NADP⁺ + DCPIPH₂ (colorless)
Lactate (B86563) and Uric Acid Determination (Alternative Methods)
While the user requested DCPIP-based methods for lactate and uric acid, the extensive search did not yield established clinical diagnostic protocols utilizing DCPIP for these analytes. The standard enzymatic methods for lactate and uric acid in clinical laboratories employ different indicator systems.
a) Lactate Determination (Common Method)
Clinical lactate assays typically use lactate oxidase or lactate dehydrogenase.
-
Lactate Oxidase Method: Lactate oxidase catalyzes the oxidation of lactate to pyruvate (B1213749) and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored product.
-
Lactate Dehydrogenase Method: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.[8]
b) Uric Acid Determination (Common Method)
The most common enzymatic method for uric acid involves the enzyme uricase.
-
Uricase Method: Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide (H₂O₂). Similar to the lactate oxidase method, the H₂O₂ is then measured in a peroxidase-coupled reaction to produce a colored or fluorescent product.[9][10][11]
Data Presentation
| Parameter | Ascorbic Acid (Vitamin C) Assay (Spectrophotometric) | Notes |
| Method Principle | Redox reaction leading to decolorization of DCPIP | Ascorbic acid is a direct reducing agent for DCPIP. |
| Wavelength | ~600 nm[1] | The peak absorbance of the oxidized form of DCPIP. |
| Linearity Range | 20-100 µg/mL | Varies depending on the specific protocol and instrument. |
| Limit of Detection (LOD) | 1.192 µg/mL | Represents the lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 3.614 µg/mL | Represents the lowest concentration that can be accurately quantified. |
| Sensitivity | High, but can be affected by interfering substances. | Specific quantitative data for clinical sensitivity is not readily available in the search results. |
| Specificity | Not highly specific for ascorbic acid. Other reducing substances can interfere (e.g., Fe(II), some thiols).[12] | Sample preparation is crucial to minimize interference. |
| Clinical Reference Range | Plasma: ~50 µmol/L (adequate)[13] | Varies with age, diet, and health status. |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of ascorbic acid using DCPIP.
Caption: Redox reaction between ascorbic acid and DCPIP.
Caption: Coupled reaction for enzymatic assays using DCPIP.
References
- 1. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. mmpc.org [mmpc.org]
- 7. Neuronal NADPH diaphorase is a nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Determination of uric acid with uricase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Spectrophotometric method for ascorbic acid using dichlorophenolindophenol: elimination of the interference due to iron | CoLab [colab.ws]
- 13. Vitamin C - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: DCPIP as an Artificial Electron Acceptor in Cellular Respiration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor in the study of cellular respiration. Detailed protocols for its application in assessing mitochondrial function, particularly the activity of Complex II (Succinate Dehydrogenase), are provided, along with its utility in drug screening and development.
Introduction to DCPIP in Cellular Respiration
2,6-dichlorophenolindophenol (DCPIP) is a redox-active compound that serves as a valuable tool for investigating the mitochondrial electron transport chain (ETC). In its oxidized state, DCPIP is a blue-colored dye with a maximum absorbance at 600 nm.[1] Upon accepting electrons, it is reduced to a colorless form.[1][2] This colorimetric change allows for the convenient spectrophotometric measurement of the rate of electron transport.
DCPIP is particularly useful for specifically assaying the activity of Complex II (Succinate Dehydrogenase) of the ETC.[3] It can accept electrons from ubiquinol (B23937), which is reduced by Complex II during the oxidation of succinate (B1194679) to fumarate.[4] By using inhibitors for other complexes in the ETC, the electron flow can be directed towards DCPIP, thus isolating the activity of Complex II.[3]
Mechanism of Action
In the context of cellular respiration studies, DCPIP acts as an artificial electron acceptor, intercepting electrons from the electron transport chain. When studying isolated mitochondria or cell lysates, succinate is provided as a substrate for Complex II. Complex II oxidizes succinate to fumarate, and the electrons are transferred to coenzyme Q (ubiquinone), reducing it to ubiquinol. In the presence of DCPIP, and with downstream complexes inhibited, ubiquinol is re-oxidized by donating its electrons to DCPIP. This reduction of DCPIP leads to a measurable decrease in absorbance at 600 nm, which is directly proportional to the rate of succinate oxidation and therefore, the activity of Complex II.[4]
Applications in Research and Drug Development
The DCPIP assay is a robust and adaptable method with several key applications:
-
Fundamental Research: Elucidating the function and kinetics of the mitochondrial electron transport chain, particularly Complex II.
-
Toxicology: Screening for environmental toxins or xenobiotics that may impair mitochondrial function.[5]
-
Drug Discovery and Development:
-
High-Throughput Screening (HTS): Identifying compounds that inhibit or modulate mitochondrial function.[6][7] The simplicity of the colorimetric readout makes the DCPIP assay amenable to HTS formats.[8]
-
Mechanism of Action Studies: Characterizing the specific site of action of a drug candidate within the ETC.
-
Lead Optimization: Evaluating the potency and efficacy of drug candidates targeting mitochondrial enzymes.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the DCPIP assay for Complex II (Succinate Dehydrogenase) activity.
Table 1: Typical Reagent Concentrations for DCPIP Assay
| Reagent | Concentration | Purpose |
| Potassium Phosphate Buffer (pH 7.2-7.5) | 25-100 mM | Maintains optimal pH for enzyme activity |
| Succinate | 5-20 mM | Substrate for Complex II |
| Rotenone | 1-10 µM | Inhibitor of Complex I |
| Antimycin A | 10 µM | Inhibitor of Complex III |
| Potassium Cyanide (KCN) | 1-2 mM | Inhibitor of Complex IV |
| DCPIP | 50-100 µM | Artificial electron acceptor |
| Decylubiquinone | 50-100 µM | Exogenous ubiquinone analog |
| Mitochondrial Protein | 0.03-1.0 mg/mL | Source of enzyme activity |
Table 2: Example Data for Succinate Dehydrogenase Activity and Inhibition
| Parameter | Value | Experimental System |
| KM for Succinate | 130 µM - 1.5 mM | Isolated Mitochondria |
| Vmax (nmol DCPIP reduced/min/mg protein) | 60 - 200 | Isolated Mitochondria |
| IC50 for Antimycin A (Complex III inhibitor) | 12.2 nM | Isolated Mitochondria (Oxygen Consumption) |
| IC50 for Rotenone (Complex I inhibitor) | 10 µM (starting concentration for inhibition) | Isolated Mitochondria (Complex I activity) |
| IC50 for 3-Nitropropionic Acid (Complex II inhibitor) | Varies (µM to mM range) | Various (in vitro and in vivo) |
Note: The specific activity and inhibitor potency can vary significantly depending on the source of mitochondria, purity of the preparation, and specific assay conditions.[9][10]
Experimental Protocols
Preparation of Isolated Mitochondria from Tissue (e.g., Rat Liver)
-
Euthanize the animal according to approved ethical guidelines.
-
Excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Keep the mitochondrial suspension on ice.
Protocol for Measuring Complex II Activity using DCPIP
This protocol is adapted for a 96-well plate format, suitable for spectrophotometric plate readers.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 20 mM Succinate, 2 µM Rotenone, 10 µM Antimycin A, 2 mM KCN.
-
DCPIP Solution: 2 mM DCPIP in distilled water.
-
Decylubiquinone Solution: 10 mM in DMSO.
-
Mitochondrial Suspension: Diluted to a working concentration (e.g., 0.5 mg/mL) in isolation buffer.
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer.
-
10 µL of Decylubiquinone Solution.
-
20 µL of mitochondrial suspension.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitors to take effect.
-
Initiate the Reaction: Add 20 µL of DCPIP Solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 600 nm every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of DCPIP reduction. The molar extinction coefficient (ε) for DCPIP at 600 nm is approximately 21 mM⁻¹cm⁻¹.
-
Express the enzyme activity as nmol of DCPIP reduced per minute per milligram of mitochondrial protein.
-
Protocol for Screening of Inhibitors
-
Follow the protocol for measuring Complex II activity as described above.
-
Prior to the pre-incubation step, add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Proceed with the assay as described.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of Electron Flow with DCPIP
Caption: Electron flow in the ETC with DCPIP as an artificial acceptor.
Experimental Workflow for DCPIP Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Streamlined Detection and Characterization of Mitochondrial Toxicants | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dichloroindophenol Sodium Salt (DCPIP) Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the factors affecting the stability of 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) solutions, including troubleshooting advice and standardized protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DCPIP solution instability? A1: DCPIP solutions are inherently unstable due to the susceptibility of the indophenol (B113434) molecule to chemical reduction and degradation. The primary factors that accelerate its degradation are exposure to light (photoreduction), non-optimal pH conditions (especially acidic), and elevated temperatures.[1][2][3] Solutions have a poor shelf life and should ideally be prepared fresh for consistent results.[4]
Q2: How long can a DCPIP solution be stored? A2: For best results, it is strongly recommended to prepare DCPIP solutions fresh daily.[2][5] If storage is necessary, solutions should be kept in a dark, refrigerated container (e.g., an amber bottle at 4°C). Under these conditions, a solution might remain usable for a few weeks, but it must be standardized before use to determine its exact concentration.[1] Always check for a color change or precipitate before use, as these indicate degradation.[1]
Q3: Why does my blue DCPIP solution turn pink or red? A3: This is a pH effect, not necessarily degradation. In neutral to alkaline conditions, the oxidized form of DCPIP is blue. In acidic conditions (pKa ≈ 5.9), the molecule becomes protonated, resulting in a pink or red color.[5][6] This is a critical consideration in assays with acidic samples, such as fruit juices, as it can be confused with the colorless endpoint of the redox reaction.[5]
Q4: Is the solid DCPIP sodium salt stable? A4: The powdered form is more stable than its solution but is described as hygroscopic, meaning it readily absorbs moisture from the air.[4] To ensure longevity and accurate weighing, the solid should be stored in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| DCPIP powder will not dissolve. | 1. The DCPIP is the non-salt form, which is insoluble in water. 2. The solution is saturated. 3. The reagent may be old or degraded. | 1. Ensure you are using the sodium salt form. If not, the powder can be dissolved by adding it to a warm sodium carbonate solution. 2. The solubility limit is often lower than expected; a 0.1% solution is more achievable than a 1% solution. Gentle warming or adding a small amount of sodium bicarbonate can aid dissolution. Allow the solution to sit overnight and then filter out any undissolved particles. 3. If solubility issues persist with a new bottle of the sodium salt, consider the quality of the reagent. |
| Solution color fades overnight (in the dark). | 1. Chemical Degradation: This can occur due to non-optimal pH of the solvent (e.g., unbuffered distilled water which can be slightly acidic) or reaction with contaminants. 2. Microbial Contamination: Microorganisms can reduce the dye. | 1. Prepare the solution in a buffer within the optimal pH range of 6.5-7.5.[5] Use high-purity (e.g., deionized or distilled) water. 2. Use sterile water and containers for preparation, especially for long-term storage. |
| Titration endpoint is unclear or brownish. | 1. Interference from Sample: Colored compounds in the sample (e.g., anthocyanins in fruit juice) can obscure the endpoint. 2. Acidic Sample: The solution turns pink in acid, making the transition to colorless difficult to judge. | 1. Dilute the sample with an appropriate buffer or extraction solution to minimize color interference. 2. The endpoint in acidic titrations is the disappearance of the final pink/grey hue, not from blue to colorless.[5] Perform a blank titration with the sample matrix to determine the background color. |
| Inconsistent results between experiments. | 1. Degraded DCPIP Solution: The concentration of non-standardized DCPIP changes over time. 2. Variable Light Exposure: Ambient light can reduce the DCPIP during the experiment. | 1. Standardize the DCPIP solution against a fresh ascorbic acid standard immediately before each set of experiments. This is the most critical step for quantitative accuracy. 2. Conduct experiments under consistent, subdued lighting conditions. Wrap burettes and flasks in aluminum foil if necessary. |
Quantitative Data Summary
While comprehensive kinetic data across all conditions is sparse, the following tables summarize the known effects of key factors on DCPIP stability.
Table 1: Effect of pH on DCPIP Solution Stability
| pH Range | Stability | Observed Effect & Kinetics | Reference |
| 0 - 2 | Very Low | Rapid decomposition. The reaction rate constant is highly dependent on pH in this range. | [7] |
| 2 - 6 | Low to Moderate | Stability increases as pH rises. Photoreduction rate is faster at lower pH values within this range.[2] | [2] |
| 6.5 - 7.5 | Optimal | The solution exhibits maximum stability in this range. A Tris buffer at pH 7 is often used for preparation. | [5] |
| > 8 | Moderate to Low | Stability decreases in alkaline conditions, which can promote degradation of the dye. | [3] |
Table 2: Effect of Temperature and Light on DCPIP Solution Stability
| Factor | Condition | Stability | Notes | Reference |
| Temperature | Refrigerated (~4°C) | Moderate | Recommended for storage to slow degradation. | [1] |
| Ambient (~25°C) | Low | Degradation is noticeable. Solutions should be prepared fresh daily. | [8] | |
| Elevated (>40°C) | Very Low | Thermal degradation rate increases significantly. | [3] | |
| Light | Dark Storage | Moderate | Essential for minimizing degradation. Use amber bottles or foil. | [1][5] |
| Ambient Light | Low | Promotes photoreduction, leading to fading of the blue color. | [6] | |
| UV Irradiation | Very Low | Causes rapid photocatalytic degradation, which follows pseudo-first-order kinetics. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a Standardized DCPIP Solution
This protocol is standard for applications requiring high accuracy, such as ascorbic acid titration.
-
Preparation of Buffer: Prepare a phosphate (B84403) buffer (e.g., 0.1 M) or a Tris buffer (e.g., 30 mM) at pH 7.0 using deionized water.[5]
-
Initial Solution Preparation:
-
Accurately weigh approximately 50 mg of 2,6-dichloroindophenol sodium salt.
-
Dissolve it in 50 mL of the prepared buffer.
-
Transfer the solution to a 100 mL volumetric flask and bring it to volume with the buffer.
-
Stir until fully dissolved. If particles remain, allow the solution to stand overnight in a dark, refrigerated environment and then filter.
-
-
Standardization:
-
Prepare a standard solution of L-ascorbic acid (e.g., 0.05 mg/mL in an acid extraction solution like metaphosphoric acid to prevent its oxidation).
-
Pipette a known volume (e.g., 5.0 mL) of the standard ascorbic acid solution into a conical flask.
-
Fill a burette with the prepared DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution until a faint, persistent pink color appears and lasts for at least 15 seconds.
-
Record the volume of DCPIP used.
-
Calculate the exact concentration of the DCPIP solution using the stoichiometry of the reaction (1:1 molar ratio).
-
Protocol 2: Spectrophotometric Stability Test
This protocol can be used to evaluate the stability of a DCPIP solution under specific conditions (e.g., different buffers, temperatures).
-
Preparation: Prepare the DCPIP solution in the desired buffer and dispense it into multiple sealed, transparent containers (for light tests) or amber containers (for thermal tests).
-
Initial Measurement: Immediately measure the absorbance of a sample at the wavelength of maximum absorbance (λmax), which is approximately 600-605 nm. This is your time-zero reading.
-
Incubation: Store the containers under the desired experimental conditions (e.g., in a water bath at 40°C, under a specific light source, or in a refrigerator at 4°C).
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or week), remove a container and measure its absorbance at λmax.
-
Data Analysis: Plot absorbance versus time. The rate of degradation can be determined from the slope of this plot. For many conditions, the degradation follows first-order or pseudo-first-order kinetics, so a plot of ln(Absorbance) vs. time will yield a straight line from which a rate constant can be calculated.
Visualizations
Logical Flow for Troubleshooting DCPIP Instability
References
- 1. answers.com [answers.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2 6-Dichloroindophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst [scirp.org]
- 10. researchgate.net [researchgate.net]
how to prevent fading of DCPIP solution during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the fading of 2,6-dichlorophenolindophenol (DCPIP) solution during storage. Adherence to these protocols will help ensure the reliability and accuracy of experiments that rely on the redox-sensitive properties of DCPIP.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DCPIP solution fading?
A1: The fading, or discoloration, of DCPIP solution is primarily due to the chemical reduction of the DCPIP molecule.[1] This process is accelerated by several factors, including exposure to light, elevated temperatures, and suboptimal pH.[2] The oxidized form of DCPIP is blue, while its reduced form is colorless.[1]
Q2: How long can I store a DCPIP solution?
A2: For best results, it is highly recommended to prepare DCPIP solution fresh on the day of use.[2] However, if stored under optimal conditions (refrigerated at 4°C and protected from light), a well-prepared solution in a buffered solvent can remain stable for several weeks to a couple of months.[3] It is crucial to visually inspect the solution for any color change before use.
Q3: What is the optimal pH for storing DCPIP solution?
A3: DCPIP solution exhibits the greatest stability in a neutral to slightly acidic pH range, typically between pH 6.5 and 7.5.[4] Solutions prepared in unbuffered water can experience pH shifts that contribute to accelerated degradation. The use of a phosphate (B84403) buffer is common to maintain a stable pH.[2][3]
Q4: Should I use DCPIP powder or the sodium salt form to prepare my solution?
A4: It is recommended to use the sodium salt of DCPIP for preparing aqueous solutions. The free acid form of DCPIP is poorly soluble in water, whereas the sodium salt is more readily soluble, leading to a more stable and homogenous solution.[5]
Q5: Can I freeze my DCPIP solution for long-term storage?
A5: While refrigeration at 4°C is the standard recommendation, one safety data sheet suggests storing the solution at -20°C for long-term stability.[6] If you choose to freeze the solution, it should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Fading DCPIP Solution
| Issue | Potential Cause | Recommended Action |
| Solution appears faded or colorless immediately after preparation. | Incorrect pH: The pH of the solvent may be too low or too high, causing rapid degradation. | Ensure the use of a buffered solution within the optimal pH range of 6.5-7.5. Verify the pH of your buffer. |
| Contaminated glassware or solvent: Reducing agents present as contaminants can immediately reduce the DCPIP. | Use scrupulously clean glassware (acid-washed if necessary) and high-purity distilled or deionized water. | |
| Solution fades significantly within a few hours or days of storage. | Light exposure: DCPIP is light-sensitive, and exposure to ambient or direct light will accelerate its reduction. | Store the solution in an amber or foil-wrapped bottle to protect it from light.[4] |
| Improper storage temperature: Storage at room temperature will lead to faster degradation compared to refrigeration. | Always store the DCPIP solution in a refrigerator at approximately 4°C.[7] | |
| Microbial contamination: Growth of microorganisms in the solution can alter the chemical environment and lead to DCPIP reduction. | Prepare the solution under sterile conditions if long-term storage is intended. Filtration through a 0.22 µm filter can also be considered. | |
| Inconsistent results in assays using the DCPIP solution. | Degraded DCPIP: The concentration of active (oxidized) DCPIP has decreased, leading to unreliable experimental outcomes. | It is best practice to prepare the DCPIP solution fresh before each experiment to ensure consistency.[2] If using a stored solution, it is advisable to test its performance with a known standard before proceeding with experimental samples. |
Experimental Protocol: Preparation of a Stable 0.1% DCPIP Solution
This protocol details the steps for preparing a 0.1% (w/v) DCPIP solution with enhanced stability for use in various laboratory assays.
Materials:
-
2,6-dichlorophenolindophenol, sodium salt
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
High-purity distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Amber glass storage bottle
Procedure:
Part 1: Preparation of 0.1 M Phosphate Buffer (pH 7.0)
-
Prepare a 0.1 M solution of disodium hydrogen phosphate by dissolving the appropriate amount in distilled water.
-
Prepare a 0.1 M solution of potassium dihydrogen phosphate by dissolving the appropriate amount in distilled water.
-
To create the pH 7.0 buffer, mix the two solutions, typically starting with the potassium dihydrogen phosphate solution and adding the disodium hydrogen phosphate solution while monitoring the pH with a calibrated pH meter until a pH of 7.0 is reached.
Part 2: Preparation of 0.1% DCPIP Solution
-
Weigh out 0.1 g of 2,6-dichlorophenolindophenol, sodium salt.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the prepared 0.1 M phosphate buffer (pH 7.0) to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the DCPIP is completely dissolved. This may take some time. Gentle warming can aid dissolution, but do not boil the solution.
-
Once fully dissolved, remove the stir bar and bring the solution to a final volume of 100 mL with the phosphate buffer.
-
Transfer the solution to a clean, clearly labeled amber glass bottle for storage.
Storage:
Store the prepared DCPIP solution in a refrigerator at 4°C. Ensure the bottle is tightly capped to prevent contamination.
Visualizations
Logical Workflow for Troubleshooting Fading DCPIP Solution
Caption: Troubleshooting workflow for a fading DCPIP solution.
Experimental Workflow for Preparing Stable DCPIP Solution
Caption: Workflow for preparing a stable 0.1% DCPIP solution.
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. does made up DCPIP solution keep? | UK Science Technician Community [community.preproom.org]
- 4. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 6. edvotek.com [edvotek.com]
- 7. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
Technical Support Center: Interference in the DCPIP Vitamin C Assay
This technical support center is designed for researchers, scientists, and drug development professionals who utilize the 2,6-dichlorophenolindophenol (DCPIP) assay for vitamin C (ascorbic acid) quantification. It provides detailed troubleshooting guides and FAQs to address the common challenge of interference from other reducing agents.
Troubleshooting Guides
This section addresses specific issues that may arise during the DCPIP assay, leading to inaccurate results.
Issue 1: Overestimation of Vitamin C Content Due to Rapid DCPIP Decolorization
-
Question: My DCPIP solution is decolorizing much faster than expected for my sample's predicted vitamin C concentration, leading to an overestimation. What could be the cause and how do I fix it?
-
Answer: This is a classic sign of interference from other reducing agents in your sample that are also reacting with the DCPIP dye. Common culprits include sulfites, polyphenols (like tannins), and certain metal ions. To address this, consider the following troubleshooting steps:
-
Identify Potential Interferents: Review the composition of your sample. Is it a food product preserved with sulfites? Is it a plant extract rich in polyphenols?
-
Implement a Pre-treatment Protocol: Based on the suspected interferent, apply a specific removal or masking technique. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Utilize Kinetic Analysis: Ascorbic acid reacts almost instantaneously with DCPIP, while many interfering substances react more slowly.[1] By measuring the absorbance change in the first few seconds of the reaction, you can more accurately quantify the contribution of vitamin C.
-
Issue 2: Inconsistent or Irreproducible Titration Endpoints
-
Question: I'm having difficulty determining a consistent endpoint for my titration. The color change is gradual or fades quickly. Why is this happening?
-
Answer: Inconsistent endpoints can be caused by a variety of factors, including the presence of slow-reacting interfering substances or issues with the assay conditions themselves.
-
Slow-Reacting Interferents: Some reducing agents decolorize DCPIP slowly, leading to a drifting endpoint. A kinetic assay can help distinguish the rapid reaction of ascorbic acid from these slower reactions.
-
Sample Color: If your sample is highly colored, it can obscure the pink endpoint of the DCPIP titration.[2] Diluting the sample may help, but be sure to account for the dilution factor in your final calculations.
-
Acidic pH: In highly acidic conditions, the DCPIP endpoint may appear pink instead of the typical blue color of the unreacted dye.[3] Be consistent with the pH of your samples and standards.
-
Oxygen Exposure: The reduced, colorless form of DCPIP can be slowly re-oxidized by atmospheric oxygen, causing the endpoint to fade.[4] Perform titrations promptly and avoid excessive shaking or agitation that introduces more oxygen into the sample.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary reducing agents that interfere with the DCPIP assay?
-
A1: A number of substances besides ascorbic acid can reduce DCPIP, including:
-
Sulfur-based compounds: Sulfites, sulfides, and thiosulfates.
-
Phenolic compounds: Tannins, flavonoids, and gallic acid, which are common in plant-based samples.
-
Metal ions: Fe(II) and Cu(I).
-
Certain amino acids and peptides: Cysteine and glutathione.
-
-
-
Q2: How can I confirm that interference is occurring in my assay?
-
A2: You can perform a spike-and-recovery experiment. Add a known amount of ascorbic acid standard to your sample and measure the total vitamin C. If the recovered amount is significantly different from the sum of the initial sample measurement and the spiked amount, interference is likely.
-
-
Q3: Are there alternative methods for vitamin C quantification that are less susceptible to interference?
-
A3: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and accurate method that separates ascorbic acid from other compounds before quantification, thereby avoiding interference issues.
-
Data Presentation: Interference of Common Reducing Agents
The following table provides a summary of common interfering substances and their potential impact on the DCPIP assay. Direct molar ratio comparisons for equivalent reduction can vary significantly with reaction conditions (pH, temperature), so this table provides a qualitative and semi-quantitative overview.
| Interfering Substance | Relative Rate of Reaction with DCPIP (Compared to Ascorbic Acid) | Notes |
| Sulfites (SO₃²⁻) | Slower | Reaction rate is pH-dependent. Can be a significant interferent. |
| Sulfides (S²⁻) | Slower | Reaction rate is pH-dependent. |
| Polyphenols (e.g., Tannins, Gallic Acid) | Generally Slower | Can be a major source of interference in plant extracts. |
| Glutathione | Slower | A common antioxidant in biological samples. |
| Cysteine | Slower | An amino acid with a reducing thiol group. |
| Ferrous Iron (Fe²⁺) | Variable | Can be a significant interferent, especially in samples with high iron content. |
Experimental Protocols
1. Standard DCPIP Titration for Vitamin C
-
Principle: Ascorbic acid reduces the blue DCPIP dye to its colorless form. The volume of a standardized DCPIP solution required to achieve a persistent pink endpoint (in acidic solution) is proportional to the ascorbic acid concentration.[6]
-
Methodology:
-
Prepare a standardized DCPIP solution and an ascorbic acid standard solution.
-
Extract the sample using an acidic solution (e.g., 3% metaphosphoric acid or oxalic acid) to stabilize the vitamin C.
-
Pipette a known volume of the sample extract into a flask.
-
Titrate with the standardized DCPIP solution until a faint pink color persists for at least 15-30 seconds.
-
Record the volume of DCPIP used.
-
Calculate the vitamin C concentration in the sample by comparing the titration volume to that of the ascorbic acid standard.
-
2. Protocol for Mitigating Sulfite Interference with Formaldehyde (B43269)
-
Principle: Formaldehyde reacts with sulfites to form a stable complex, preventing them from reducing DCPIP.
-
Methodology:
-
To a known volume of your sample extract, add a small volume of 35-40% formaldehyde solution.
-
Allow the mixture to react for at least 10 minutes at room temperature.
-
Proceed with the standard DCPIP titration as described above.
-
3. Protocol for Removing Polyphenol Interference with Polyvinylpolypyrrolidone (PVPP)
-
Principle: PVPP is a polymer that selectively binds to polyphenolic compounds, allowing for their removal from the sample matrix by centrifugation or filtration.[7]
-
Methodology:
-
Prepare a small column in a syringe or spin column with a cotton or glass wool plug.
-
Add a suitable amount of PVPP powder to the column.
-
Apply your sample extract to the top of the PVPP column.
-
Centrifuge the column or allow the sample to pass through via gravity to collect the polyphenol-free eluate.
-
Use the eluate for the standard DCPIP titration.
-
Visualizations
Caption: Experimental workflow for the DCPIP vitamin C assay with interference mitigation.
Caption: Logical workflow for troubleshooting interference in the DCPIP assay.
References
- 1. Comparative kinetic study for rate constant determination of the reaction of ascorbic acid with 2,6-dichlorophenolindophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 3. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 4. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.hach.com [cdn.hach.com]
- 6. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 7. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the color and reactivity of 2,6-dichloroindophenol sodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP). The information focuses on the critical effects of pH on the color and reactivity of this redox dye in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the color change of DCPIP?
A1: 2,6-dichloroindophenol (DCPIP) is a redox indicator that exhibits different colors in its oxidized and reduced states. In its oxidized form, the color is pH-dependent: it is blue in neutral to alkaline solutions and red or pink in acidic conditions.[1][2][3][4] When DCPIP is reduced, for instance by a reducing agent like ascorbic acid (vitamin C), it becomes colorless.[2][5] This distinct color change is the basis for its use in various assays.
Q2: How does pH affect the color of oxidized DCPIP?
A2: The color of oxidized DCPIP is directly influenced by the pH of the solution due to its acid-base indicator properties. The compound exists in equilibrium between a protonated (pink/red) form in acidic environments and a deprotonated (blue) form in alkaline environments.[1]
Q3: How does pH impact the reactivity of DCPIP?
A3: The reactivity of DCPIP as an oxidizing agent is significantly dependent on the pH of the reaction medium. For example, the rate of its reduction by photoreduction has been shown to be three-fold faster at pH 6.9 compared to pH 7.4.[6] In studies involving Photosystem II, the maximum rate of DCPIP reduction is observed in the pH range of 6.5 to 7.0.[5] When used for the quantification of ascorbic acid, the reaction is most specific within a pH range of 1 to 3.5.[5]
Q4: What is the optimal wavelength for spectrophotometric measurements of DCPIP?
A4: The maximum absorbance of the blue, deprotonated form of oxidized DCPIP is around 600-605 nm.[5] However, because the ratio of the blue and pink forms is pH-dependent, this can introduce variability in measurements if the pH is not strictly controlled. To circumvent this, measurements can be taken at the isosbestic point of 522 nm, where the molar absorptivity of the two forms is the same, making the absorbance independent of pH changes.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| DCPIP solution is purplish-brown instead of blue. | The pH of the solution may be acidic (below 7).[3] The dye may have degraded due to age or improper storage (e.g., exposure to sunlight).[3] The quality of the DCPIP sodium salt may be poor, containing impurities.[3] | Check and adjust the pH of the solution to be slightly alkaline (e.g., pH 7.4-8.0) for a blue color. Use freshly prepared solutions, as DCPIP solutions have a poor shelf life.[7][8] If the issue persists, consider using a new batch of high-purity DCPIP sodium salt. |
| Difficulty dissolving DCPIP sodium salt. | You may be using the non-salt form of DCPIP, which is insoluble in water.[9] The water may not be deionized, leading to interactions with dissolved ions.[3] | Ensure you are using the sodium salt of DCPIP for aqueous solutions.[9] Dissolve the salt in deionized or distilled water. Gentle warming and stirring can aid dissolution.[9] For the non-salt form, it can be dissolved by adding it to a warm aqueous solution of sodium carbonate.[9] |
| Inconsistent results in Vitamin C titration. | The pH of the sample and standard solutions is not consistent. The endpoint of the titration is difficult to determine accurately.[10] The DCPIP solution has degraded. | Maintain a consistent and acidic pH (ideally between 1 and 3.5) for all titrations to ensure specific reaction with ascorbic acid.[5] The endpoint is the first appearance of a stable pink or reddish color that persists for at least 30 seconds.[2][11] Prepare fresh DCPIP solution daily and standardize it against a known concentration of ascorbic acid before use.[11] |
| Fading endpoint color in Vitamin C titration. | Other reducing agents in the sample may be slowly reacting with the DCPIP. Ascorbic acid may be slowly released from a complex matrix in the sample. | The endpoint should be considered the point at which the color persists for a defined period, such as 30 seconds.[4] Ensure rapid titration to minimize the influence of slower side reactions. |
Quantitative Data Summary
Table 1: Effect of pH on the Color and Absorbance of Oxidized DCPIP
| pH Range | Predominant Form | Color | Maximum Absorbance (λmax) | Notes |
| Acidic (e.g., < 6) | Protonated | Pink/Red | ~520 nm | The exact λmax can vary slightly with pH. |
| Neutral to Alkaline (e.g., > 7) | Deprotonated | Blue | ~600-605 nm[5] | This is the commonly cited absorbance maximum for the blue form. |
| Isosbestic Point | Both forms in equilibrium | Varies with pH | 522 nm[1][5] | Absorbance at this wavelength is independent of pH. |
Table 2: pH Dependence of DCPIP Reactivity
| Application | Optimal pH Range | Rationale |
| Vitamin C (Ascorbic Acid) Titration | 1 - 3.5[5] | High specificity for the reaction between ascorbic acid and DCPIP. |
| Photosystem II Activity Assays | 6.5 - 7.0[5] | Maximum rate of DCPIP reduction by the photosynthetic electron transport chain. |
| Photoreduction Studies | Enhanced at pH 6.9 vs. 7.4[6] | Protonation of the DCPIP molecule may facilitate its reduction. |
Experimental Protocols
Protocol: Standardization of DCPIP Solution and Determination of Ascorbic Acid
This protocol describes the titration method for determining the concentration of ascorbic acid in a sample using a standardized DCPIP solution.
Materials:
-
2,6-dichloroindophenol sodium salt
-
L-ascorbic acid (analytical standard)
-
Metaphosphoric acid or oxalic acid solution (as a stabilizing agent for ascorbic acid)
-
Distilled or deionized water
-
Buret, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of Standard Ascorbic Acid Solution:
-
Accurately weigh a known amount of L-ascorbic acid.
-
Dissolve it in a known volume of metaphosphoric acid or oxalic acid solution to create a standard solution of known concentration.
-
-
Preparation of DCPIP Solution:
-
Standardization of DCPIP Solution:
-
Pipette a known volume of the standard ascorbic acid solution into an Erlenmeyer flask.
-
Add a small amount of the acid stabilizing solution.
-
Fill a buret with the DCPIP solution and record the initial volume.
-
Titrate the ascorbic acid solution with the DCPIP solution. The blue DCPIP will become colorless as it reacts with the ascorbic acid.[2]
-
The endpoint is reached when a faint pink or reddish color persists for at least 30 seconds, indicating that all the ascorbic acid has been consumed.[2][11]
-
Record the final volume of DCPIP solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of the DCPIP solution based on the known concentration of the ascorbic acid standard and the volume of titrant used.
-
-
Determination of Ascorbic Acid in a Sample:
-
Prepare the sample by extracting it in a known volume of metaphosphoric acid or oxalic acid solution.
-
Pipette a known volume of the sample extract into an Erlenmeyer flask.
-
Titrate the sample with the standardized DCPIP solution as described in step 3.
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of ascorbic acid in the sample.
-
Visualizations
Caption: pH-dependent equilibrium and redox states of 2,6-dichloroindophenol (DCPIP).
Caption: Experimental workflow for the determination of Ascorbic Acid using DCPIP titration.
References
- 1. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 2. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. webassign.net [webassign.net]
- 5. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved Indophenol Titration Method for Ascorbic Acid Using a Dropper and Electronic Balance: Enhanced Convenience and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 12. flinnsci.com [flinnsci.com]
Technical Support Center: Optimizing DCPIP Concentration for Photosynthesis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2,6-dichlorophenolindophenol (DCPIP) concentration for photosynthesis experiments, commonly known as the Hill reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of DCPIP in photosynthesis experiments?
A1: In photosynthesis, the light-dependent reactions involve the transfer of high-energy electrons from chlorophyll (B73375) molecules down an electron transport chain.[1] Typically, NADP+ is the final electron acceptor, which becomes reduced to NADPH.[2][3] In isolated chloroplast preparations, DCPIP acts as an artificial electron acceptor, substituting for NADP+.[4][5] When the blue, oxidized form of DCPIP accepts electrons, it becomes reduced and turns colorless.[1][6] The rate of this color change, which can be measured using a colorimeter or spectrophotometer, serves as a proxy for the rate of the light-dependent reactions of photosynthesis.[7][8]
Q2: What is a typical starting concentration for DCPIP in a Hill reaction experiment?
A2: The optimal DCPIP concentration can vary depending on the experimental conditions, such as the concentration and activity of the isolated chloroplasts. However, a common starting point is a 0.007% to 0.01% solution, prepared by dissolving 0.007–0.01 g of DCPIP in 100 cm³ of a suitable buffer (e.g., phosphate (B84403) buffer pH 7.0).[9] Another approach is to use a 1 mM DCPIP solution, from which a small volume (e.g., 0.15 ml) is added to the reaction mixture.[7] It is crucial to perform preliminary experiments to determine the optimal concentration for your specific setup to achieve a reaction that completes in a measurable timeframe, typically 5-10 minutes.[7]
Q3: How do I prepare a DCPIP solution?
A3: To prepare a DCPIP solution, dissolve the DCPIP powder in a phosphate buffer solution (e.g., 0.05 M, pH 7.0).[9] The sodium salt of DCPIP is more soluble in water than the acid form.[10] If you have the non-salt version, its solubility can be increased by dissolving it in a warm sodium carbonate solution.[10] A common practice is to prepare a stock solution that can be diluted to the desired working concentration. For example, a 30 µg/ml DCPIP solution can be prepared in distilled water.[11]
Troubleshooting Guide
Issue 1: The DCPIP solution decolorizes almost instantly upon adding it to the chloroplast suspension.
-
Cause: The DCPIP concentration may be too low for the activity level of your chloroplast extract, or the chloroplast extract is too concentrated.[9]
-
Solution:
-
Increase the concentration of your DCPIP working solution.
-
Dilute your chloroplast extract with the isolation medium (e.g., a 1:5 dilution) and repeat the experiment.[9]
-
Ensure the experiment is conducted under appropriate light conditions, as excessively high light intensity can accelerate the reaction rate.
-
Issue 2: The DCPIP solution does not change color or the change is extremely slow.
-
Cause:
-
Inactive or damaged chloroplasts.
-
Insufficient light intensity or inappropriate wavelength.
-
The DCPIP concentration is too high, making the color change difficult to observe within the experimental timeframe.
-
The presence of inhibitors in the reaction mixture.
-
-
Solution:
-
Check Chloroplast Viability: Ensure the chloroplast isolation procedure was performed correctly and that the chloroplasts were kept on ice to maintain their activity.[2][9] You can examine a drop of the chloroplast suspension under a microscope to check for intact chloroplasts.[9]
-
Optimize Light Conditions: Increase the light intensity by moving the light source closer to the samples or using a higher wattage bulb.[12] Ensure the light source provides the appropriate wavelengths for photosynthesis (red and blue light are most effective).
-
Adjust DCPIP Concentration: Try a lower concentration of DCPIP in your reaction mixture.
-
Review Reagents: Ensure all solutions were prepared correctly and are free of contaminants that could inhibit photosynthesis.
-
Issue 3: The color of the DCPIP solution fades even in the dark control tube.
-
Cause: This may indicate a chemical reaction that is not light-dependent. Some components in the chloroplast extract might be reducing the DCPIP without the input of light energy.
-
Solution:
-
Prepare fresh chloroplast extract and ensure it is kept on ice.
-
Verify the purity of your reagents.
-
Run a control with heat-denatured chloroplasts (boiled for five minutes) to confirm that the color change is dependent on active photosynthetic processes.[4]
-
Issue 4: Inconsistent results between replicates.
-
Cause:
-
Variability in the volume of chloroplast suspension or DCPIP solution added.
-
Inconsistent light exposure for each replicate.
-
Degradation of chloroplast activity over time.
-
-
Solution:
Quantitative Data Summary
The following table summarizes typical DCPIP concentrations used in photosynthesis experiments as found in various protocols.
| Concentration (w/v) | Molar Concentration | Solvent/Buffer | Experimental Context | Reference |
| 0.007% - 0.01% | Not specified | Phosphate buffer (pH 7.0) | General investigation of the light-dependent reaction with isolated chloroplasts. | [9] |
| Not specified | 1 mM | Water, then diluted in phosphate buffer | General assay for electron transport in isolated chloroplasts. | [7] |
| 30 µg/ml | ~0.1 mM | Distilled water | Study of the Hill reaction with isolated spinach chloroplasts. | [11] |
| Not specified | 0.03 µmoles/ml | Not specified | Used in studies measuring quantum requirements for the DCPIP Hill reaction. | [13] |
Experimental Protocols
Protocol: Standard Hill Reaction Assay Using DCPIP
This protocol outlines the basic steps for measuring the rate of photosynthesis in isolated chloroplasts using DCPIP.
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves with a chilled isolation buffer (e.g., 0.4 M sucrose, 0.01 M KCl in phosphate buffer pH 7.0).[9]
-
Filter the homogenate through muslin or cheesecloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 95 x g for 10 minutes) to pellet the chloroplasts.[9]
-
Discard the supernatant and resuspend the chloroplast pellet in a small volume of the cold isolation buffer. Keep the chloroplast suspension on ice.
-
-
Reaction Setup:
-
Prepare a set of labeled test tubes or cuvettes. A typical setup includes:
-
Experimental Tube (Light): Chloroplast suspension + DCPIP solution + Buffer.
-
Dark Control: Chloroplast suspension + DCPIP solution + Buffer (wrapped in aluminum foil).
-
No Chloroplast Control: Isolation medium + DCPIP solution + Buffer (exposed to light).
-
Blank/Reference: Chloroplast suspension + Buffer (without DCPIP).[9]
-
-
Pre-chill all tubes and reagents.
-
-
Measurement:
-
To each tube, add the appropriate buffer and chloroplast suspension.
-
At time zero, add the DCPIP solution to all tubes except the blank, mix quickly, and immediately take an initial absorbance reading at 600 nm using a spectrophotometer.[7]
-
Place the tubes under a light source (e.g., a 100W lamp at a distance of 12-15 cm), ensuring the dark control is shielded from light.[9]
-
Take absorbance readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).[14]
-
-
Data Analysis:
-
Plot a graph of absorbance versus time for each condition.
-
The rate of photosynthesis is proportional to the rate of decrease in absorbance. This can be calculated from the initial linear portion of the graph.
-
Visualizations
Caption: Workflow for a typical DCPIP-based photosynthesis experiment.
Caption: Troubleshooting logic for common DCPIP assay issues.
References
- 1. savemyexams.com [savemyexams.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ocr.org.uk [ocr.org.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. quora.com [quora.com]
- 7. amherst.edu [amherst.edu]
- 8. youtube.com [youtube.com]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 12. mystrica.com [mystrica.com]
- 13. scispace.com [scispace.com]
- 14. ableweb.org [ableweb.org]
troubleshooting endpoint detection in DCPIP titrations
Welcome to the technical support center for DCPIP titrations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the experimental determination of ascorbic acid (Vitamin C) concentration using 2,6-dichlorophenolindophenol (DCPIP).
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your DCPIP titration experiments.
Question: Why is the endpoint of my DCPIP titration difficult to see or fleeting?
Answer:
Several factors can contribute to an indistinct or unstable endpoint in DCPIP titrations. The primary reasons include the inherent color of the sample, the degradation of reactants, and improper experimental technique.
-
Sample Pigmentation: Many samples, such as fruit juices, contain natural pigments that can interfere with the color change of DCPIP.[1][2] If your sample has a strong color, consider diluting it to minimize this interference.[3] For highly colored samples, treatment with activated charcoal may be necessary to adsorb the pigments before titration.[2]
-
Acidic pH: In acidic conditions, DCPIP itself turns pink or reddish, which can be confused with the endpoint.[1] The endpoint in acidic solutions is the persistence of a pink or reddish color for at least 30 seconds.[4][5]
-
Reactant Degradation: Both ascorbic acid and DCPIP can degrade over time, affecting the accuracy and visibility of the endpoint.[6] It is crucial to use freshly prepared solutions for the best results. If you suspect degradation, prepare new standard solutions.
-
Slow Reaction: At very low concentrations, the reaction between ascorbic acid and DCPIP may be slow, causing the endpoint color to fade. Ensure adequate mixing and allow sufficient time for the reaction to complete after each addition of titrant.
-
Over-shaking: Excessive shaking of the titration flask can introduce atmospheric oxygen, which may partially re-oxidize the colorless, reduced DCPIP, causing a reappearance of the blue or pink color and a fleeting endpoint.[7]
Question: My calculated Vitamin C concentration is unexpectedly high or low. What are the potential causes?
Answer:
Inaccurate results in DCPIP titrations can stem from several sources of error, including issues with solution stability, procedural inaccuracies, and the presence of interfering substances.
-
Degradation of Solutions:
-
Ascorbic Acid Degradation: If the ascorbic acid standard or the sample has degraded, it will require less DCPIP to reach the endpoint, leading to an underestimation of the Vitamin C concentration.[6]
-
DCPIP Degradation: Conversely, if the DCPIP solution has degraded, it will be less effective at oxidizing ascorbic acid, requiring a larger volume to reach the endpoint and causing an overestimation of the Vitamin C concentration.[6]
-
-
Inaccurate Standardization: The concentration of the DCPIP solution must be accurately determined by titrating against a fresh, known concentration of ascorbic acid standard just before the experiment.[1] Any error in this standardization will propagate through all subsequent sample calculations.
-
Interfering Substances: Other reducing agents present in the sample can react with DCPIP, leading to an overestimation of the ascorbic acid content.[8] Common interfering substances include sulfites and certain metal ions.[8][9]
-
Incorrect Endpoint Determination: Consistently over- or under-titrating will lead to systematic errors in your results.[10] Practice with a standard solution to become familiar with the true endpoint color change.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in DCPIP titrations.
Caption: A flowchart for troubleshooting endpoint detection issues.
Frequently Asked Questions (FAQs)
Q1: What is the correct color change at the endpoint of a DCPIP titration?
A1: In the presence of ascorbic acid (a reducing agent), the blue DCPIP is reduced to a colorless compound.[11][12] The endpoint is reached when all the ascorbic acid has been oxidized, and the next drop of DCPIP solution causes a persistent color change. In neutral solutions, this will be a light blue color. In acidic solutions, where DCPIP is pink, the endpoint is a persistent pale pink color that lasts for at least 30 seconds.[4][13]
Q2: How often should I standardize my DCPIP solution?
A2: Due to its instability, the DCPIP solution should be standardized daily, or even just before each set of experiments, against a freshly prepared ascorbic acid standard solution of known concentration.[1]
Q3: Can I perform this titration on red-colored fruit juices?
A3: Titrating red-colored juices is challenging because the natural red pigments interfere with the visual detection of the pink endpoint.[14] In such cases, dilution may help, but alternative methods like HPLC might be more suitable for accurate quantification.[8]
Q4: What are some common sources of error in DCPIP titrations?
A4: Common errors include inaccurate measurement of volumes, inconsistent endpoint determination, degradation of DCPIP or Vitamin C solutions, and inaccurate preparation of standard solutions.[6][10]
Q5: What is the reaction between ascorbic acid and DCPIP?
A5: Ascorbic acid reduces the DCPIP molecule. This is a redox reaction where ascorbic acid is oxidized to dehydroascorbic acid, and DCPIP is reduced to the colorless leuco-DCPIP.[15]
Chemical Reaction Pathway
The diagram below illustrates the redox reaction between ascorbic acid and DCPIP.
Caption: The redox reaction between ascorbic acid and DCPIP.
Experimental Protocols
Standard Protocol for Vitamin C Determination by DCPIP Titration
This protocol provides a general procedure for determining the ascorbic acid content in a sample.
Materials:
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.001 M)
-
Ascorbic acid standard solution (e.g., 0.1 mg/mL)
-
Metaphosphoric acid or oxalic acid solution (as a stabilizing agent for ascorbic acid)
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Preparation of DCPIP Solution: Dissolve a known quantity of DCPIP sodium salt in distilled water to make a solution of the desired concentration. This solution should be stored in a dark, cool place.
-
Preparation of Ascorbic Acid Standard: Accurately weigh a known amount of ascorbic acid and dissolve it in the stabilizing acid solution to a specific volume. This solution should be prepared fresh.
-
Standardization of DCPIP Solution:
-
Pipette a known volume (e.g., 10 mL) of the standard ascorbic acid solution into a conical flask.
-
Titrate with the DCPIP solution from the burette until the first persistent pink or blue color appears and lasts for at least 30 seconds.[13]
-
Record the volume of DCPIP used and repeat the titration at least twice more to obtain an average volume.
-
Calculate the exact concentration of the DCPIP solution.
-
-
Sample Preparation:
-
For liquid samples like fruit juice, filter or centrifuge to remove any solids.[14] Dilute with the stabilizing acid if the color is intense or the Vitamin C concentration is expected to be high.[3]
-
For solid samples, homogenize a known weight of the sample in a known volume of stabilizing acid solution and then filter or centrifuge.
-
-
Titration of the Sample:
-
Pipette a known volume of the prepared sample into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached, as determined during standardization.
-
Record the volume of DCPIP used and repeat for consistency.
-
-
Calculation: Calculate the ascorbic acid concentration in the original sample based on the volume of standardized DCPIP solution used.
Data Presentation
Table 1: Potential Interfering Substances in DCPIP Titration
| Interfering Substance | Effect on Titration | Mitigation Strategy |
| Sulfite (B76179) | Reduces DCPIP, leading to an overestimation of ascorbic acid.[9] | Use of specific analytical methods if sulfite presence is suspected. |
| Fe²⁺ (Iron II) | Reduces DCPIP, causing overestimation.[8] | Complexation of Fe²⁺ with a suitable agent. |
| Reductones | Other reducing compounds formed during food processing that react with DCPIP.[8] | HPLC is recommended for specific quantification of ascorbic acid. |
| Natural Pigments (e.g., Anthocyanins) | Obscure the endpoint color change.[1][2] | Dilution of the sample or treatment with activated charcoal.[2][3] |
Table 2: Typical Concentrations for DCPIP Titration
| Solution | Recommended Concentration | Notes |
| DCPIP | 0.001 M to 0.1% | Higher concentrations may be difficult to dissolve.[1] Dilution is often necessary. |
| Ascorbic Acid Standard | 0.1 mg/mL to 1% | Should be prepared fresh in a stabilizing acid.[3] |
| Sample | Variable | Dilute to a concentration that requires a reasonable titrant volume (e.g., 10-25 mL).[14] |
References
- 1. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 4. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Solved: Data Table 2 . List the likely sources of error in this experiment, and if those sources [Biology] [gauthmath.com]
- 7. snabbiology.co.uk [snabbiology.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Interference in the kinetic determination of ascorbic acid by sulphide and sulphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. brainly.com [brainly.com]
- 12. gauthmath.com [gauthmath.com]
- 13. webassign.net [webassign.net]
- 14. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 15. quora.com [quora.com]
why is my DCPIP solution not turning colorless
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,6-dichlorophenolindophenol (DCPIP) in their experiments.
Troubleshooting Guide: Why is my DCPIP solution not turning colorless?
The failure of a DCPIP solution to decolorize is a common issue that can arise from several factors related to the experimental setup, reagents, or procedure. This guide will help you identify and resolve the root cause of the problem.
Initial Checks:
-
Confirm the presence of a reducing agent: DCPIP will only turn colorless if a substance is present to donate electrons (a reducing agent).[1][2] In photosynthesis experiments (the Hill reaction), this is the electron transport chain in functional chloroplasts.[3][4][5] For Vitamin C quantification, the reducing agent is ascorbic acid.[6][7]
-
Verify your experimental conditions: Ensure that the pH, temperature, and light intensity (for photosynthesis assays) are optimal for the reaction.
Problem: The DCPIP solution remains blue.
| Potential Cause | Recommended Action |
| Absence or inactivity of the reducing agent. | For Vitamin C assays: Ensure your sample contains Vitamin C. Prepare a fresh standard solution of ascorbic acid to confirm your methodology and the potency of your DCPIP solution.[1][8] For Hill reaction assays: Confirm that your chloroplasts are active. They can be damaged during extraction or lose activity over time.[5] Keep chloroplast suspensions on ice and use them promptly after preparation.[9] |
| Incorrect pH. | The optimal pH for the Hill reaction is around 7.0 to 7.5.[5][10] Use a buffer to maintain a stable pH.[11] For Vitamin C titrations, highly acidic conditions can cause DCPIP to turn pink, which may be confused with the endpoint.[12] |
| Suboptimal temperature. | For the Hill reaction, ensure the temperature is within the optimal range for enzyme activity. High temperatures can denature proteins involved in the light-dependent reactions.[4] |
| Insufficient light intensity (Hill reaction). | The Hill reaction is light-dependent.[4][5] Ensure your light source is of adequate intensity and positioned at an appropriate distance from the sample.[3][13] |
| Degraded or improperly prepared DCPIP solution. | DCPIP can be difficult to dissolve and may degrade over time.[1][12] Prepare fresh solutions and store them appropriately. The sodium salt of DCPIP is more soluble in water.[12] |
| Presence of interfering substances. | Pigments in fruit juices can mask the color change of DCPIP.[12] If this is an issue, you may need to dilute your sample. |
| Procedural errors. | Inaccurate pipetting of reagents can lead to an incorrect ratio of DCPIP to the reducing agent. Ensure all equipment is calibrated and used correctly.[3] |
| Re-oxidation of reduced DCPIP. | Excessive shaking of the solution can introduce oxygen, which can re-oxidize the colorless, reduced DCPIP back to its blue, oxidized form.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the DCPIP color change?
A1: DCPIP is a redox indicator that is blue in its oxidized state and colorless when it is reduced.[1][2] The color change occurs when DCPIP accepts electrons from a reducing agent, such as ascorbic acid or the electron transport chain in chloroplasts during photosynthesis.[11][14]
Q2: My DCPIP solution turned pink instead of colorless. What does this mean?
A2: DCPIP can turn pink in acidic conditions.[12] This is particularly common when working with acidic fruit juices.[12] The endpoint of the titration in such cases should be the disappearance of the pink color.
Q3: How can I be sure my chloroplasts are active for the Hill reaction?
A3: To verify chloroplast activity, you should run a positive control with freshly prepared chloroplasts under optimal conditions (correct pH, light, and temperature). You can also include a negative control kept in the dark, in which the DCPIP should not decolorize.[4][5]
Q4: Can I use a spectrophotometer to get more quantitative results?
A4: Yes, a spectrophotometer can be used to measure the change in absorbance of the DCPIP solution at around 600-640 nm.[3][13] This provides a more quantitative measure of the rate of DCPIP reduction compared to visual assessment of the color change.
Q5: What concentration of DCPIP should I use?
A5: The concentration of DCPIP can vary depending on the specific protocol. For Vitamin C titrations, concentrations around 0.1% to 1% are often cited.[6] For the Hill reaction, protocols may specify the amount to add to the reaction mixture.[3][5] It is important to standardize your DCPIP solution with a known concentration of a reducing agent like ascorbic acid.[1]
Experimental Protocols
Quantification of Vitamin C using DCPIP Titration
Objective: To determine the concentration of ascorbic acid (Vitamin C) in a sample.
Materials:
-
DCPIP solution (0.1%)
-
Standard ascorbic acid solution (0.1%)
-
Fruit juice or other sample
-
Burette, pipette, conical flask
-
Distilled water
Methodology:
-
Standardize the DCPIP solution:
-
Pipette a known volume (e.g., 10 mL) of the standard ascorbic acid solution into a conical flask.
-
Fill a burette with the DCPIP solution.
-
Slowly add the DCPIP solution from the burette to the ascorbic acid solution while gently swirling the flask.
-
Continue adding DCPIP until the solution shows a faint pink or blue color that persists for at least 30 seconds.[2] This is the endpoint.
-
Record the volume of DCPIP solution used.
-
Repeat the titration at least two more times and calculate the average volume.
-
-
Titrate the sample:
-
Pipette a known volume (e.g., 10 mL) of the fruit juice or sample into a clean conical flask.
-
Titrate the sample with the standardized DCPIP solution until the endpoint is reached.
-
Record the volume of DCPIP solution used.
-
Repeat the titration for consistency.
-
-
Calculate the Vitamin C concentration:
-
Use the results from the standardization and the sample titration to calculate the concentration of Vitamin C in your sample.
-
The Hill Reaction in Isolated Chloroplasts
Objective: To demonstrate the light-dependent reactions of photosynthesis by observing the reduction of DCPIP.
Materials:
-
Fresh spinach leaves
-
Ice-cold sucrose (B13894) solution (0.5 M)
-
Ice-cold phosphate (B84403) buffer (pH 7.0)
-
DCPIP solution (0.1%)
-
Blender, cheesecloth, centrifuge and tubes
-
Test tubes, lamp
Methodology:
-
Chloroplast Isolation:
-
Grind fresh spinach leaves with ice-cold sucrose solution in a blender.
-
Filter the homogenate through several layers of cheesecloth into a chilled centrifuge tube.
-
Centrifuge the filtrate to pellet the chloroplasts.
-
Discard the supernatant and resuspend the chloroplast pellet in a small volume of ice-cold phosphate buffer.[5]
-
-
Experimental Setup:
-
Set up at least three test tubes:
-
Tube 1 (Light): Add a small volume of the chloroplast suspension and DCPIP solution. Place this tube under a bright light source.
-
Tube 2 (Dark): Add the same amount of chloroplast suspension and DCPIP solution as in Tube 1. Wrap this tube in aluminum foil to exclude light.
-
Tube 3 (Control): Add DCPIP solution and buffer (no chloroplasts). Place this tube under the light source.
-
-
-
Observation:
Quantitative Data Summary
Table 1: Effect of pH on DCPIP Reduction Rate in Chloroplasts
| pH | Relative Rate of DCPIP Reduction (%) |
| 6.0 | 100 |
| 6.5 | 95 |
| 7.0 | 85 |
| 7.5 | 70 |
| 8.0 | 50 |
Note: Data is hypothetical and for illustrative purposes, based on the general understanding that extreme pH values can inhibit enzyme activity.
Table 2: Effect of Light Intensity on DCPIP Reduction Rate
| Distance from Light Source (cm) | Light Intensity (arbitrary units) | Rate of DCPIP Reduction (ΔAbs/min) |
| 10 | 1.00 | 0.25 |
| 20 | 0.25 | 0.12 |
| 30 | 0.11 | 0.06 |
| 40 | 0.06 | 0.03 |
Note: Light intensity is inversely proportional to the square of the distance. The rate of reduction is expected to decrease as light intensity decreases.[3]
Visualizations
Caption: Electron transport chain in photosynthesis and the role of DCPIP.
Caption: Workflow for Vitamin C titration using DCPIP.
References
- 1. seniorchem.com [seniorchem.com]
- 2. studylib.net [studylib.net]
- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 4. ocr.org.uk [ocr.org.uk]
- 5. snabbiology.co.uk [snabbiology.co.uk]
- 6. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 7. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 8. scribd.com [scribd.com]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. tutorchase.com [tutorchase.com]
- 12. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 13. ableweb.org [ableweb.org]
- 14. senecalearning.com [senecalearning.com]
Technical Support Center: DCPIP Method for Vitamin C Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the 2,6-dichlorophenolindophenol (DCPIP) titration method for Vitamin C (ascorbic acid) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DCPIP method for Vitamin C determination?
A1: The DCPIP method is a redox titration. DCPIP is a blue dye that acts as an oxidizing agent. In an acidic solution, DCPIP is reduced by ascorbic acid (Vitamin C), a strong reducing agent, to a colorless compound. The endpoint of the titration is reached when all the ascorbic acid in the sample has been consumed, and the solution turns a faint pink or blue, indicating the presence of excess, unreacted DCPIP.[1][2][3]
Q2: Why is an acidic extraction solution used to prepare the sample?
A2: An acidic environment is crucial for several reasons. Firstly, it helps to preserve the ascorbic acid, which is susceptible to oxidation, especially at neutral or alkaline pH. Secondly, the redox reaction between ascorbic acid and DCPIP proceeds efficiently under acidic conditions. Commonly used extraction solutions include mixtures of phosphoric acid and acetic acid, or oxalic acid solutions.[4][5]
Q3: How should I prepare and standardize the DCPIP solution?
A3: DCPIP is not a primary standard, meaning its concentration can change over time. Therefore, it must be standardized against a known concentration of ascorbic acid solution before use.[4] To prepare the solution, dissolve DCPIP powder in hot distilled water, allow it to stabilize overnight, and then filter it.[4][5] For standardization, titrate the DCPIP solution against a freshly prepared, accurately weighed standard ascorbic acid solution until a persistent endpoint color is achieved.[4][6][7]
Q4: What are the ideal storage conditions for DCPIP and ascorbic acid solutions?
A4: Both DCPIP and ascorbic acid solutions are sensitive to light and heat. DCPIP solutions should be stored in a dark, cool place and are typically stable for only a few days.[5][8] Ascorbic acid solutions should be freshly prepared for each experiment to ensure accuracy, as ascorbic acid readily oxidizes when exposed to air and light.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fading or Unstable Endpoint | 1. Oxidation of the reduced DCPIP by atmospheric oxygen.[10] 2. Presence of interfering substances in the sample that slowly react with DCPIP. | 1. Swirl the flask gently during titration instead of vigorous shaking to minimize the introduction of oxygen.[4] 2. Consider sample pretreatment methods to remove interfering substances (see below). |
| Inconsistent or Non-Reproducible Titration Results | 1. Instability of the DCPIP solution. 2. Degradation of the ascorbic acid standard or sample. 3. Inaccurate determination of the endpoint. | 1. Standardize the DCPIP solution daily before use.[5] 2. Always use freshly prepared ascorbic acid standards and keep samples on ice and protected from light. 3. Use a consistent endpoint color reference by saving the first titrated sample.[9] |
| Sample Color Interferes with Endpoint Detection | 1. Naturally colored samples (e.g., dark fruit juices) can mask the pink/blue endpoint. | 1. Dilute the sample with the extraction solution.[11] 2. If dilution is insufficient, consider using a potentiometric method to detect the endpoint.[12] |
| Precipitate Forms During Titration | 1. Reaction of components in the sample matrix with the titration reagents. | 1. Filter or centrifuge the sample extract before titration. |
| No Color Change Observed | 1. Very low or no ascorbic acid in the sample.[2] 2. Degraded DCPIP solution. | 1. Use a larger volume of the sample extract for titration.[2] 2. Prepare a fresh DCPIP solution and standardize it. |
Experimental Protocols
Detailed Methodology: Preparation and Standardization of DCPIP Solution
-
Preparation of 0.001 M DCPIP Solution (approximate):
-
Weigh approximately 0.24 g of DCPIP sodium salt and dissolve it in 1 liter of hot distilled water.[6][7]
-
Allow the solution to stand overnight in a dark place to ensure complete dissolution and stabilization.[4][5]
-
Filter the solution to remove any undissolved particles.[4][7] Store in a dark bottle in a refrigerator.
-
-
Preparation of Standard 0.001 M Ascorbic Acid Solution:
-
Accurately weigh about 0.176 g of pure ascorbic acid.
-
Dissolve it in an acidic extraction solution (e.g., 3% metaphosphoric acid) and make up to 1 liter in a volumetric flask. This solution should be prepared fresh.
-
-
Standardization of DCPIP Solution:
-
Pipette 10 mL of the standard ascorbic acid solution into a conical flask.
-
Add 10 mL of the acidic extraction solution.
-
Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 30 seconds.[6]
-
Repeat the titration at least three times to obtain consistent results.
-
Calculate the exact molarity of the DCPIP solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the ascorbic acid solution, and M₂ and V₂ are the molarity and volume of the DCPIP solution.
-
Data Presentation
Table 1: Factors Affecting DCPIP Assay Accuracy
| Factor | Effect on Assay | Recommendation |
| pH | The redox potential of DCPIP is pH-dependent. The reaction is most efficient in an acidic medium.[12] | Maintain a consistent acidic pH (typically pH 3-4) using an appropriate buffer or extraction solution.[9] |
| Temperature | Higher temperatures can accelerate the degradation of both ascorbic acid and DCPIP.[10][13] | Perform titrations at a consistent room temperature and store solutions appropriately.[14] |
| Light | Exposure to light can cause the degradation of the DCPIP dye.[8] | Store DCPIP solution in a dark bottle and avoid prolonged exposure to direct light during the experiment. |
| Oxygen | Atmospheric oxygen can re-oxidize the colorless, reduced form of DCPIP, leading to a fading endpoint.[10] | Avoid vigorous shaking during titration to minimize aeration.[14] |
Visualizations
Caption: Experimental workflow for Vitamin C analysis using the DCPIP method.
Caption: A logical troubleshooting guide for the DCPIP assay.
References
- 1. scribd.com [scribd.com]
- 2. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 3. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 4. seniorchem.com [seniorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webassign.net [webassign.net]
- 10. ukessays.com [ukessays.com]
- 11. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 12. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. savemyexams.com [savemyexams.com]
- 14. snabbiology.co.uk [snabbiology.co.uk]
dealing with turbidity in samples for DCPIP analysis
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with sample turbidity during 2,6-dichlorophenolindophenol (DCPIP) analysis.
Frequently Asked Questions (FAQs)
Q1: My absorbance readings at 600 nm are high, unstable, or drifting. What could be the cause?
High or unstable absorbance readings are often symptomatic of light scattering caused by turbidity in the sample.[1][2] This scattering is incorrectly interpreted by the spectrophotometer as absorbance, leading to a positive interference that masks the true signal from DCPIP reduction.[1] Other potential causes include an aging spectrophotometer lamp, insufficient instrument warm-up time, or temperature fluctuations.[3][4]
Q2: How can I confirm that turbidity is the source of the interference in my DCPIP assay?
A simple visual inspection is the first step. If the sample appears cloudy or opaque, turbidity is likely. A more quantitative approach is to measure the sample's absorbance at a wavelength where DCPIP does not absorb, such as 700 nm or higher. A significant absorbance reading at this wavelength is indicative of light scattering from particulate matter. Additionally, performing a standard addition can help confirm interference; if the recovery of a known amount of analyte is poor, interference is likely occurring.[1]
Q3: What are the primary methods to correct for turbidity in my samples?
There are two main approaches:
-
Physical Removal: This involves clarifying the sample to eliminate the suspended particles causing turbidity. The most common methods are centrifugation and filtration.[5][6]
-
Background Correction: This involves using a specific type of blank measurement to subtract the absorbance caused by turbidity from the final reading.[1][5]
Q4: Which removal method—centrifugation or filtration—is better for my sample?
The choice depends on your sample matrix and the nature of the biological system being assayed.
-
Centrifugation is effective for pelleting larger debris like cells or precipitates.[5] However, it's critical to optimize the centrifugal force (RCF) and time to avoid pelleting the active components of your assay, such as chloroplasts or mitochondrial fractions.[7]
-
Filtration is excellent for removing fine particulates.[8] Syringe filters with pore sizes like 0.22 µm or 0.45 µm are common.[9] Care must be taken to ensure the analyte of interest does not bind to the filter membrane and that the sample is not too viscous, which can clog the filter.[10]
Q5: How do I use a "sample blank" to correct for turbidity?
A sample blank is used to measure the background absorbance from the sample matrix itself.[1] To prepare a sample blank, you combine the turbid sample with all assay reagents except for one component required to start the reaction (e.g., DCPIP or a substrate). This measurement captures the absorbance from turbidity and any inherent color, which can then be subtracted from the absorbance of the complete reaction mixture.[5]
Troubleshooting Workflow for Turbid Samples
This workflow provides a systematic approach to identifying and resolving issues arising from sample turbidity.
Caption: A logical workflow for troubleshooting turbidity in DCPIP assays.
Quantitative Impact of Correction Methods
Turbidity can significantly inflate absorbance readings. The table below provides representative data on how different correction methods can mitigate this interference.
| Sample Treatment | Absorbance at 600 nm (A.U.) | Apparent DCPIP Reduction Rate (% of Control) | Notes |
| Control (Clear Sample) | 0.850 → 0.450 (Δ 0.400) | 100% | Represents the true reaction rate. |
| Untreated Turbid Sample | 1.950 → 1.800 (Δ 0.150) | 37.5% | High initial absorbance masks the true change. |
| Turbid + Sample Blank | 1.100 (Blank) → Corrected Δ 0.385 | 96.3% | Effective correction, but assumes turbidity is stable. |
| Centrifuged Supernatant | 0.875 → 0.480 (Δ 0.395) | 98.8% | Highly effective if active components are not pelleted. |
| Filtered Sample (0.45 µm) | 0.860 → 0.455 (Δ 0.405) | 101.3% | Excellent clarification; potential for analyte loss. |
Experimental Protocols
Protocol 1: Turbidity Removal by Centrifugation
This protocol is designed to pellet suspended particles causing turbidity prior to the DCPIP assay.
-
Sample Preparation: Dispense your sample into microcentrifuge tubes.
-
Balancing: Ensure the centrifuge is properly balanced.
-
Centrifugation: Centrifuge the samples. A starting point is 10,000 x g for 10 minutes at 4°C, but this must be optimized for your specific application to ensure the biological material of interest (e.g., chloroplasts) remains in the supernatant or is selectively pelleted as desired.[7]
-
Supernatant Collection: Carefully aspirate the clarified supernatant without disturbing the pellet.
-
Assay: Use the clarified supernatant to perform the DCPIP assay according to your standard procedure.
Caption: Experimental workflow for sample clarification via centrifugation.
Protocol 2: Correction Using a Sample Blank
This protocol corrects for turbidity without physically removing it.
-
Prepare Two Cuvettes Per Sample:
-
Test Cuvette: Add the turbid sample and all DCPIP assay reagents as per your standard protocol.
-
Sample Blank Cuvette: Add the turbid sample and all assay reagents except the final color-developing reagent (e.g., DCPIP). Instead, add an equal volume of the buffer or solvent that the reagent is dissolved in.[5]
-
-
Incubation: Incubate both cuvettes according to your assay protocol.
-
Measurement: Measure the absorbance of both the "Test Cuvette" and the "Sample Blank Cuvette" at 600 nm.
-
Calculation: The corrected absorbance is calculated as: Corrected Absorbance = Absorbance (Test) - Absorbance (Sample Blank)
Principle of the DCPIP Assay
The DCPIP assay measures the rate of electron transport. In its oxidized state, DCPIP is a blue-colored indicator. When it accepts electrons from a biological system (like the photosynthetic electron transport chain), it becomes reduced and colorless.[11][12] The rate of decrease in absorbance at approximately 600 nm is proportional to the rate of the reaction being studied.[13]
Caption: The reduction of blue, oxidized DCPIP to its colorless form.
References
- 1. MyHach - Customer Service [support.hach.com]
- 2. Common Causes of Noise in Spectrophotometry and How to Fix Them [eureka.patsnap.com]
- 3. hinotek.com [hinotek.com]
- 4. sperdirect.com [sperdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. thaiscience.info [thaiscience.info]
- 8. Filtration Techniques in Sample Preparation | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 12. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An isothermal absorptiometric assay for viable microbes using the redox color indicator 2,6-dichlorophenolindophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on 2,6-Dichloroindophenol Sodium Salt (DCPIP) Reaction Rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on reaction rates involving 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the DCPIP reaction rate? A: As with most chemical reactions, the rate of DCPIP reduction generally increases with temperature up to an optimal point.[1][2] This is because increased temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[3] However, in enzyme-catalyzed reactions, such as the Hill reaction in chloroplasts, temperatures exceeding the optimum will cause the enzyme to denature, leading to a rapid decrease in the reaction rate.[1][4]
Q2: My DCPIP solution is pink instead of blue. What does this indicate? A: A pink color indicates that your solution is acidic.[5] DCPIP is a redox indicator that is also sensitive to pH; it is blue in neutral or alkaline conditions and turns pink in an acidic environment.[5][6] This can interfere with accurately determining the endpoint of a reaction, especially when working with acidic samples like fruit juices.[5][7]
Q3: The color change of my DCPIP solution is extremely slow or not happening at all. What are some possible causes? A: Several factors could be responsible:
-
Low Temperature: The reaction may be too cold, which reduces the kinetic energy and slows the reaction rate.[3]
-
Enzyme/Chloroplast Inactivity: If you are performing a biological assay, the enzymes (e.g., in chloroplasts) may have degraded. It is crucial to use fresh preparations and keep them cold during storage and preparation to preserve activity.[8][9]
-
Insufficient Light (for Photosynthesis Assays): In experiments like the Hill reaction, light is the driving force. Ensure your light source is of adequate intensity and proximity to the sample.[8][9]
-
Low Reactant Concentration: The concentration of the reducing agent (like ascorbic acid or active chloroplasts) may be too low to cause a noticeable color change in the given timeframe.
Q4: After my DCPIP solution became colorless, the blue color started to return. Why is this happening? A: The return of the blue color is likely due to the re-oxidation of the reduced, colorless DCPIP by atmospheric oxygen.[10][11] This is a common issue, and for highly sensitive or quantitative assays, it may be advisable to perform the experiment with minimal exposure to air or under degassed conditions.[10]
Q5: I'm having trouble dissolving the DCPIP sodium salt, and my solution has particles in it. What should I do? A: The 2,6-dichloroindophenol sodium salt has limited solubility in water, with the maximum solubility being around 0.1% at room temperature.[5][10] Some older protocols that suggest making a 1% solution are often impractical.[5] To ensure complete dissolution, use a concentration of 0.1% or lower and prepare the solution fresh.[5][10] The salt is more soluble in alcohol.[6]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Conduct experiments in a temperature-stabilized environment, such as a water bath, to ensure consistent temperature across all samples and trials.[8] |
| pH Shifts with Temperature | The pH of many buffer solutions is temperature-dependent.[10] Select a buffer with a low temperature coefficient or adjust the buffer's pH at the intended experimental temperature. |
| Reagent Degradation | DCPIP solutions should be prepared fresh daily for best results.[12] Store the stock powder in a cool, dark, and dry place as it is sensitive to light and moisture.[6][13] For biological samples like chloroplasts, use them as quickly as possible after isolation and keep them on ice.[9] |
Issue 2: Unexpected Color Changes or Endpoints
| Possible Cause | Recommended Solution |
| Acidic Sample or Buffer | The sample itself may be acidic. Measure the pH of the final reaction mixture. If necessary, use a buffer to maintain a pH where DCPIP is blue (e.g., a phosphate (B84403) buffer at pH 7.0-7.5).[9][14] |
| Interfering Pigments in Sample | Samples like fruit juice may have natural pigments that obscure the DCPIP color change.[5] Dilute the sample or run a control tube containing the sample and buffer but no DCPIP to use as a color reference. |
Issue 3: Reaction Rate is Too Fast or Too Slow
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | The reaction is not being run at the optimal temperature for the system under study. Conduct a preliminary experiment across a range of temperatures to determine the optimal condition.[1] For enzyme reactions, this is typically between 20°C and 40°C.[3][15] |
| Incorrect Reagent Concentrations | If the reaction is too fast to measure, consider diluting the enzyme or reducing agent concentration. If it is too slow, you may need to increase the concentration. |
Data Presentation: Temperature and DCPIP Photoreduction
The following table summarizes data on the effect of temperature on the apparent Arrhenius activation energy (Ea) for DCPIP photoreduction in barley chloroplasts, demonstrating how temperature can induce changes in the reaction kinetics.
| Temperature Range | Condition | Apparent Activation Energy (Ea) |
| 2°C – 38°C | No Uncoupler | 48.1 kJ/mol |
| < 9°C | With Methylamine (Uncoupler) | 63.7 kJ/mol |
| 9°C – 20°C | With Methylamine (Uncoupler) | 40.4 kJ/mol |
| 20°C – 29°C | With Methylamine (Uncoupler) | 20.2 kJ/mol |
| 29°C – 36°C | With Methylamine (Uncoupler) | ~0 kJ/mol (No further increase in activity) |
| > 36°C | With Methylamine (Uncoupler) | Thermal inactivation occurs |
| Data adapted from a study on barley chloroplasts.[15] |
Experimental Protocols
Protocol: Investigating Temperature's Effect on the Hill Reaction Rate
This protocol outlines a method to measure the effect of different temperatures on the rate of photosynthesis in isolated chloroplasts using DCPIP as the electron acceptor.
Materials:
-
Fresh spinach leaves
-
Blender
-
Cheesecloth
-
Chilled centrifuge tubes
-
Ice bath
-
Spectrophotometer or colorimeter
-
Temperature-controlled water baths set to various temperatures (e.g., 10°C, 20°C, 30°C, 40°C, 50°C)
-
Test tubes and rack
-
Pipettes
-
Bright light source (e.g., 100W lamp)
Reagent Preparation:
-
Isolation Buffer (chilled at 4°C): 0.4 M Sucrose, 0.01 M KCl in 0.05 M phosphate buffer (pH 7.0).[9]
-
DCPIP Solution (0.01%): Dissolve 0.01 g of 2,6-dichloroindophenol sodium salt in 100 mL of phosphate buffer. Prepare fresh and store in a dark bottle.[5]
Procedure:
-
Chloroplast Isolation:
-
Homogenize spinach leaves in the ice-cold isolation buffer for approximately 30 seconds.[16]
-
Filter the homogenate through several layers of cheesecloth into a chilled beaker.[16]
-
Pour the filtrate into chilled centrifuge tubes and centrifuge to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of fresh, cold isolation buffer. Keep this chloroplast suspension on ice at all times.[9]
-
-
Assay Setup:
-
Label a series of test tubes for each temperature to be tested, including a "dark" control for each.
-
To each tube, add a specific volume of the isolation buffer and the DCPIP solution.
-
Place the tubes in their respective temperature-controlled water baths and allow them to equilibrate for at least 5 minutes.[3]
-
-
Running the Reaction:
-
To start the reaction, add a small, consistent volume of the chilled chloroplast suspension to each tube, mix quickly, and immediately place the tube back in its water bath under the bright light source. Start a timer.[9]
-
For the "dark" control tubes, wrap them in aluminum foil before adding the chloroplasts and keep them in the water bath.
-
-
Data Collection:
-
Measure the time it takes for the blue color of the DCPIP to disappear.[9]
-
Alternatively, use a spectrophotometer to measure the decrease in absorbance at ~600 nm at regular time intervals.[17]
-
The initial reaction rate can be calculated as the change in absorbance over time or as 1/time taken for the color to disappear.
-
-
Analysis:
-
Plot the reaction rate against temperature to determine the optimal temperature for the Hill reaction under your experimental conditions.
-
Visualizations
Caption: A logical workflow for troubleshooting common DCPIP assay issues.
References
- 1. omicsonline.org [omicsonline.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snabbiology.co.uk [snabbiology.co.uk]
- 4. ukessays.com [ukessays.com]
- 5. DCPIP 1% too much for vitamin C prac. | UK Science Technician Community [community.preproom.org]
- 6. southernbiological.com [southernbiological.com]
- 7. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 10. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichlorphenolindophenol [chemeurope.com]
- 12. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones [mdpi.com]
- 13. 2,6-Dichloroindophenol sodium salt | 620-45-1 [chemicalbook.com]
- 14. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-temperature effects on Hill reaction activity of barley chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 17. jascoinc.com [jascoinc.com]
Validation & Comparative
A Comparative Guide to DCPIP and Iodine Titration for Vitamin C Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin C (ascorbic acid) is crucial. Two common methods for this analysis are the 2,6-dichlorophenolindophenol (DCPIP) titration and the iodine titration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
Principle of the Methods
Both DCPIP and iodine titrations are redox titrations that rely on the reducing properties of ascorbic acid.
DCPIP Titration: In this method, the blue dye DCPIP is used as a titrant. Ascorbic acid reduces the blue DCPIP to a colorless compound. The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized, and the solution turns pink due to the excess DCPIP in the acidic medium.
Iodine Titration: This method utilizes an iodine solution as the titrant. Ascorbic acid is oxidized by iodine (I₂) to dehydroascorbic acid, while the iodine is reduced to iodide ions (I⁻). A starch indicator is used, which forms a blue-black complex with excess iodine. The endpoint is the first appearance of this persistent blue-black color, indicating that all the ascorbic acid has reacted.
Performance Comparison
The choice between DCPIP and iodine titration often depends on the specific application, the nature of the sample matrix, and the required level of accuracy and precision. The following table summarizes the key performance parameters of each method based on available experimental data.
| Performance Parameter | DCPIP Titration | Iodine Titration |
| Accuracy | Can yield results approximately 20% lower than iodine titration and HPLC.[1] | Results are generally comparable to those obtained by HPLC.[1] |
| Precision (%RSD) | 0.06% to 2.85%[2] | 0.4% to 3.9%[3] |
| Sensitivity (LOD) | 0.05 mg/g[2] | 1.7 mg/g in sample[3] |
| Sensitivity (LOQ) | 0.15 mg/g[2] | 5.0 mg/g in sample[3] |
| Specificity/Interferences | Highly colored samples can mask the endpoint.[4][5] Ferrous iron, stannous tin, and cuprous copper can interfere.[4] | Other reducing substances such as reductones and certain metals (e.g., Fe²⁺) can be oxidized by iodine, leading to overestimation.[1] |
| Advantages | Fewer chemicals are used, and the procedure can be less time-consuming.[4] | The endpoint with the starch indicator is often sharp and easily detectable.[6] The method is considered robust and reliable.[7] |
| Disadvantages | The DCPIP solution is not very stable and needs to be standardized frequently. The endpoint can be difficult to determine in colored solutions. | The iodine solution is also unstable and requires frequent standardization. A greater number of reagents are typically required. |
Experimental Protocols
Below are detailed methodologies for performing Vitamin C analysis using both DCPIP and iodine titration.
DCPIP Titration Protocol
1. Reagent Preparation:
-
DCPIP Solution (0.001 M): Dissolve approximately 0.029 g of 2,6-dichlorophenolindophenol sodium salt in 100 mL of distilled water. This solution should be prepared fresh daily and stored in a dark bottle.
-
Ascorbic Acid Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of pure ascorbic acid and dissolve it in 100 mL of 3% metaphosphoric acid solution.
-
3% Metaphosphoric Acid Solution: Dissolve 3 g of metaphosphoric acid in 100 mL of distilled water.
2. Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a 125 mL Erlenmeyer flask.
-
Add 10 mL of 3% metaphosphoric acid.
-
Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 30 seconds.
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of the DCPIP solution.
3. Sample Analysis:
-
Accurately weigh a known amount of the sample and extract the vitamin C using a suitable volume of 3% metaphosphoric acid. For liquid samples, a known volume can be used directly.
-
Filter the extract if necessary to remove any particulate matter.
-
Pipette a known aliquot of the sample extract into a 125 mL Erlenmeyer flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached.
-
Calculate the vitamin C content in the original sample.
Iodine Titration Protocol
1. Reagent Preparation:
-
Iodine Solution (0.005 M): Dissolve 2 g of potassium iodide (KI) in about 25 mL of distilled water. To this, add 1.27 g of iodine (I₂) and stir until the iodine is completely dissolved. Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water. Store in a dark, stoppered bottle.
-
Ascorbic Acid Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of pure ascorbic acid and dissolve it in 100 mL of distilled water containing 1 mL of glacial acetic acid.
-
Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch in a small amount of cold water. Pour this paste into 100 mL of boiling water with constant stirring. Cool before use.
2. Standardization of Iodine Solution:
-
Pipette 25 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of the starch indicator solution.
-
Titrate with the iodine solution from a burette until the first permanent dark blue-black color appears.
-
Record the volume of iodine solution used.
-
Calculate the concentration of the iodine solution.
3. Sample Analysis:
-
Prepare the sample extract as described in the DCPIP method, using distilled water with a small amount of acetic acid as the extraction solvent if the sample is not acidic.
-
Pipette a known aliquot of the sample extract into a 250 mL Erlenmeyer flask.
-
Add 5 mL of the starch indicator solution.
-
Titrate with the standardized iodine solution until the blue-black endpoint is reached.
-
Calculate the vitamin C content in the original sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both titration methods.
Conclusion
Both DCPIP and iodine titration are viable methods for the determination of vitamin C. The iodine titration method appears to offer higher accuracy, with results more comparable to the gold standard HPLC method. However, the DCPIP method is simpler and faster, making it suitable for rapid screening or in settings where high precision is not the primary concern. The choice of method should be guided by the specific requirements of the analysis, considering factors such as sample matrix, potential interferences, and the desired level of accuracy and precision. For colored samples, alternative endpoint detection methods, such as potentiometric titration, may be necessary to overcome the limitations of visual indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
A Comparative Guide to Alternative Redox Indicators for 2,6-dichloroindophenol sodium salt (DCPIP)
For researchers, scientists, and drug development professionals, the selection of an appropriate redox indicator is paramount for accurate and reliable experimental outcomes. While 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) is a widely utilized redox dye, a variety of alternatives exist, each with unique properties that may be better suited for specific applications. This guide provides an objective comparison of the performance of several alternative redox indicators to DCPIP, supported by experimental data and detailed protocols.
Performance Comparison of Redox Indicators
The following table summarizes the key characteristics of DCPIP and its alternatives. This data is compiled from various sources and provides a basis for selecting the most appropriate indicator for your research needs.
| Indicator | Oxidized Form Color | Reduced Form Color | Standard Redox Potential (E₀' at pH 7.0) (V) | Key Applications |
| 2,6-dichloroindophenol sodium salt (DCPIP) | Blue | Colorless | +0.217 | Photosynthesis (Hill Reaction), Vitamin C quantification, Antioxidant assays[1][2][3][4][5][6] |
| Methylene Blue | Blue | Colorless | +0.011 | Photosynthesis (Hill Reaction), Yeast respiration studies, Redox titrations[1][7] |
| Resazurin | Blue (non-fluorescent) | Pink (fluorescent resorufin), then Colorless (dihydroresorufin) | -0.051 (Resazurin/Resorufin) | Cell viability and cytotoxicity assays, Antioxidant activity, Monitoring microbial growth[8][9][10][11][12] |
| Safranin O | Red/Violet | Colorless | ~ -0.280 | Redox indicator in titrations, Biological stain[13][14][15][16] |
| Potassium Ferricyanide | Yellow | Colorless (forms Prussian blue with Fe²⁺) | +0.436 | Hill reaction in photosynthesis, Detection of Fe²⁺ ions, External indicator in titrations[1] |
| Ceric Ammonium Sulfate | Yellow/Orange | Colorless | +1.44 (in 1M H₂SO₄) | Oxidizing agent in redox titrations[17][18][19][20][21] |
| Thionine | Violet | Colorless | +0.06 | Biological stain, Electron transfer mediator in microbial fuel cells |
| Tetrazolium Salts (e.g., MTT, XTT, TTC) | Colorless/Yellow | Colored Formazan (e.g., Purple, Orange, Red) | Varies | Cell viability and proliferation assays, Cytotoxicity studies |
Experimental Protocols
Comparison of DCPIP and Methylene Blue in Measuring the Rate of Photosynthesis (Hill Reaction)
This protocol describes a method to compare the effectiveness of DCPIP and Methylene Blue as electron acceptors in the Hill reaction of isolated chloroplasts. The rate of photosynthesis is determined by measuring the time taken for the indicator to decolorize.
Materials:
-
Fresh spinach leaves
-
Ice-cold isolation buffer (e.g., 0.35 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM EDTA)
-
Cheesecloth and funnel
-
Ice bucket and centrifuge
-
Test tubes and rack
-
Light source (e.g., 100W lamp)
-
Water bath to maintain constant temperature
-
0.1% (w/v) DCPIP solution
-
0.1% (w/v) Methylene Blue solution
-
Spectrophotometer (optional, for more precise measurements at ~600 nm for DCPIP and ~665 nm for Methylene Blue)
Procedure:
-
Chloroplast Isolation:
-
Homogenize spinach leaves in ice-cold isolation buffer using a blender.
-
Filter the homogenate through several layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.
-
Carefully transfer the supernatant to a clean, chilled centrifuge tube and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
-
Discard the supernatant and resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer. Keep the chloroplast suspension on ice.
-
-
Reaction Setup:
-
Set up a series of test tubes in a rack placed in a water bath at a constant temperature (e.g., 25°C).
-
For each indicator, prepare a "light" tube and a "dark" tube (control).
-
To each tube, add the chloroplast suspension and the respective indicator solution (DCPIP or Methylene Blue). A typical reaction mixture might contain 2.5 ml of isolation buffer, 0.3 ml of chloroplast suspension, and 0.2 ml of the indicator solution.
-
Wrap the "dark" tubes completely in aluminum foil to prevent light exposure.
-
-
Measurement:
-
Place the test tube rack at a fixed distance from the light source and turn on the light.
-
Start a timer immediately.
-
Observe the color change in the "light" tubes from blue to colorless. Record the time taken for the complete decolorization of each indicator.[1][3][7]
-
(Optional Spectrophotometer method): At regular time intervals (e.g., every 30 seconds), take a reading of the absorbance of the solutions in the "light" tubes at the appropriate wavelength. The rate of decrease in absorbance is proportional to the rate of photosynthesis.
-
-
Data Analysis:
-
Calculate the rate of photosynthesis as 1/time (in seconds) for the visual method.
-
For the spectrophotometric method, plot absorbance against time and determine the initial rate of the reaction from the slope of the linear portion of the graph.
-
Compare the rates obtained with DCPIP and Methylene Blue.
-
Comparison of DCPIP and Resazurin for Determining Antioxidant Capacity
This protocol outlines a method to compare the antioxidant capacity of a sample using DCPIP and Resazurin reduction assays.
Materials:
-
Antioxidant standard (e.g., Ascorbic acid)
-
Sample with unknown antioxidant capacity (e.g., fruit juice, plant extract)
-
Phosphate (B84403) buffer (pH 7.0)
-
0.1 mM DCPIP solution in phosphate buffer
-
0.1 mM Resazurin solution in phosphate buffer
-
96-well microplate
-
Microplate reader (for absorbance and fluorescence)
Procedure:
-
DCPIP Assay:
-
In a 96-well microplate, add a fixed volume of the DCPIP solution to each well.
-
Add different concentrations of the antioxidant standard or the sample to the wells.
-
Include a control well with only DCPIP and buffer.
-
Incubate the plate at room temperature for a specific time (e.g., 30 minutes) in the dark.
-
Measure the absorbance at 600 nm. The decrease in absorbance indicates the reduction of DCPIP and thus the antioxidant activity.[22]
-
-
Resazurin Assay:
-
In a separate 96-well microplate, add the Resazurin solution to each well.
-
Add the same concentrations of the antioxidant standard or the sample as in the DCPIP assay.
-
Include a control well with only Resazurin and buffer.
-
Incubate the plate under the same conditions as the DCPIP assay.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. An increase in fluorescence indicates the reduction of Resazurin to the fluorescent Resorufin.[8][9][10]
-
-
Data Analysis:
-
For both assays, calculate the percentage of reduction for each concentration of the standard and the sample.
-
Plot a standard curve for the antioxidant standard (percentage reduction vs. concentration).
-
Determine the antioxidant capacity of the sample by comparing its percentage reduction to the standard curve.
-
Compare the sensitivity and linearity of the two assays.
-
Visualizations
Caption: Experimental workflow for comparing redox indicators in measuring the rate of photosynthesis.
Caption: Reduction pathway of Resazurin by metabolically active cells or reducing agents.
Caption: Key factors influencing the selection of a redox indicator for a specific application.
References
- 1. tutorchase.com [tutorchase.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]
- 5. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 6. theory.labster.com [theory.labster.com]
- 7. savemyexams.com [savemyexams.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Indirect spectrophotometric micro-determination of catecholamine drugs in dosage forms using safranin O dye and N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brainkart.com [brainkart.com]
- 18. INDICATORS IN TITRATIONS WITH CERIC SULPHUTE [zenodo.org]
- 19. info.gfschemicals.com [info.gfschemicals.com]
- 20. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 21. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Ascorbic Acid Quantification: DCPIP Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate quantification of ascorbic acid (Vitamin C) is paramount. This guide provides a comprehensive comparison of two common analytical methods: the 2,6-dichlorophenolindophenol (DCPIP) titration method and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each technique, present comparative experimental data, and provide detailed protocols for their application.
Principles of Detection
The DCPIP method is a classic titrimetric analysis based on the redox reaction between ascorbic acid and the dye 2,6-dichlorophenolindophenol. Ascorbic acid, a potent reducing agent, reduces the blue DCPIP dye to a colorless compound.[1][2][3] The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized, and the addition of excess DCPIP results in a persistent pink or blue color, depending on the pH of the medium.[1][3][4] The volume of DCPIP solution required to reach this endpoint is directly proportional to the amount of ascorbic acid in the sample.[1]
High-Performance Liquid Chromatography (HPLC) , in contrast, is a separative technique. A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact with the adsorbent material to varying degrees, causing them to separate as they pass through the column. For ascorbic acid analysis, a reversed-phase (RP-HPLC) column is commonly used.[5] Following separation, the ascorbic acid is detected and quantified by a detector, typically a UV-Vis or an electrochemical detector (ECD).[5] The concentration is determined by comparing the peak area of the sample to that of a known standard.
Quantitative Comparison of Methods
The choice between the DCPIP and HPLC methods often depends on the specific requirements of the analysis, such as sensitivity, specificity, and sample throughput. The following table summarizes key performance parameters from validation studies comparing the two methods.
| Parameter | DCPIP Titration Method | HPLC Method | Key Observations |
| Specificity | Lower. The titrant can react with other reducing substances in the sample, potentially leading to an overestimation of ascorbic acid content.[6] | Higher. HPLC separates ascorbic acid from other interfering compounds before detection, ensuring more accurate quantification.[7][8] | HPLC is superior for complex matrices where other reducing agents may be present. |
| Sensitivity | Generally lower than HPLC-ECD. | Higher, especially with an electrochemical detector (HPLC-ECD), which can achieve very low limits of detection.[9][10] | For trace analysis of ascorbic acid, HPLC-ECD is the preferred method. |
| Accuracy | Can be less accurate due to interferences and subjective endpoint determination.[6] | Generally higher due to its high specificity and precise quantification.[5][9] | HPLC provides results that are closer to the true value of ascorbic acid concentration. |
| Precision (%RSD) | Standard deviations can be higher compared to HPLC methods.[9] | Typically exhibits lower Relative Standard Deviation (RSD), indicating higher precision.[9][10] | HPLC offers better reproducibility of results. |
| **Linearity (R²) ** | Not applicable in the same way as chromatographic methods. | Excellent linearity over a wide concentration range is typically achieved (R² > 0.999).[9][10] | HPLC is well-suited for quantifying ascorbic acid across a broad range of concentrations. |
| Throughput | Can be rapid for a small number of samples. | Can be automated for high-throughput analysis of many samples. | For large-scale studies, automated HPLC is more efficient. |
| Cost & Complexity | Relatively inexpensive and requires basic laboratory equipment. | Higher initial investment for instrumentation and requires more specialized training to operate. | The DCPIP method is more accessible for laboratories with limited budgets. |
Experimental Protocols
DCPIP Titration Method
This protocol is a generalized procedure and may require optimization for specific sample types.
Materials:
-
2,6-dichlorophenolindophenol (DCPIP) solution (standardized)
-
Ascorbic acid standard solution
-
Metaphosphoric acid or oxalic acid solution (as an extraction and stabilizing agent)[3][11]
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Standardization of DCPIP Solution:
-
Pipette a known volume of the standard ascorbic acid solution into a conical flask.[4]
-
Add a small volume of the extraction solution.
-
Titrate with the DCPIP solution from a burette until a faint, permanent pink or blue color persists for at least 30 seconds.[4][11]
-
Record the volume of DCPIP solution used.
-
Calculate the concentration of the DCPIP solution.
-
-
Sample Titration:
-
Calculation:
-
Calculate the ascorbic acid content in the sample based on the volume of DCPIP solution used and the stoichiometry of the reaction (1:1 molar ratio between ascorbic acid and DCPIP).[1]
-
HPLC Method
This is a representative RP-HPLC method. The specific column, mobile phase, and detector settings may need to be optimized.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 analytical column[5]
-
Ascorbic acid standard solutions of known concentrations
-
Mobile phase (e.g., a buffer solution such as potassium dihydrogen phosphate, often with a small amount of an organic modifier like methanol)[5]
-
Extraction solution (e.g., metaphosphoric acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Extract ascorbic acid from the sample using an appropriate extraction solution (e.g., metaphosphoric acid).[5]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Calibration Curve:
-
Inject a series of standard ascorbic acid solutions of different concentrations.
-
Record the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Record the peak area corresponding to the retention time of ascorbic acid.
-
-
Calculation:
-
Determine the concentration of ascorbic acid in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for validating the DCPIP method using the more specific and accurate HPLC method as a reference.
References
- 1. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 2. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid: Validation, Application, and Comparison with Titration, Spectrophotometric, and High-Performance Liquid Chromatography with Diode-Array Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seniorchem.com [seniorchem.com]
A Comparative Guide to the 2,6-dichloroindophenol Sodium Salt (DCPIP) Assay for Ascorbic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of ascorbic acid (Vitamin C) is crucial. The 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) assay has long been a staple for this purpose. This guide provides an objective comparison of the DCPIP assay with other common analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Overview of Ascorbic Acid Quantification Methods
The determination of ascorbic acid concentration is frequently performed using various analytical techniques, each with its own set of advantages and limitations. The most common methods include the traditional titrimetric DCPIP assay, modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC), and spectrophotometric methods. The choice of method often depends on factors such as the sample matrix, required sensitivity, specificity, and available instrumentation.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are paramount for reliable results. Accuracy, often expressed as percentage recovery, indicates how close the measured value is to the true value. Precision, typically represented by the relative standard deviation (%RSD), reflects the reproducibility of the measurements. The following table summarizes the performance of the DCPIP assay and its alternatives based on available experimental data.
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Limitations |
| DCPIP Titration Assay | Generally lower than HPLC; can be affected by matrix interferences.[1] | Standard deviations can be higher compared to HPLC methods.[2] | Simple, rapid, and cost-effective. Requires basic laboratory equipment. | Susceptible to interference from other reducing agents and colored compounds in the sample, which can lead to overestimated results.[1][2] The endpoint can be subjective in colored solutions. |
| High-Performance Liquid Chromatography (HPLC) | 97 - 103.4%[1][3] | 1.1 - 4.8% (inter-day)[3] | High specificity and sensitivity, allowing for the simultaneous determination of ascorbic acid and its oxidized form, dehydroascorbic acid.[4] | Requires expensive instrumentation, skilled personnel, and can be more time-consuming.[4] |
| UV-Vis Spectrophotometry | ~103.5%[5] | ~0.126%[5] | Relatively simple, fast, and cost-effective compared to HPLC. | Can be prone to interference from other UV-absorbing compounds in the sample matrix. |
| Voltammetry | 98 - 102% | 0.06 - 1.3% | Fast, low cost, and precise. | Requires specialized electrochemical equipment. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate results. Below are the methodologies for the DCPIP assay and two common alternative methods.
2,6-dichloroindophenol (DCPIP) Titration Assay
This method is based on the reduction of the blue DCPIP dye to a colorless compound by ascorbic acid. The volume of DCPIP solution required to achieve a permanent color change is proportional to the amount of ascorbic acid in the sample.
Materials:
-
2,6-dichloroindophenol sodium salt (DCPIP) solution (standardized)
-
Ascorbic acid standard solution
-
Metaphosphoric acid or oxalic acid solution (as an extractant and stabilizer)
-
Burette, pipette, conical flasks
Procedure:
-
Sample Preparation: Extract the ascorbic acid from the sample using a metaphosphoric acid or oxalic acid solution to prevent oxidation.[6]
-
Standardization of DCPIP: Titrate a known concentration of the standard ascorbic acid solution with the DCPIP solution until a faint pink color persists for at least 30 seconds. This step determines the ascorbic acid equivalent of the DCPIP solution.
-
Sample Titration: Titrate the prepared sample extract with the standardized DCPIP solution until the endpoint (a persistent pink color) is reached.[6][7]
-
Calculation: Calculate the ascorbic acid concentration in the sample based on the volume of DCPIP solution used.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and is considered a reference method for ascorbic acid determination.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 analytical column
-
Mobile phase (e.g., phosphate (B84403) buffer, methanol)
-
Ascorbic acid standard
-
Extracting solution (e.g., metaphosphoric acid)
Procedure:
-
Sample Preparation: Extract ascorbic acid from the sample using an appropriate acidic solution and filter through a 0.45 µm filter.[1]
-
Chromatographic Conditions: Set the HPLC system with a C18 column and a mobile phase suitable for ascorbic acid separation. Detection is typically performed using a UV detector at a specific wavelength (e.g., 245 nm).
-
Calibration Curve: Prepare a series of standard ascorbic acid solutions of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.
-
Quantification: Identify and quantify the ascorbic acid peak in the sample chromatogram by comparing its retention time and area with those of the standards.[1]
UV-Vis Spectrophotometric Method
This method relies on the direct measurement of UV absorbance of ascorbic acid or its reaction with a chromogenic reagent.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ascorbic acid standard
-
Reagents for colorimetric reaction (if applicable, e.g., 2,4-dinitrophenylhydrazine)[8]
Procedure:
-
Sample Preparation: Prepare a clear, diluted extract of the sample containing ascorbic acid.
-
Wavelength Selection: Determine the wavelength of maximum absorbance for ascorbic acid (typically around 243-265 nm for direct measurement) or the colored product of a reaction.[8]
-
Calibration Curve: Prepare a series of standard ascorbic acid solutions and measure their absorbance to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the selected wavelength.
-
Calculation: Determine the ascorbic acid concentration in the sample using the calibration curve.
Visualizing Experimental Workflows
To further clarify the procedural differences between these methods, the following diagrams illustrate their respective experimental workflows.
Conclusion
The 2,6-dichloroindophenol sodium salt assay remains a viable method for ascorbic acid quantification, particularly in settings where simplicity, speed, and cost-effectiveness are priorities. Its main drawback is the potential for interference from other reducing substances and sample color, which can compromise accuracy. For research and applications demanding high accuracy, precision, and specificity, especially in complex matrices, HPLC is the superior method. UV-Vis spectrophotometry offers a balance between the simplicity of the DCPIP assay and the higher performance of HPLC, making it a suitable alternative for many applications. The selection of the most appropriate assay should be based on a careful consideration of the specific experimental needs and the resources available.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. utm.mx [utm.mx]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 8. juniperpublishers.com [juniperpublishers.com]
A Researcher's Guide to Hill Reagents: DCPIP vs. Alternatives in Photosynthesis Studies
For researchers, scientists, and drug development professionals investigating the light-dependent reactions of photosynthesis, the selection of an appropriate artificial electron acceptor, or Hill reagent, is critical. These reagents are indispensable tools for quantifying the rate of photosynthetic electron transport by intercepting electrons and typically producing a measurable color change. 2,6-dichlorophenolindophenol (DCPIP) is the most widely used Hill reagent, but several alternatives exist, each with distinct characteristics. This guide provides an objective comparison of DCPIP with other common Hill reagents, supported by experimental data and detailed protocols.
The "Hill reaction," first demonstrated by Robert Hill in 1937, proved that isolated chloroplasts could produce oxygen in the presence of light and an artificial electron acceptor, even without CO2 fixation.[1] This foundational discovery separated the light-dependent reactions (water photolysis and electron transport) from the light-independent reactions (carbon fixation). Hill reagents act as non-physiological oxidants, accepting electrons from the photosynthetic electron transport chain and allowing researchers to monitor its activity.[1][2]
Comparing the Workhorses: DCPIP and Its Alternatives
The ideal Hill reagent offers stability, a distinct color change upon reduction, and a redox potential suitable for accepting electrons from a specific point in the electron transport chain. DCPIP is popular due to its clear color change and well-characterized properties. However, alternatives like Potassium Ferricyanide (B76249) and Methylene Blue are also employed.
Data Presentation: Quantitative Comparison of Hill Reagents
The following table summarizes the key quantitative and qualitative characteristics of common Hill reagents to facilitate selection for specific experimental needs.
| Feature | DCPIP (2,6-dichlorophenolindophenol) | Potassium Ferricyanide | Methylene Blue | Methyl Red |
| Chemical Formula | C₁₂H₇Cl₂NO₂ | K₃[Fe(CN)₆] | C₁₆H₁₈ClN₃S | C₁₅H₁₅N₃O₂ |
| Oxidized Color | Blue[3] | Yellow / Red-brown[3] | Blue[4] | Red (in acid)[5] |
| Reduced Color | Colorless[3] | Colorless (Ferrocyanide) | Colorless (Leucomethylene blue)[4] | Yellow (in base)[5] |
| λmax (Oxidized) | ~600 nm | ~420 nm[3] | ~660-665 nm | 4.4 - 6.2 (pH range)[5] |
| Std. Redox Potential (E₀' at pH 7) | +0.217 V[6] | +0.361 V[3] | +0.011 V | Not commonly used as a redox indicator in this context. |
| Electron Acceptance Site | Photosystem II (QB site)[7][8] | Photosystem II and Photosystem I[3][4] | Primarily after Photosystem II[9] | Not well-defined for Hill reaction. |
| Advantages | Strong color change; high molar extinction coefficient; well-characterized. | Highly soluble in water; stable. | Can be used as a redox indicator. | Primarily a pH indicator.[5] |
| Disadvantages | Less stable in solution, especially in light.[6] | Less specific, accepts electrons at multiple sites; lower molar extinction coefficient than DCPIP. | Slower reaction rate compared to DCPIP; can be reoxidized by oxygen. | Unstable; reduction can be irreversible; not a standard Hill reagent.[10] |
Experimental Protocols
A generalized protocol for comparing the efficacy of different Hill reagents is provided below. This procedure involves the isolation of functional chloroplasts followed by a spectrophotometric assay to measure the rate of dye reduction.
Key Experiment: Comparing Reduction Rates of Hill Reagents
Objective: To determine and compare the rate of photoreduction of DCPIP, Potassium Ferricyanide, and Methylene Blue by isolated chloroplasts.
Materials:
-
Fresh spinach leaves (approx. 50g)
-
Ice-cold grinding buffer (e.g., 0.33 M sucrose, 10 mM KCl, 50 mM phosphate (B84403) buffer, pH 7.4)
-
Cheesecloth and funnel
-
Chilled centrifuge tubes and a refrigerated centrifuge
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5)
-
Stock solutions of Hill reagents (e.g., 1 mM DCPIP, 10 mM Potassium Ferricyanide, 1 mM Methylene Blue)
-
Spectrophotometer
-
Light source (e.g., 100W lamp)
-
Cuvettes
-
Ice bucket
Methodology:
Part 1: Chloroplast Isolation
-
Homogenization: Wash spinach leaves, remove midribs, and chop them into small pieces. Homogenize the leaves in a pre-chilled blender with ice-cold grinding buffer in short bursts to prevent heating.
-
Filtration: Filter the resulting green slurry through several layers of cheesecloth into a chilled beaker to remove large debris.
-
Centrifugation: Transfer the filtrate to chilled centrifuge tubes. Centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Pelleting Chloroplasts: Carefully decant the supernatant into fresh, chilled tubes and centrifuge at a higher speed (e.g., 1000 x g) for 7-10 minutes to pellet the chloroplasts.
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small, known volume of ice-cold reaction buffer. Keep the chloroplast suspension on ice and in the dark.
Part 2: Spectrophotometric Assay
-
Prepare Reaction Mixtures: For each Hill reagent, prepare a set of cuvettes. A typical reaction mixture includes the reaction buffer, the Hill reagent, and water. Prepare a "blank" or reference cuvette for each reagent containing buffer and chloroplasts but no dye.
-
Control and Experimental Tubes:
-
Dark Control: One cuvette for each dye should be wrapped in aluminum foil to serve as a dark control.
-
Experimental: The other cuvettes will be exposed to light.
-
-
Initiate Reaction: Add a small aliquot of the chloroplast suspension to each cuvette (except the blanks) to initiate the reaction. Quickly mix by inversion.
-
Measure Absorbance: Immediately take an initial absorbance reading (Time 0) for each cuvette at the respective λmax of the oxidized dye (e.g., 600 nm for DCPIP).
-
Illumination: Place the experimental cuvettes at a fixed distance from the light source.
-
Time-Course Readings: At regular intervals (e.g., every 60 seconds for 10 minutes), remove the cuvettes from the light, quickly wipe them, and record the absorbance. Return them to the light source promptly. Record the absorbance of the dark controls at the end of the experiment.
-
Data Analysis: Plot absorbance versus time for each Hill reagent. The rate of the Hill reaction is proportional to the negative slope of the initial linear portion of this graph.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for conducting a Hill reaction experiment to compare different artificial electron acceptors.
Caption: Workflow for comparing Hill reagents in photosynthesis studies.
Photosynthetic Electron Transport Chain Diagram
This diagram illustrates the path of electrons during the light-dependent reactions of photosynthesis and indicates the approximate sites where different Hill reagents intercept this flow.
References
- 1. Hill reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for multiple sites of ferricyanide reduction in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferricyanide Reduction in Photosystem II of Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. pnas.org [pnas.org]
- 7. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 8. Features of using 2,6-dichlorophenolindophenol as an electron acceptor in photosynthesis studies | Loktyushkin | Vestnik Moskovskogo universiteta. Seriya 16. Biologiya [vestnik-bio-msu.elpub.ru]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Methyl Red - PubChem [pubchem.ncbi.nlm.nih.gov]
DCPIP vs. Methylene Blue in Redox Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate redox indicator is a critical decision in the design and execution of experiments monitoring electron transport in biological systems. Both 2,6-dichlorophenolindophenol (DCPIP) and methylene (B1212753) blue are commonly employed for this purpose, particularly in studies of photosynthesis and cellular respiration. While both dyes serve as effective artificial electron acceptors, their distinct electrochemical properties and behavior in biological systems can significantly influence experimental outcomes. This guide provides an objective comparison of DCPIP and methylene blue, supported by experimental data and detailed methodologies, to assist researchers in making an informed choice for their specific applications.
Key Performance Comparison
A summary of the fundamental properties of DCPIP and methylene blue is presented in Table 1. A primary advantage of DCPIP lies in its higher standard redox potential, which allows it to accept electrons from specific components of the electron transport chain, offering a more targeted analysis of particular reaction steps.
| Property | DCPIP (2,6-dichlorophenolindophenol) | Methylene Blue |
| Oxidized Form Color | Blue | Blue |
| Reduced Form Color | Colorless | Colorless |
| Standard Redox Potential (E₀' at pH 7.0) | +0.217 V[1] | +0.011 V |
| Molar Mass | 290.08 g/mol | 319.85 g/mol |
| Typical Application | Photosynthesis (Hill Reaction), Cellular Respiration | Cellular Respiration, General Redox Indicator |
| Toxicity | Generally considered non-toxic to yeast and isolated chloroplasts in experimental concentrations.[2] | Generally considered non-toxic to yeast in experimental concentrations, but can be cytotoxic under certain conditions, especially with light exposure.[2][3] |
Advantages of DCPIP in Redox Experiments
While both DCPIP and methylene blue are effective redox indicators, DCPIP offers several distinct advantages, particularly in the context of studying photosynthetic and respiratory electron transport chains.
-
Higher Redox Potential for More Specific Electron Acceptance: DCPIP possesses a significantly higher standard redox potential (+0.217 V) compared to methylene blue (+0.011 V). This property allows DCPIP to intercept electrons at a more specific point in the electron transport chain. For instance, in photosynthesis, DCPIP has a higher affinity for electrons than ferredoxin and can act as a substitute for NADP+, the natural final electron carrier.[4][5] This specificity enables a more precise measurement of the rate of the light-dependent reactions.
-
Well-Characterized Application in the Hill Reaction: DCPIP is the classic and most commonly used artificial electron acceptor in the Hill reaction, which demonstrates the light-dependent reactions of photosynthesis in isolated chloroplasts.[6] Its reduction from blue to colorless provides a clear and measurable indication of the rate of photoreduction.
-
Favorable pH-Dependent Properties: The reduction rate of DCPIP is pH-dependent, a characteristic that can be exploited in experimental design to investigate the proton-motive force and the effects of pH on electron transport.[7]
Experimental Protocols
To provide a practical comparison, detailed methodologies for key experiments using both DCPIP and methylene blue are presented below.
Experiment 1: Measuring the Rate of Photosynthesis (Hill Reaction)
This experiment measures the rate of the light-dependent reactions of photosynthesis in isolated chloroplasts by monitoring the reduction of a redox indicator.
Protocol using DCPIP:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., 0.5 M sucrose, 0.02 M phosphate (B84403) buffer pH 7.2).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet intact cells and debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of the isolation buffer.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the chloroplast suspension, isolation buffer, and DCPIP solution (e.g., 0.01%).
-
Prepare a control tube without chloroplasts or a tube kept in the dark to serve as a blank.
-
-
Measurement:
Protocol using Methylene Blue (as an alternative):
The protocol is similar to that for DCPIP, with methylene blue solution (e.g., 0.01%) replacing the DCPIP solution. The absorbance is typically measured at a wavelength around 665 nm. While methylene blue can also accept electrons from the photosynthetic electron transport chain, its lower redox potential may result in it accepting electrons from different or multiple sites compared to DCPIP, potentially providing a less specific measure of the Hill reaction.[9]
Experiment 2: Measuring the Rate of Cellular Respiration in Yeast
This experiment demonstrates the activity of dehydrogenase enzymes in yeast during cellular respiration by observing the reduction of a redox indicator.
Protocol using Methylene Blue:
-
Yeast Suspension Preparation:
-
Prepare a suspension of baker's yeast ( Saccharomyces cerevisiae ) in a glucose solution (e.g., 5%).
-
-
Reaction Setup:
-
To a test tube, add the yeast suspension and a few drops of methylene blue solution (e.g., 0.05%).
-
Prepare a control tube with boiled (and therefore inactive) yeast.
-
-
Observation:
-
Incubate the tubes at a suitable temperature (e.g., 37°C).
-
Observe the time it takes for the blue color to disappear. The rate of decolorization is an indicator of the rate of dehydrogenase activity and cellular respiration.[10]
-
Protocol using DCPIP (as an alternative):
The protocol is analogous to the one with methylene blue, substituting DCPIP solution for methylene blue. The time taken for the blue DCPIP to become colorless is measured. Both DCPIP and methylene blue are considered non-toxic to yeast at the concentrations used in these experiments.[2] The choice between them may depend on the specific research question and the desired point of electron interception in the respiratory chain.
Visualizing the Experimental Concepts
To further clarify the principles and workflows described, the following diagrams are provided.
Caption: Workflow for the Hill Reaction Experiment.
Caption: Principle of DCPIP as an artificial electron acceptor.
Conclusion
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Cytotoxic effect and apoptosis pathways activated by methylene blue-mediated photodynamic therapy in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 5. Dichlorphenolindophenol [chemeurope.com]
- 6. snabbiology.co.uk [snabbiology.co.uk]
- 7. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 8. tutorchase.com [tutorchase.com]
- 9. savemyexams.com [savemyexams.com]
- 10. youtube.com [youtube.com]
A Researcher's Guide: Navigating the Limitations of the DCPIP Method for Ascorbic Acid Quantification
For decades, the 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP) method has been a widely used technique for the determination of ascorbic acid (Vitamin C). Its simplicity and cost-effectiveness have made it a staple in many research and quality control laboratories. However, as the demand for more accurate and specific measurements grows, particularly in the fields of drug development and clinical research, it is crucial for scientists to understand the inherent limitations of the DCPIP method and to be aware of the more robust alternatives available.
This guide provides an objective comparison of the DCPIP method with modern alternatives, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
The DCPIP Method: A Critical Overview
The DCPIP method is a redox titration or spectrophotometric assay based on the principle that ascorbic acid, a strong reducing agent, will decolorize the blue DCPIP dye to a colorless form.[1] While straightforward, this reaction is not entirely specific to ascorbic acid, which is the primary source of the method's limitations.
Key Limitations:
-
Lack of Specificity: The most significant drawback of the DCPIP method is its susceptibility to interference from other reducing substances commonly found in biological samples and food matrices. These interferents include other organic acids, sugars, and phenolic compounds, which can also reduce DCPIP, leading to an overestimation of the ascorbic acid content.[2][3]
-
Interference from Colored Samples: The visual endpoint of the titration (disappearance of the blue color) can be obscured in highly colored samples, such as fruit juices and biological extracts, making accurate determination difficult.[2]
-
pH Dependence: The color of the DCPIP dye is pH-sensitive, appearing blue in alkaline or neutral solutions and pink in acidic conditions.[4] This can complicate the analysis of acidic samples and requires careful pH control.
-
Instability of the Reagent: DCPIP solutions are light-sensitive and can degrade over time, necessitating fresh preparation and frequent standardization against a known ascorbic acid standard.[5]
-
Inability to Measure Dehydroascorbic Acid (DHAA): The DCPIP method only quantifies the reduced form of Vitamin C (ascorbic acid) and does not measure its oxidized form, dehydroascorbic acid, which also possesses biological activity.[6] This can lead to an underestimation of the total Vitamin C content.
-
Reaction Kinetics and Oxygen Sensitivity: The reaction between ascorbic acid and DCPIP is not instantaneous, and factors such as temperature can affect the reaction rate. Furthermore, the reduced, colorless form of DCPIP can be re-oxidized by atmospheric oxygen, potentially reintroducing color and leading to inaccurate endpoint determination.
Alternative Methods: A Comparative Analysis
To overcome the limitations of the DCPIP method, several alternative techniques have been developed and validated. These methods offer significant improvements in terms of specificity, sensitivity, and accuracy. The primary alternatives include High-Performance Liquid Chromatography (HPLC), various spectrophotometric methods, and enzymatic assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as the gold standard for ascorbic acid analysis due to its high specificity and sensitivity.[3] It allows for the separation of ascorbic acid from other components in a complex matrix, thereby eliminating interferences. Furthermore, with appropriate detectors, HPLC can simultaneously quantify both ascorbic acid and dehydroascorbic acid.[3]
Spectrophotometric Methods
While the DCPIP method is itself a spectrophotometric assay, numerous other spectrophotometric techniques have been developed that offer improved performance. These methods often utilize different chromogenic reagents that react more specifically with ascorbic acid or its derivatives. For instance, methods based on the reaction of ascorbic acid with iron (III) to form a colored complex with a chelating agent can offer enhanced specificity.[2]
Enzymatic Assays
Enzymatic methods utilize the high specificity of enzymes, such as ascorbate (B8700270) oxidase, to catalyze a reaction involving ascorbic acid.[7] The consumption of a substrate or the formation of a product in this reaction can be monitored, often spectrophotometrically or fluorometrically, to provide a highly specific measurement of ascorbic acid. These assays are often available in convenient kit formats.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the DCPIP method and its primary alternatives based on available experimental data.
| Method | Principle | Specificity | Sensitivity (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Key Advantages | Key Disadvantages |
| DCPIP Titration | Redox Titration | Low | ~0.05 mg/g[8] | 0.06 - 2.85%[8] | 94.28 - 102.85%[8] | Simple, inexpensive, rapid. | Lack of specificity, interference from color, pH dependent, unstable reagent. |
| Spectrophotometry (Non-DCPIP) | Colorimetric Reaction | Moderate to High | ~0.35 ppm[2] | ~1.03%[2] | 98.77 - 101.25%[2] | Relatively simple, cost-effective. | Can still be prone to some interferences depending on the reagent. |
| HPLC-DAD/UV | Chromatographic Separation | Very High | ~0.94 µg/mL[9] | < 2%[10] | 98.15 - 98.17%[9] | High specificity and sensitivity, can measure AA and DHAA. | High initial instrument cost, requires skilled operator. |
| HPLC-ECD | Chromatographic Separation with Electrochemical Detection | Very High | ~0.0043 µg/mL[9] | 2.51 - 5.15%[9] | 97.55 - 102.00%[9] | Extremely high sensitivity and specificity. | High instrument cost, electrode maintenance. |
| Enzymatic Assay | Enzyme-catalyzed reaction | Very High | ~0.1 µM[11] | Good repeatability[7] | High[7] | High specificity, available in kit format. | Can be more expensive than simple chemical assays. |
Experimental Protocols
Detailed methodologies for the DCPIP method and its key alternatives are provided below to allow for a thorough understanding and replication of these assays.
2,6-Dichloroindophenol (DCPIP) Titration Method
1. Reagent Preparation:
-
DCPIP Solution (0.025% w/v): Dissolve 25 mg of 2,6-dichloroindophenol sodium salt in warm distilled water and make up to 100 mL. Store in a dark, refrigerated container and prepare fresh daily.
-
Standard Ascorbic Acid Solution (1 mg/mL): Accurately weigh 100 mg of L-ascorbic acid and dissolve in 100 mL of 3% metaphosphoric acid solution.
-
3% Metaphosphoric Acid Solution: Dissolve 3 g of metaphosphoric acid in 100 mL of distilled water.
2. Standardization of DCPIP Solution:
-
Pipette 5 mL of the standard ascorbic acid solution into a conical flask.
-
Add 5 mL of 3% metaphosphoric acid.
-
Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 15 seconds.
-
Record the volume of DCPIP solution used (V1).
-
Calculate the ascorbic acid equivalent of the DCPIP solution (mg of ascorbic acid per mL of DCPIP).
3. Sample Preparation:
-
Solid Samples: Homogenize a known weight of the sample (e.g., 10 g) with 50 mL of 3% metaphosphoric acid. Centrifuge or filter to obtain a clear extract.
-
Liquid Samples: Dilute a known volume of the liquid sample with 3% metaphosphoric acid.
4. Titration of Sample:
-
Pipette a known volume of the sample extract (e.g., 10 mL) into a conical flask.
-
Titrate with the standardized DCPIP solution until the endpoint is reached.
-
Record the volume of DCPIP solution used (V2).
5. Calculation:
-
Ascorbic Acid (mg/100g or mL) = (V2 × Ascorbic acid equivalent of DCPIP × Dilution factor × 100) / Weight or volume of sample taken.
High-Performance Liquid Chromatography (HPLC) Method
1. Reagent and Mobile Phase Preparation:
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water. Filter through a 0.45 µm filter and degas.
-
Standard Ascorbic Acid Solutions: Prepare a series of standard solutions of L-ascorbic acid in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation:
-
Extract the sample with a suitable extraction solvent (e.g., metaphosphoric acid) to precipitate proteins and stabilize ascorbic acid.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector at 254 nm or a Diode Array Detector (DAD).
-
Column Temperature: 25°C.
4. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the ascorbic acid in the samples by comparing their peak areas to the calibration curve.
Spectrophotometric Method (Ferric Reducing Antioxidant Power - FRAP Assay adapted for Ascorbic Acid)
1. Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Standard Ascorbic Acid Solutions: Prepare a series of standard solutions of L-ascorbic acid in deionized water.
2. Sample Preparation:
-
Extract the sample with a suitable solvent and dilute appropriately.
3. Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 30 µL) to a cuvette.
-
Add a larger volume of the FRAP reagent (e.g., 900 µL).
-
Mix and incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm against a reagent blank.
4. Calculation:
-
Construct a calibration curve of absorbance versus ascorbic acid concentration.
-
Determine the ascorbic acid concentration in the sample from the calibration curve.
Enzymatic Assay (Based on Ascorbate Oxidase)
1. Reagent Preparation (Typical Kit Components):
-
Assay Buffer: A buffered solution at the optimal pH for the enzyme.
-
Ascorbate Oxidase: A solution of the enzyme.
-
Probe/Substrate: A substance that reacts with a product of the enzymatic reaction to produce a detectable signal.
-
Standard Ascorbic Acid Solution.
2. Assay Procedure (General Steps):
-
Prepare samples and standards in the provided assay buffer.
-
Add the ascorbate oxidase to initiate the reaction, which oxidizes ascorbic acid.
-
The reaction produces a product (e.g., hydrogen peroxide) that then reacts with the probe in the presence of a peroxidase to generate a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
3. Calculation:
-
Generate a standard curve by plotting the signal (absorbance or fluorescence) against the concentration of the ascorbic acid standards.
-
Determine the ascorbic acid concentration in the samples from the standard curve.
Mandatory Visualizations
Caption: Chemical principle of the DCPIP assay and its major interferences.
Caption: Decision workflow for selecting an appropriate ascorbic acid quantification method.
Conclusion
While the 2,6-dichloroindophenol sodium salt method offers a simple and rapid means of estimating ascorbic acid, its significant limitations in terms of specificity and susceptibility to interferences make it unsuitable for many modern research applications. For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of Vitamin C, particularly in complex matrices, alternative methods such as HPLC, specific spectrophotometric assays, and enzymatic kits are demonstrably superior. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the need for specificity, and the desired level of accuracy and precision. By understanding the strengths and weaknesses of each technique, researchers can ensure the generation of high-quality, reproducible data.
References
- 1. Vitamin C (by DCPIP Assay) - Food finders inc. [nfsc450-0101groupb.weebly.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 5. seniorchem.com [seniorchem.com]
- 6. Total Vitamin C, Ascorbic Acid, Dehydroascorbic Acid, Antioxidant Properties, and Iron Content of Underutilized and Commonly Consumed Fruits in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Insight into the Antioxidant Activity of Ascorbic Acid-Containing Gelatin Nanoparticles in Simulated Chronic Wound Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of DCPIP with Biological Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenolindophenol (DCPIP) is a redox-active compound widely utilized as an artificial electron acceptor in various biochemical assays. Its distinct color change upon reduction—from blue in its oxidized state to colorless when reduced—provides a convenient spectrophotometric endpoint for monitoring electron transfer reactions. While invaluable in applications such as measuring the rate of photosynthesis (the Hill reaction) and quantifying ascorbic acid, the utility of DCPIP can be influenced by its cross-reactivity with other endogenous biological compounds.[1][2][3] This guide provides a comparative analysis of DCPIP's reactivity with several key biological molecules, offering supporting data and experimental protocols to aid researchers in designing and interpreting assays.
Data Presentation: Comparative Reactivity of DCPIP
The following tables summarize the reactivity of DCPIP with various biological compounds. It is important to note that reaction rates are highly dependent on experimental conditions such as pH, temperature, and buffer composition. Therefore, direct comparisons between studies should be made with caution.
Table 1: Kinetic and Stoichiometric Data for the Reaction of DCPIP with Various Biological Compounds
| Compound | Molar Ratio (Compound:DCPIP) | Reaction Rate/Kinetic Constants | Experimental Conditions | Reference(s) |
| Ascorbic Acid | 1:1 | Rapid, titration endpoint | Acidic conditions | [1] |
| Cysteine | 1:1 (forms cystine) | k = 306 M⁻¹s⁻¹ (overall rate constant) | pH 6.88, 22°C | [4] |
| NADH | - | Km (NADH) = 9.4 µM, Km (DCPIP) = 6.2 µM | Internal NADH dehydrogenase from S. cerevisiae | [5] |
| Catechol | 1:1 | - | pH 6.5 | [6] |
| Caffeic Acid | 1:1 | - | pH 6.5 | [6] |
| Ferulic Acid | 2:1 | - | pH 6.5 | [6] |
| Pyrogallol | 2:3 | - | pH 6.5 | [6] |
| Gallic Acid | 2:3 | - | pH 6.5 | [6] |
Table 2: Comparison of DCPIP with Alternative Electron Acceptors
| Electron Acceptor | Redox Potential (E₀' at pH 7) | Common Applications | Advantages | Disadvantages | Reference(s) |
| DCPIP | +217 mV | Photosynthesis research, enzyme assays, vitamin C quantification | Visible color change, high affinity for electrons | pH-dependent, susceptible to re-oxidation by oxygen | [1][7] |
| Ferricyanide (B76249) [Fe(CN)₆]³⁻ | +360 mV | Photosynthesis research, dehydrogenase assays | Stable, less sensitive to pH than DCPIP | Product (ferrocyanide) is colorless, requiring secondary detection methods in some cases | [8][9] |
| Cytochrome c | +260 mV | Mitochondrial electron transport chain studies, P450 systems | Physiologically relevant electron acceptor | Can be both oxidized and reduced by cellular components, more complex assay systems | [10][11] |
| Methylene Blue | +11 mV | Photosynthesis research, redox indicator | Visible color change | Lower redox potential than DCPIP | [12] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for DCPIP Reduction by Biological Compounds
This protocol provides a general framework for assessing the ability of a biological compound to reduce DCPIP.
Materials:
-
DCPIP stock solution (1 mM in distilled water, stored in the dark)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Test compound stock solution (concentration to be determined based on expected reactivity)
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and the test compound at the desired final concentration.
-
Initiate the reaction by adding a small volume of DCPIP stock solution to a final concentration of 0.05-0.1 mM.
-
Immediately mix the solution by inversion and start monitoring the decrease in absorbance at 600 nm over time.
-
A control reaction containing only buffer and DCPIP should be run to account for any spontaneous degradation of DCPIP.
-
The initial rate of reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₆₀₀ for DCPIP is approximately 21,000 M⁻¹cm⁻¹ at pH 7.0, but should be determined empirically under specific experimental conditions).[7]
Protocol 2: Comparative Analysis of DCPIP and Ferricyanide Reduction in Isolated Chloroplasts
This protocol is adapted from studies on the Hill reaction in photosynthesis.
Materials:
-
Isolated chloroplasts
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 0.4 M sucrose (B13894) and 10 mM KCl)
-
DCPIP solution (0.2 mM)
-
Potassium ferricyanide solution (1 mM)
-
Spectrophotometer
-
Light source
Procedure:
-
Set up two sets of reaction tubes, one for DCPIP and one for ferricyanide.
-
To each tube, add the reaction buffer and isolated chloroplasts.
-
For the DCPIP set, add the DCPIP solution. For the ferricyanide set, add the potassium ferricyanide solution.
-
Expose the tubes to a light source.
-
At various time intervals, measure the absorbance of the DCPIP samples at 600 nm (decrease in absorbance indicates reduction).
-
For the ferricyanide samples, the reduction can be monitored by the decrease in absorbance at 420 nm.
-
The rates of reduction for both electron acceptors can then be calculated and compared.[8][9]
Visualization of Experimental Concepts
Experimental Workflow for Assessing DCPIP Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of a biological compound with DCPIP.
Logical Relationship of DCPIP as an Artificial Electron Acceptor in Photosynthesis
Caption: DCPIP intercepts electrons from the photosynthetic electron transport chain.
Conclusion
DCPIP is a versatile tool for studying redox processes in biological systems. However, its reactivity is not limited to its intended target. A thorough understanding of its potential interactions with other biological compounds, such as thiols, and various antioxidants, is crucial for the accurate interpretation of experimental data. The information and protocols provided in this guide are intended to assist researchers in navigating the complexities of DCPIP cross-reactivity and in designing robust and reliable assays. When using DCPIP, it is recommended to perform appropriate controls to account for potential interfering substances and to consider the use of alternative electron acceptors when specificity is a primary concern.
References
- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]
- 2. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 3. snabbiology.co.uk [snabbiology.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of the rotenone-insensitive internal NADH: ubiquinone oxidoreductase of mitochondria from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon dioxide and the reduction of indophenol and ferricyanide by chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon Dioxide and the Reduction of Indophenol and Ferricyanide by Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of dichlorophenolindophenol, dichlorophenolindophenol-sulfonate, and cytochrome c on redox capacity and simultaneous net H+/K+ fluxes in aeroponically grown seedling roots of sunflower (Helianthus annuus L.): new evidence for a plasma membrane CN(-)-resistant redox chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. savemyexams.com [savemyexams.com]
Data Presentation: Inter-Laboratory Comparison of Vitamin C Analysis
An Inter-Laboratory Comparison Guide to Vitamin C Analysis using DCPIP
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of Vitamin C (ascorbic acid) is crucial. The 2,6-dichlorophenolindophenol (DCPIP) titration method is a widely used technique for this purpose. This guide provides a comprehensive overview of the experimental protocol, a comparative (hypothetical) data analysis from an inter-laboratory study, and visual workflows to ensure clarity and precision in its application.
The following table summarizes hypothetical results from an inter-laboratory study designed to assess the variability of the DCPIP method for determining Vitamin C concentration in a standard solution and a fruit juice sample.
| Laboratory | Sample Type | Mean Vitamin C Concentration (mg/100mL) | Standard Deviation (± mg/100mL) |
| Lab A | Standard Ascorbic Acid | 9.85 | 0.15 |
| Fruit Juice | 42.3 | 1.8 | |
| Lab B | Standard Ascorbic Acid | 10.12 | 0.21 |
| Fruit Juice | 45.1 | 2.5 | |
| Lab C | Standard Ascorbic Acid | 9.98 | 0.18 |
| Fruit Juice | 43.8 | 2.1 | |
| Lab D | Standard Ascorbic Acid | 9.76 | 0.25 |
| Fruit Juice | 41.5 | 2.9 |
Experimental Protocols
A standardized protocol is essential for minimizing inter-laboratory variation. The following sections detail the necessary reagents and steps for the DCPIP titration method.
Reagents
-
DCPIP Solution (0.025% w/v): Dissolve 0.025 g of 2,6-dichlorophenolindophenol sodium salt in 100 mL of distilled water. This solution should be prepared fresh daily and stored in a refrigerator.[1][2]
-
Standard Ascorbic Acid Solution (0.1% w/v): Accurately weigh 0.100 g of L-ascorbic acid and dissolve it in 100 mL of distilled water.[1][3] This solution is unstable and should be prepared immediately before use.
-
Extraction Solution (Metaphosphoric Acid-Acetic Acid): Mix 15 g of metaphosphoric acid and 40 mL of glacial acetic acid with 200 mL of distilled water, and then dilute to 500 mL. This solution is used to extract and stabilize Vitamin C from food samples.
Standardization of DCPIP Solution
-
Pipette 5.00 mL of the standard ascorbic acid solution into a 125 mL Erlenmeyer flask.
-
Add approximately 50 mL of the extraction solution.
-
Fill a burette with the DCPIP solution.
-
Titrate the ascorbic acid solution with the DCPIP solution. The endpoint is reached when a faint pink or grey-blue color persists for at least 15 seconds.[3]
-
Record the volume of DCPIP solution used.
-
Repeat the titration at least two more times and calculate the average volume.
-
Calculate the concentration of the DCPIP solution.
Sample Preparation and Titration
-
Solid Samples: Weigh a known amount of the solid sample, homogenize it with a known volume of the extraction solution, and then filter or centrifuge to obtain a clear extract.
-
Liquid Samples: For clear liquid samples like fruit juice, filtration may be sufficient. Colored juices may require dilution to avoid interfering with the endpoint determination.[4]
-
Pipette a known volume of the sample extract into a 125 mL Erlenmeyer flask.
-
Titrate the sample extract with the standardized DCPIP solution until the endpoint is reached, as indicated by a persistent color change.[4][5]
-
Record the volume of DCPIP solution used.
-
Repeat the titration for replicate samples.
-
Calculate the Vitamin C content in the original sample.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.
Caption: Experimental workflow for Vitamin C analysis using the DCPIP titration method.
Caption: Logical relationship in an inter-laboratory comparison study.
References
review of analytical methods for ascorbic acid determination
An Objective Comparison of Analytical Methods for Ascorbic Acid Determination
Ascorbic acid (Vitamin C) is a vital water-soluble vitamin and a potent antioxidant essential for various physiological functions.[1] Its quantification is crucial in the pharmaceutical, cosmetic, and food industries to ensure product quality and efficacy.[2] A multitude of analytical techniques have been developed for its determination, each with distinct principles, advantages, and limitations.[3] This guide provides a detailed comparison of the most prevalent methods—titrimetric, spectrophotometric, chromatographic, and electrochemical—supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors like the sample matrix, required sensitivity, specificity, and available instrumentation.[1][4] The following table summarizes quantitative performance data for key methods, offering a clear comparison.
| Method Category | Specific Method | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) |
| Titrimetric | Iodine Titration | Sample dependent | Not typically reported | >95% | < 5%[5] |
| DCPIP Titration | Sample dependent | Not typically reported | >95% | < 5%[1][5] | |
| Spectrophotometric | Cu(II)-Alizarin Red S | 0.6 - 8.2 ppm (3.5 - 48 µM)[6] | 0.35 ppm (2.0 µM)[6] | 97.4 - 102.5% | 1.03%[6] |
| 2,4-Dinitrophenylhydrazine | 25 - 100 µg | Not typically reported | ~98% | 0.5 - 1.5%[7] | |
| Chromatographic | HPLC-UV | 3.9 - 500 µg/mL[8] | 0.2 µg/mL[9] | >90%[9][10] | < 2%[9] |
| Electrochemical | Nanomaterial Sensors | Wide range (sub-µM to mM) | Can reach nanomolar (nM) levels[11] | Typically >95% | < 5%[12] |
Methodology Overview
The analytical methods for determining ascorbic acid can be broadly categorized based on their underlying principles. The following diagram illustrates the relationships between these major analytical pathways.
Caption: Workflow of major analytical methods for ascorbic acid.
Experimental Protocols
Detailed methodologies for representative techniques are provided below. These protocols are foundational and may require optimization based on the specific sample matrix and instrumentation.
Titrimetric Method: Iodine Titration
This classic method is based on the oxidation of ascorbic acid by a standardized iodine solution. The endpoint is detected using a starch indicator, which forms a blue-black complex with excess iodine.[13][14]
a. Reagent Preparation:
-
Iodine Solution (0.005 mol/L): Dissolve 2 g of potassium iodide (KI) in a 100 mL beaker with a small amount of distilled water. Weigh and add 1.3 g of iodine (I₂) to the KI solution and swirl until the iodine is fully dissolved. Transfer this solution to a 1 L volumetric flask and dilute to the mark with distilled water.[13][15]
-
Starch Indicator Solution (0.5%): Make a paste of 0.25 g of soluble starch in a small amount of cold water. Add this paste to 50 mL of boiling water and stir until dissolved. Cool before use.[13]
b. Sample Preparation:
-
Juices: Strain fresh or packaged juice through cheesecloth to remove pulp and seeds.[13]
-
Tablets: Dissolve a single tablet of a known weight in 200 mL of distilled water in a volumetric flask.[13]
-
Fruits/Vegetables: Homogenize a 100 g sample using a blender or mortar and pestle. Extract the ascorbic acid with a suitable solvent like metaphosphoric acid or oxalic acid to prevent oxidation.[13][16]
c. Titration Procedure:
-
Pipette 20 mL of the prepared sample solution into a 250 mL conical flask.
-
Add approximately 150 mL of distilled water and 1 mL of the starch indicator solution.[13]
-
Fill a burette with the standardized 0.005 mol/L iodine solution and record the initial volume.[14]
-
Titrate the sample with the iodine solution while constantly swirling the flask.
-
The endpoint is reached at the first appearance of a permanent dark blue-black color that persists for at least 30 seconds.[5][13]
-
Record the final volume of the iodine solution.
-
Repeat the titration until concordant results (titres agreeing within 0.1 mL) are obtained.[13]
d. Calculation: The concentration of ascorbic acid is calculated based on the stoichiometry of the reaction (1 mole of ascorbic acid reacts with 1 mole of iodine) and the volume of iodine solution used.[13]
Spectrophotometric Method: DCPIP Assay
This method relies on the ability of ascorbic acid to reduce the colored dye 2,6-dichlorophenolindophenol (DCPIP) to a colorless form. The change in absorbance, measured with a spectrophotometer, is proportional to the ascorbic acid concentration.[17]
a. Reagent Preparation:
-
Ascorbic Acid Standard Stock Solution (200 µg/mL): Prepare by dissolving a precise amount of ascorbic acid in a suitable buffer (e.g., sodium citrate).
-
DCPIP Solution: Prepare a solution of DCPIP in a sodium citrate (B86180) buffer. The exact concentration should be optimized to give a readable initial absorbance at 520 nm.
-
Sodium Citrate Buffer: Prepare a buffer solution at an appropriate pH to ensure reaction stability.
b. Procedure:
-
Standard Curve Preparation: Prepare a series of ascorbic acid standards with known concentrations (e.g., 0, 5, 10, 20 µg/mL) by diluting the stock solution.[17]
-
For each standard and sample, pipette 2 mL into a test tube.
-
Add 3 mL of the sodium citrate buffer and the DCPIP solution. Mix quickly.[17]
-
Immediately measure the absorbance at 520 nm against a reagent blank. Measurements must be taken rapidly due to the instability of DCPIP.[17]
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the ascorbic acid standards. Use the equation of the line from the standard curve to determine the ascorbic acid concentration in the unknown samples.[17]
Chromatographic Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and reliable method for ascorbic acid determination.[2][18] It separates ascorbic acid from other components in the sample before quantification.
a. Reagent and Equipment:
-
HPLC System: Equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water (e.g., 15:85 v/v), adjusted to an acidic pH (e.g., pH 2.5) with an acid like metaphosphoric acid.[10] This isocratic elution is simple and robust.
-
Ascorbic Acid Standards: Prepare a series of standards in the mobile phase.
b. Sample Preparation:
-
Extract ascorbic acid from the sample using an acidic solution (e.g., metaphosphoric acid) to improve stability.[10]
-
Centrifuge the extract to remove any solid particles.
-
Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.[10]
c. HPLC Analysis:
-
Set the HPLC system parameters. A typical flow rate is 0.9-1.0 mL/min, and the UV detection wavelength is set to 254 nm.[10]
-
Inject a fixed volume of the prepared standards and samples onto the column.
-
The retention time for ascorbic acid is determined from the chromatograms of the standards (typically around 5 minutes under these conditions).[10]
-
Quantify the ascorbic acid in the samples by comparing the peak area or peak height with the calibration curve generated from the standards.[19]
Electrochemical Methods
Electrochemical sensors, particularly those modified with nanomaterials, offer high sensitivity and selectivity for ascorbic acid detection.[11][12] These methods measure the current generated from the electrochemical oxidation of ascorbic acid at the surface of an electrode.
a. General Principle: Ascorbic acid is electrochemically active and can be oxidized at a specific potential. By applying this potential to a working electrode in a solution containing the sample, a current is produced that is directly proportional to the ascorbic acid concentration.[20]
b. Procedure Outline (using a modified electrode):
-
Electrode Preparation: A working electrode (e.g., glassy carbon) is modified with a nanomaterial (e.g., metal nanoparticles, carbon nanotubes) to enhance its catalytic activity towards ascorbic acid oxidation.[11]
-
Electrochemical Cell Setup: The modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate (B84403) buffer solution).
-
Measurement: An electrochemical technique like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) is used. A potential is scanned, and the resulting oxidation peak current for ascorbic acid is measured.
-
Quantification: A calibration curve is constructed by measuring the peak currents for a series of standard ascorbic acid solutions. The concentration in the sample is then determined from this curve. The high sensitivity of these methods allows for detection at very low levels, often making them suitable for biological samples.[12][20]
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. rfppl.co.in [rfppl.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determining ascorbic acid in biological samples, food products, and pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 5. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Review on nanomaterials-enabled electrochemical sensors for ascorbic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Vitamin C Determination by Iodine Titration [thoughtco.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. (PDF) The comparison of techniques and methods for L-ascorbic acid determination in the fruits (2012) | Biljana R. Cvetković | 1 Citations [scispace.com]
- 17. Spectrophotometry: Ascorbic Acid Quantification [nfsc4500101groupa.weebly.com]
- 18. scispace.com [scispace.com]
- 19. pp.bme.hu [pp.bme.hu]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dichloroindophenol Sodium Salt: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2,6-Dichloroindophenol sodium salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 2,6-Dichloroindophenol sodium salt with appropriate care. Although its toxicological properties have not been fully investigated, it may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, use a NIOSH-approved respirator.[3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing.[1] Do not discharge the substance into drains or the environment.[4]
II. Chemical Profile and Disposal Overview
A summary of the key characteristics of 2,6-Dichloroindophenol sodium salt relevant to its disposal is provided in the table below.
| Property | Data | Reference |
| Appearance | Dark green solid powder | [1][2] |
| Synonyms | Tillman's Reagent, 2,6-Dichlorophenolindophenol Sodium Salt | [1] |
| Solubility | Slightly soluble in water; freely soluble in alcohol | [2] |
| Chemical Stability | Stable under normal temperatures and pressures | [1] |
| Incompatibilities | Oxidizing agents, strong acids, and strong bases | [1][5] |
| Hazardous Decomposition | Under fire conditions, may produce hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes.[1][2] | [1][2] |
| Primary Disposal Route | Licensed professional chemical waste disposal service | [3][4] |
| Prohibited Disposal | Do not dispose of in household garbage or discharge into sewer systems. | [3][4] As a chlorinated hydrocarbon, sink disposal is forbidden.[6] |
III. Step-by-Step Disposal Procedure
The recommended procedure for the disposal of 2,6-Dichloroindophenol sodium salt is to treat it as hazardous chemical waste.
Step 1: Waste Collection and Storage
-
Container: Place the waste 2,6-Dichloroindophenol sodium salt in a clean, suitable, and clearly labeled container.[2] The container must be compatible with the chemical and have a tightly sealing lid.[1]
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "2,6-Dichloroindophenol sodium salt." Note any other chemicals if it is a mixed waste stream.
-
Segregation: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1][5]
-
Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to prevent the spread of material in case of a leak.[6]
Step 2: Accidental Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[7]
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material.[2] Avoid actions that generate dust.[2][4]
-
Collection: Using non-sparking tools, transfer the collected material into a labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup should also be placed in the hazardous waste container.[6]
Step 3: Disposal of Empty Containers
-
Rinsing: Empty containers that held 2,6-Dichloroindophenol sodium salt must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., water or alcohol, depending on what the container will be used for next or its disposal path).[4][6]
-
Rinsate Collection: Collect all rinsate from the cleaning process. The rinsate must be treated as hazardous waste and disposed of accordingly.[6]
-
Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[4] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[4]
Step 4: Professional Waste Disposal
-
Contact a Licensed Service: The primary and recommended method for disposing of 2,6-Dichloroindophenol sodium salt is to contact a licensed professional waste disposal service.[3] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Documentation: Follow all institutional and service provider procedures for waste hand-off, including completing any necessary waste manifests or tracking documents.
-
Regulatory Compliance: The waste generator is responsible for correctly characterizing the waste and ensuring it is handled in compliance with all applicable regulations.[3]
IV. Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of 2,6-Dichloroindophenol sodium salt at the laboratory scale are cited in the safety data sheets. The standard and required procedure is disposal via a licensed chemical destruction plant or professional waste management service, often involving controlled incineration with flue gas scrubbing.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 2,6-Dichloroindophenol sodium salt.
Caption: Disposal workflow for 2,6-Dichloroindophenol sodium salt.
References
Safe Handling of 2,6-Dichloroindophenol Sodium Salt: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,6-Dichloroindophenol sodium salt (DCIP), a common redox indicator. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. While some classifications consider this chemical non-hazardous, it is prudent to treat it with caution as its toxicological properties have not been fully investigated.[1][2]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 2,6-Dichloroindophenol sodium salt, which is a dark green, crystalline powder, ensure that all recommended personal protective equipment is in place.[3][4] This substance can cause irritation to the eyes, skin, and respiratory tract.[1][4]
Summary of Required Personal Protective Equipment
The following table summarizes the necessary PPE for handling DCIP in solid powder and solution forms.
| Protection Type | Specification | Rationale & Use Case |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields.[3] A face shield may be appropriate for large quantities. | To prevent eye irritation from dust particles or splashes.[1][3] Required for all handling procedures. |
| Hand Protection | Chemically resistant gloves (e.g., rubber, neoprene).[4][5] | To prevent skin contact and potential irritation.[1][6] Required for weighing, transfer, and solution preparation. |
| Body Protection | Laboratory coat or apron.[5][6] | To protect skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[6][7][9][10] | A NIOSH/MSHA approved dust mask should be used if dusty conditions prevail or if ventilation is inadequate.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial to minimize exposure and prevent contamination. The process below outlines the safe handling of DCIP from preparation to use.
-
Preparation & Area Setup :
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][8]
-
Ensure an eye wash station and safety shower are readily accessible.[5][6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before starting.
-
-
Donning PPE :
-
Put on a lab coat, followed by chemical safety goggles and gloves as specified in the table above.
-
-
Weighing and Solution Preparation :
-
Handle the solid powder with care to avoid generating dust.[3][8]
-
Use a spatula to carefully transfer the desired amount of DCIP powder to a weigh boat or directly into a container for dissolution.
-
Keep the container tightly closed when not in use.[5][7] The compound is hygroscopic (absorbs moisture from the air).[3][7]
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Handle all solutions containing DCIP with the same level of precaution as the solid form.
-
Avoid contact with skin and eyes.[6]
-
-
Post-Experiment :
Spill and Disposal Plan
Accidental spills and waste must be managed correctly to protect personnel and the environment.
Spill Response:
-
Minor Spill (Solid) : If a small amount of powder is spilled, avoid creating dust.[5] Carefully sweep up the material and place it into a suitable, clearly labeled, sealed container for disposal.[3][8]
-
Minor Spill (Liquid) : Dike the spill with a suitable absorbent material, such as granulated clay or vermiculite.[6][10] Gather the absorbed material and place it in a sealed container for disposal.[6]
-
Post-Spill Cleanup : After the material is collected, flush the spill area with water and then wash with soap and water.[5] Ensure proper ventilation of the area.[8]
Waste Disposal:
-
Chemical Waste : All waste material, including spilled DCIP and contaminated disposables (e.g., gloves, weigh boats), must be disposed of in accordance with national and local regulations.[3]
-
Containers : Leave chemicals in their original containers if possible.[3] Otherwise, use clean, suitable, and clearly labeled containers for waste.[3]
-
Consultation : Contact a permitted waste disposal professional to ensure full compliance with all regulations.[6] Do not release into the environment.[11]
Workflow for Safe Handling of 2,6-Dichloroindophenol Sodium Salt
Caption: Workflow for handling 2,6-Dichloroindophenol sodium salt.
References
- 1. lewisu.edu [lewisu.edu]
- 2. 2 6-Dichloroindophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. southernbiological.com [southernbiological.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Vector SDS and Chemical Management [cabrillo-keenan.safecollegessds.com]
- 6. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 7. fishersci.com [fishersci.com]
- 8. puhsd.keenan.newlook.safeschoolssds.com [puhsd.keenan.newlook.safeschoolssds.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
